Product packaging for 4-Fluoro-4'-methyl-1,1'-biphenyl(Cat. No.:CAS No. 72093-43-7)

4-Fluoro-4'-methyl-1,1'-biphenyl

Cat. No.: B1600270
CAS No.: 72093-43-7
M. Wt: 186.22 g/mol
InChI Key: JSBJQQZPQJIGFJ-UHFFFAOYSA-N
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Description

4-Fluoro-4'-methyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H11F and its molecular weight is 186.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11F B1600270 4-Fluoro-4'-methyl-1,1'-biphenyl CAS No. 72093-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-(4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBJQQZPQJIGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433381
Record name 4-Fluoro-4'-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72093-43-7
Record name 4-Fluoro-4'-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4-Fluoro-4'-methyl-1,1'-biphenyl, a key intermediate in the development of pharmaceuticals and advanced materials. The document details various palladium-catalyzed cross-coupling methodologies, including the Suzuki-Miyaura, Negishi, Kumada, and Stille reactions, offering a comparative analysis of their reaction conditions and yields.

Introduction

This compound is a substituted biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structural motif is present in a variety of biologically active compounds and liquid crystal displays. The efficient and selective synthesis of this molecule is therefore a critical aspect of research and development in these fields. This guide focuses on the most prevalent and effective methods for its preparation, providing detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Synthetic Methodologies

The primary approach to synthesizing this compound involves the formation of the biaryl C-C bond through palladium-catalyzed cross-coupling reactions. The choice of methodology often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most widely employed method for the synthesis of this compound due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[1] Two primary pathways are utilized:

  • Pathway A: The reaction of a 4-fluoro-substituted arylboronic acid with a 4-methyl-substituted aryl halide.

  • Pathway B: The coupling of a 4-methyl-substituted arylboronic acid with a 4-fluoro-substituted aryl halide.

Suzuki_Miyaura_Pathways cluster_A Pathway A cluster_B Pathway B A1 4-Fluorophenylboronic Acid A_plus + A1->A_plus A2 4-Bromotoluene A2->A_plus A_out This compound A_plus->A_out Pd Catalyst, Base B1 4-Tolylboronic Acid B_plus + B1->B_plus B2 1-Bromo-4-fluorobenzene B2->B_plus B_out This compound B_plus->B_out Pd Catalyst, Base

Diagram 1: Suzuki-Miyaura Coupling Pathways
PathwayAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
A4-Bromotoluene4-Fluorophenylboronic AcidPd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/WaterReflux--
B1-Bromo-4-fluorobenzene4-Tolylboronic AcidPd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/Water80298[2]
B1-Bromo-4-fluorobenzenePhenylboronic AcidG-COOH-Pd-10K₂CO₃DMF/Water11048~100[3]

This protocol is adapted from a procedure for the synthesis of a similar biaryl compound.[2]

Materials:

  • 1-Bromo-4-fluorobenzene

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add 1-bromo-4-fluorobenzene (0.30 mmol), p-tolylboronic acid (0.33 mmol), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.2 mol %), and tricyclohexylphosphine tetrafluoroborate (0.4 mol %).

  • Add toluene (1.0 mL) and water (0.1 mL) to the vessel.

  • The reaction mixture is stirred under an argon atmosphere at 80 °C for 2 hours.[2]

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Negishi Coupling

Negishi_Coupling reactant1 4-Tolylzinc Chloride plus + reactant1->plus reactant2 1-Bromo-4-fluorobenzene reactant2->plus product This compound plus->product Pd or Ni Catalyst

Diagram 2: Negishi Coupling Reaction
Organozinc ReagentAryl HalideCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
4-Tolylzinc Chloride1-Bromo-4-fluorobenzenePd(PPh₃)₄THFReflux-High (expected)

A representative procedure for Negishi coupling is provided below.[5]

Materials:

  • 4-Bromotoluene (for organozinc preparation)

  • Activated Zinc

  • 1-Bromo-4-fluorobenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of 4-Tolylzinc Chloride: To a suspension of activated zinc in anhydrous THF, add 4-bromotoluene. The mixture is stirred at reflux to initiate the formation of the organozinc reagent.

  • Coupling Reaction: In a separate flask, dissolve 1-bromo-4-fluorobenzene and a catalytic amount of Pd(PPh₃)₄ in anhydrous THF under an inert atmosphere.

  • To this solution, add the freshly prepared 4-tolylzinc chloride solution dropwise.

  • The reaction mixture is stirred at reflux and monitored by TLC or GC for completion.

  • Upon completion, the reaction is quenched with saturated ammonium chloride solution.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography yields the final product.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile, which reacts with an organic halide in the presence of a nickel or palladium catalyst.[6] This method is advantageous due to the ready availability and high reactivity of Grignard reagents.

Kumada_Coupling reactant1 4-Tolylmagnesium Bromide plus + reactant1->plus reactant2 1-Bromo-4-fluorobenzene reactant2->plus product This compound plus->product Ni or Pd Catalyst

Diagram 3: Kumada Coupling Reaction
Grignard ReagentAryl HalideCatalystSolventTemp. (°C)Time (h)Yield (%)
4-Tolylmagnesium Bromide1-Bromo-4-fluorobenzeneNiCl₂(dppp)THF/EtherReflux-High (expected)

The following is a general procedure for a Kumada cross-coupling reaction.

Materials:

  • 4-Bromotoluene (for Grignard reagent preparation)

  • Magnesium turnings

  • 1-Bromo-4-fluorobenzene

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

  • Anhydrous Diethyl Ether or THF

Procedure:

  • Preparation of 4-Tolylmagnesium Bromide: In a flame-dried flask under an inert atmosphere, react magnesium turnings with 4-bromotoluene in anhydrous diethyl ether or THF to form the Grignard reagent.

  • Coupling Reaction: In a separate flask, dissolve 1-bromo-4-fluorobenzene and a catalytic amount of NiCl₂(dppp) in anhydrous THF.

  • To this solution, slowly add the prepared 4-tolylmagnesium bromide solution at room temperature.

  • The reaction is typically stirred at room temperature or gentle reflux until completion.

  • The reaction is carefully quenched with a dilute acid solution.

  • The product is extracted into an organic solvent, washed, dried, and concentrated.

  • Purification by chromatography or recrystallization affords the desired biphenyl.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[7] While effective, the toxicity of organotin reagents and byproducts is a significant drawback.

Stille_Coupling reactant1 (4-Methylphenyl)tributylstannane plus + reactant1->plus reactant2 1-Bromo-4-fluorobenzene reactant2->plus product This compound plus->product Pd Catalyst

References

4-Fluoro-4'-methyl-1,1'-biphenyl solubility data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 4-Fluoro-4'-methyl-1,1'-biphenyl

Abstract

This technical guide addresses the solubility of this compound, a topic of interest to researchers, scientists, and professionals in drug development. A comprehensive search of scientific literature and chemical databases was conducted to collate solubility data for this compound. This document presents the available data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow for this procedure.

Introduction

This compound is a fluorinated aromatic hydrocarbon. The introduction of a fluorine atom and a methyl group to the biphenyl scaffold can significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development. Solubility affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Despite its relevance, publicly available, quantitative solubility data for this compound is scarce. This guide aims to provide a comprehensive overview of the currently available information and to furnish researchers with a robust protocol for determining its solubility.

Solubility Data

A thorough literature and database search did not yield any specific experimental or computationally predicted quantitative solubility data for this compound. However, to provide a contextual understanding of its likely solubility characteristics, data for the closely related analogs, 4-methylbiphenyl and 4-fluorobiphenyl, have been compiled.

Table 1: Solubility Data of this compound Analogs

CompoundSolventSolubilityTemperature (°C)Notes
4-methylbiphenyl Water0.00405 mg/mL[1]25Experimental value.
WaterInsoluble[2][3]Not SpecifiedQualitative observation.
Water0.0035 g/LNot SpecifiedPredicted value.[4]
EthanolSoluble[2]Not SpecifiedQualitative observation.
EtherSoluble[2]Not SpecifiedQualitative observation.
DMSO100 mg/mL[5]Not SpecifiedExperimental value.[5]
4-fluorobiphenyl WaterLimited solubility[6]Not SpecifiedQualitative observation.
WaterInsoluble[7][8]Not SpecifiedQualitative observation.
MethanolSoluble[8]Not SpecifiedQualitative observation.
EthanolSoluble[6]Not SpecifiedQualitative observation.
AcetoneSoluble[6]Not SpecifiedQualitative observation.
DichloromethaneSoluble[6]Not SpecifiedQualitative observation.

Based on the data for these analogs, it can be inferred that this compound is likely to have very low solubility in aqueous media and good solubility in common organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound such as this compound, based on the shake-flask method, which is a widely accepted technique.

Materials and Equipment
  • This compound (analytical standard)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure
  • Preparation of Solvent: Prepare the desired solvents. For aqueous solubility, use purified water and buffered solutions at relevant physiological pH values.

  • Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). The time to reach equilibrium should be determined in a preliminary experiment.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any remaining microscopic particles.

  • Sample Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC. Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and report the temperature and pH (for aqueous solutions) at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G Workflow for Experimental Solubility Determination A Add excess compound to a known volume of solvent B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Separate solid and liquid phases (centrifugation) B->C D Collect supernatant C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Quantify compound concentration (e.g., HPLC) E->F G Report solubility data (mg/mL or mol/L) with conditions F->G

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, an analysis of its structural analogs suggests poor aqueous solubility and good solubility in organic solvents. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The accompanying workflow diagram provides a clear visual aid for the experimental process. The generation of such empirical data will be invaluable for the future development and application of this compound.

References

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl moiety, a simple construct of two phenyl rings, has long been recognized as a privileged scaffold in medicinal chemistry and materials science. Its rigid yet tunable nature provides a versatile framework for molecular design. The strategic introduction of fluorine atoms onto this scaffold has unlocked a new dimension of chemical and biological properties, leading to the development of novel therapeutics, advanced liquid crystals, and high-performance materials. This technical guide provides an in-depth exploration of the discovery and history of fluorinated biphenyls, detailing the evolution of their synthesis, key experimental protocols, and their impact on modern science, particularly in the realm of drug development.

Early Discoveries and Synthetic Evolution

The journey of fluorinated biphenyls began with the broader development of organofluorine chemistry. Early methods for introducing fluorine into aromatic systems were often harsh and low-yielding, limiting the accessibility of these compounds.

The Balz-Schiemann Reaction: A Gateway to Aryl Fluorides

One of the earliest and most significant methods for the synthesis of aryl fluorides, including fluorinated biphenyls, is the Balz-Schiemann reaction. This reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline. While effective, the reaction often requires high temperatures and can have variable yields depending on the substrate.

Experimental Protocol: Synthesis of Aryl Fluorides via Balz-Schiemann Reaction

  • Diazotization: The aromatic amine is dissolved in an aqueous solution of fluoroboric acid (HBF₄).

  • An aqueous solution of sodium nitrite (NaNO₂) is added dropwise at low temperature (typically 0-5 °C) to form the aryldiazonium tetrafluoroborate salt.

  • The precipitated diazonium salt is filtered, washed with cold diethyl ether, and dried.

  • Thermal Decomposition: The dry diazonium salt is heated, often without a solvent, until the evolution of nitrogen gas ceases.

  • The resulting crude aryl fluoride is then purified by distillation or chromatography.

Reactant (Aniline Derivative)ProductReaction ConditionsYield (%)Reference
4-Aminobiphenyl4-FluorobiphenylThermal decomposition of the diazonium tetrafluoroborate70-95[1]
2-Aminobiphenyl2-FluorobiphenylThermal decomposition in chlorobenzene or hexane at 60 °C70-95[1]
4'-Methoxy-[1,1'-biphenyl]-3-amine3-Fluoro-4'-methoxybiphenylThermal decomposition in chlorobenzene or hexane at 60 °C70-95[1]
The Ullmann Reaction: A Copper-Mediated Coupling

The Ullmann reaction, developed in the early 20th century, provided a method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides. This reaction was particularly useful for the synthesis of symmetrical biphenyls. The classical Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper.

Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Reaction

  • Reactant Mixture: 1-Iodo-2-nitrobenzene is mixed with copper powder.

  • Heating: The mixture is heated to a high temperature (often above 200°C) until the reaction is complete.

  • Workup: The reaction mixture is cooled and treated with a suitable solvent to dissolve the organic product.

  • Purification: The copper and copper salts are removed by filtration, and the product is purified by crystallization or chromatography.[2]

Aryl HalideProductReaction ConditionsYield (%)Reference
1-Iodo-2-nitrobenzene2,2'-DinitrobiphenylHeating with copper powder (~290°C)50-90 (conversion)[2]
BromopentafluorobenzeneDecafluorobiphenylGrignard reagent formation followed by coupling with Ni(acac)₂ catalyst70[3]
3-Iodotoluene3,3'-BitolylHeating with activated copper in DMF45-60[3]

Modern Synthetic Methodologies: The Rise of Cross-Coupling

The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including fluorinated biphenyls. These methods offer milder reaction conditions, broader substrate scope, and higher yields compared to their historical counterparts.

The Suzuki-Miyaura Coupling: A Versatile and Robust Method

The Suzuki-Miyaura coupling reaction has become the preeminent method for the synthesis of unsymmetrical biaryls. This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester. The reaction is tolerant of a wide range of functional groups and has been extensively used to synthesize complex fluorinated biphenyls for various applications.

Experimental Protocol: Synthesis of a Difluorinated Biphenyl via Suzuki-Miyaura Coupling

  • Reaction Setup: In a pressure tube, 1-bromo-3,4-difluorobenzene (1 equivalent), an arylboronic acid (1.5 equivalents), potassium phosphate (K₃PO₄) (1.5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.5 mol %) are combined.[4]

  • Solvent Addition: A mixture of water and dioxane (1:3 v/v) is added to the pressure tube.[4]

  • Reaction: The tube is sealed and heated at 105 °C for 8.5 hours.[4]

  • Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel.[4]

Aryl HalideArylboronic AcidProductYield (%)Reference
1-Bromo-3,4-difluorobenzene4-(tert-butyl)phenylboronic acid4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl77[4]
1-Bromo-3,4-difluorobenzene4-Acetylphenylboronic acid1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone79[5]
1-Bromo-3,4-difluorobenzene2,5-Dimethoxyphenylboronic acid3',4'-difluoro-2,5-dimethoxy-1,1'-biphenylNot specified[4]
1-Bromo-3,4-difluorobenzene3-Nitrophenylboronic acid3,4-difluoro-3'-nitro-1,1'-biphenylNot specified[4]
1-Bromo-3,4-difluorobenzene3-(Methylthio)phenylboronic acid(3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfaneNot specified[4]

Applications in Drug Discovery and Development

The unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have made fluorinated biphenyls a highly sought-after scaffold in modern drug discovery.[6][7][8] Several approved drugs incorporate this privileged motif, targeting a range of diseases.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[9] The fluorinated biphenyl structure is crucial for its selectivity and efficacy. By inhibiting COX-2, celecoxib reduces the production of prostaglandins, which are key mediators of pain and inflammation.[10][11]

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Celecoxib's inhibition of the COX-2 pathway.
Lifitegrast: An LFA-1 Antagonist for Dry Eye Disease

Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used to treat dry eye disease.[12][13] It works by blocking the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on the ocular surface.[14][15] This interaction is a key step in the inflammatory cascade that contributes to the signs and symptoms of dry eye disease.

Lifitegrast_Pathway cluster_tcell T-Cell cluster_ocular Ocular Surface Cell LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Binds Activation T-Cell Activation & Adhesion LFA1->Activation Inflammation Inflammation Activation->Inflammation Lifitegrast Lifitegrast Lifitegrast->LFA1 Blocks Binding

Lifitegrast's mechanism of action.
Pibrentasvir: An HCV NS5A Inhibitor

Pibrentasvir is a direct-acting antiviral agent used in combination with other drugs to treat chronic hepatitis C virus (HCV) infection.[16] It is an inhibitor of the HCV non-structural protein 5A (NS5A), which is essential for viral RNA replication and virion assembly.[1][17] By inhibiting NS5A, pibrentasvir disrupts the viral life cycle.

Pibrentasvir_Pathway HCV_RNA HCV RNA NS5A HCV NS5A Protein HCV_RNA->NS5A Replication_Complex Viral Replication Complex Formation NS5A->Replication_Complex Virion_Assembly Virion Assembly NS5A->Virion_Assembly HCV_Replication HCV Replication Replication_Complex->HCV_Replication Virion_Assembly->HCV_Replication Pibrentasvir Pibrentasvir Pibrentasvir->NS5A Inhibits

Pibrentasvir's inhibition of HCV replication.

Conclusion

The history of fluorinated biphenyls is a testament to the power of synthetic innovation and the profound impact of fluorine in molecular design. From their challenging early syntheses to their routine construction using modern cross-coupling methods, these compounds have evolved from chemical curiosities to indispensable tools in the development of life-saving medicines and advanced materials. The continued exploration of new fluorination methodologies and a deeper understanding of the structure-activity relationships of fluorinated biphenyls will undoubtedly lead to further breakthroughs in science and technology. This guide serves as a foundational resource for researchers and professionals, providing a comprehensive overview of the discovery, synthesis, and application of this remarkable class of molecules.

References

The Biological Significance of 4-Fluoro-4'-methyl-1,1'-biphenyl: A Core Scaffold for GPR120 Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-4'-methyl-1,1'-biphenyl is a fluorinated biphenyl derivative that has garnered significant interest in medicinal chemistry. While its direct biological activities are not extensively documented, it serves as a crucial structural core for the synthesis of potent and selective agonists for G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). This technical guide explores the biological relevance of this compound, primarily through the lens of its prominent derivative, TUG-891, a widely used pharmacological tool to investigate the therapeutic potential of GPR120 in metabolic and inflammatory diseases.

Chemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 72093-43-7
Molecular Formula C₁₃H₁₁F
Molecular Weight 186.23 g/mol
Appearance Liquid to semi-solid
Purity ≥95%

Biological Activity: A Gateway to GPR120 Activation

The primary biological significance of the this compound scaffold lies in its incorporation into TUG-891 [3-(4-((4-fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)phenyl)propanoic acid], a potent and selective agonist of GPR120. GPR120 is a receptor for medium and long-chain free fatty acids and is implicated in a variety of physiological processes, including glucose homeostasis, anti-inflammatory responses, and adipogenesis.

Activation of GPR120 by agonists like TUG-891 has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a vital role in regulating blood sugar levels. Furthermore, GPR120 activation in macrophages exerts anti-inflammatory effects, suggesting its potential as a therapeutic target for conditions such as type 2 diabetes and obesity.

Quantitative Data for TUG-891 (a this compound derivative)
CompoundTargetAssayEC₅₀ (nM)Reference
TUG-891Human GPR120Ca²⁺ Mobilization51.2[1]
TUG-891Human GPR120β-arrestin-2 Recruitment~50[2]
TUG-891Human GPR120ERK Phosphorylation~100[2]

GPR120 Signaling Pathway

Upon agonist binding, GPR120 can signal through two primary pathways: Gαq/11-mediated signaling and β-arrestin-2-mediated signaling.

GPR120_Signaling cluster_membrane Cell Membrane cluster_gaq Gαq/11 Pathway cluster_barrestin β-arrestin-2 Pathway GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq Activates B_arrestin β-arrestin-2 GPR120->B_arrestin Recruits Agonist Agonist (e.g., TUG-891) Agonist->GPR120 Binds PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates ERK ERK Phosphorylation PKC->ERK Internalization Receptor Internalization B_arrestin->Internalization Anti_inflammatory Anti-inflammatory Effects B_arrestin->Anti_inflammatory

GPR120 Signaling Pathways

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for Suzuki-Miyaura coupling of fluorinated aryl halides.

Materials:

  • 4-Bromofluorobenzene

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add 4-bromofluorobenzene (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene, to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Synthesis_Workflow Reactants 4-Bromofluorobenzene + 4-Methylphenylboronic acid Reaction_Setup Combine Reactants, Base, and Solvent De-gas with Ar/N₂ Reactants->Reaction_Setup Catalyst Pd(OAc)₂ + PPh₃ Add_Catalyst Add Catalyst under Inert Atmosphere Catalyst->Add_Catalyst Base K₂CO₃ Base->Reaction_Setup Solvent Toluene/Ethanol/Water Solvent->Reaction_Setup Reaction_Setup->Add_Catalyst Reflux Heat to Reflux (80-100 °C) Monitor by TLC Add_Catalyst->Reflux Workup Aqueous Workup and Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

References

The Pivotal Role of 4-Fluoro-4'-methyl-1,1'-biphenyl in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The 4-fluoro-4'-methyl-1,1'-biphenyl scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique combination of physicochemical properties that are highly advantageous for the development of novel therapeutics. Its strategic incorporation into drug candidates can significantly enhance metabolic stability, target binding affinity, and overall pharmacokinetic profiles. This technical guide provides an in-depth analysis of the applications of this versatile core, with a primary focus on its well-established role in the creation of potent and selective G protein-coupled receptor 120 (GPR120) agonists. Furthermore, this document will explore the broader potential of this scaffold in other therapeutic areas, supported by detailed experimental protocols and quantitative data to aid researchers in their drug discovery endeavors.

Core Physicochemical Properties and Synthesis

The this compound moiety possesses a desirable balance of lipophilicity and metabolic stability. The fluorine atom can increase the acidity of adjacent C-H bonds, often leading to enhanced binding interactions with target proteins, while also blocking potential sites of metabolism.[1] The methyl group can provide favorable van der Waals interactions within hydrophobic pockets of target proteins.

The most common and efficient method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction typically involves the coupling of a boronic acid or ester with a halide.

Primary Application: GPR120 Agonists for Metabolic Diseases

A significant and well-documented application of the this compound core is in the design of agonists for GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders due to its role in stimulating glucagon-like peptide-1 (GLP-1) secretion and mediating anti-inflammatory effects.[3]

A prime example of a potent and selective GPR120 agonist featuring this scaffold is TUG-891 .[3][4] Its chemical name is 3-(4-((4-fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)phenyl)propanoic acid.[4]

Quantitative Biological Data of TUG-891
CompoundTargetAssaypEC50SelectivityReference
TUG-891Human GPR120Calcium Mobilization7.36>1000-fold vs FFA1[5]
TUG-891Mouse GPR120Calcium Mobilization7.77Limited vs mouse FFA1[3][5]
TUG-891Human FFA1Calcium Mobilization4.19-[5]
TUG-891Human FFA2/FFA3Not specifiedNo activity-[5]
GPR120 Signaling Pathway

Activation of GPR120 by an agonist such as TUG-891 initiates a cascade of intracellular events. The receptor couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key signaling event. Concurrently, GPR120 activation can also lead to the recruitment of β-arrestin 2, which mediates anti-inflammatory responses by inhibiting the TAK1 signaling pathway.[6][7][8]

GPR120_Signaling cluster_membrane Cell Membrane GPR120 GPR120 Gq Gαq/11 GPR120->Gq Activates beta_arrestin β-arrestin 2 GPR120->beta_arrestin Recruits TUG891 TUG-891 (Agonist) TUG891->GPR120 Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates release Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Downstream Downstream Effects (e.g., GLP-1 secretion) Ca_cyto->Downstream TAK1 TAK1 beta_arrestin->TAK1 Inhibits Inflammation Inflammatory Response TAK1->Inflammation

GPR120 signaling cascade upon agonist binding.

Experimental Protocols

Synthesis of a TUG-891 Analog (Illustrative)

The synthesis of TUG-891 and its analogs generally follows a multi-step sequence, with the Suzuki-Miyaura coupling being a key transformation. The following is a representative protocol.

Synthesis_Workflow A 2-Bromo-5-fluorobenzaldehyde C Suzuki Coupling (Pd(PPh₃)₄, Na₂CO₃) A->C B 4-Tolylboronic acid B->C D 4-Fluoro-4'-methyl- [1,1'-biphenyl]-2-carbaldehyde C->D E Reduction (NaBH₄) D->E F (4-Fluoro-4'-methyl- [1,1'-biphenyl]-2-yl)methanol E->F G Bromination (PBr₃) F->G H 2-(Bromomethyl)-4-fluoro- 4'-methyl-1,1'-biphenyl G->H J Williamson Ether Synthesis (K₂CO₃) H->J I Methyl 3-(4-hydroxyphenyl)propanoate I->J K Ester Intermediate J->K L Hydrolysis (NaOH) K->L M TUG-891 Analog L->M

Synthetic workflow for a TUG-891 analog.

Detailed Methodology:

  • Suzuki-Miyaura Coupling: To a solution of 2-bromo-5-fluorobenzaldehyde and 4-tolylboronic acid in a mixture of toluene, ethanol, and aqueous sodium carbonate, tetrakis(triphenylphosphine)palladium(0) is added as a catalyst. The mixture is heated under an inert atmosphere. After completion, the product, 4-fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde, is extracted and purified.

  • Reduction of the Aldehyde: The resulting aldehyde is dissolved in a mixture of tetrahydrofuran and methanol and cooled. Sodium borohydride is added portion-wise. After the reaction is complete, the mixture is quenched, and the product, (4-fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methanol, is extracted.

  • Bromination of the Alcohol: The alcohol is dissolved in dichloromethane and cooled. Phosphorus tribromide is added slowly. After workup, 2-(bromomethyl)-4-fluoro-4'-methyl-1,1'-biphenyl is obtained.

  • Williamson Ether Synthesis: The brominated biphenyl is reacted with methyl 3-(4-hydroxyphenyl)propanoate in the presence of a base such as potassium carbonate in acetone.

  • Ester Hydrolysis: The resulting ester is hydrolyzed using a base like sodium hydroxide in a mixture of THF, methanol, and water to yield the final carboxylic acid product.

Biological Evaluation: Calcium Mobilization Assay

This assay is a primary method to determine the agonist activity of compounds on Gq-coupled receptors like GPR120.

Calcium_Assay_Workflow A Seed cells expressing GPR120 in a microplate B Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Add test compounds (e.g., TUG-891 analog) C->D E Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) D->E F Analyze data to determine EC₅₀ values E->F

Workflow for a calcium mobilization assay.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the human GPR120 receptor (e.g., HEK293 or CHO cells) are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, typically for 30-60 minutes at 37°C.

  • Compound Addition: The dye-loading solution is removed, and cells are washed with an assay buffer. The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Test compounds at various concentrations are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically, typically before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.[9][10][11]

Broader Potential of the this compound Scaffold

While the application in GPR120 agonism is well-defined, the biphenyl core is a common motif in a variety of other therapeutic agents. The specific 4-fluoro-4'-methyl substitution pattern could offer advantages in these areas as well.

  • Oncology: Biphenyl derivatives have been investigated as inhibitors of various cancer-related targets, including kinases and protein-protein interactions like PD-1/PD-L1.[12] The structural rigidity and the potential for specific interactions conferred by the fluoro and methyl groups could be exploited in the design of new anticancer agents.

  • Neurodegenerative Diseases: The ability of fluorine to enhance blood-brain barrier permeability is a significant asset for drugs targeting the central nervous system. Biphenyl-containing molecules have been explored for conditions like Parkinson's disease, and the this compound scaffold could serve as a starting point for the development of novel neuroprotective agents.[1]

  • Kinase Inhibitors: The biphenyl scaffold can be found in numerous kinase inhibitors. The specific substitution pattern of this compound could be incorporated into novel kinase inhibitor designs to fine-tune selectivity and pharmacokinetic properties.

Conclusion

The this compound core is a valuable building block in medicinal chemistry, with a proven track record in the development of potent and selective GPR120 agonists for metabolic diseases. The synthetic accessibility of this scaffold, combined with its favorable physicochemical properties, makes it an attractive starting point for drug discovery campaigns. While its application in GPR120 modulation is the most mature, the broader potential in oncology and neurodegenerative diseases warrants further investigation. The data and protocols presented in this guide are intended to facilitate the exploration of this promising chemical scaffold in the pursuit of novel and effective therapeutics.

References

An In-depth Technical Guide to 4-Fluoro-4'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing literature on 4-Fluoro-4'-methyl-1,1'-biphenyl (CAS No. 72093-43-7), a synthetic biphenyl derivative with significant applications in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and its role as a selective agonist for G protein-coupled receptor 120 (GPR120), a key target in metabolic disease research.

Core Compound Properties

This compound is a substituted biphenyl featuring a fluorine atom at the 4-position of one phenyl ring and a methyl group at the 4'-position of the other. This substitution pattern imparts specific physicochemical properties that are crucial for its biological activity and applications.

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been compiled from various sources. While complete, experimentally-derived spectra are not consistently available in the public domain, the expected spectral characteristics are well-understood based on the analysis of closely related compounds and general principles of spectroscopy.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 72093-43-7 [1][2]
Molecular Formula C₁₃H₁₁F [1]
Molecular Weight 186.22 g/mol [1]
IUPAC Name 1-fluoro-4-(4-methylphenyl)benzene [1]
Physical Form Liquid to semi-solid [2]

| Storage | Sealed in dry, room temperature |[2] |

Table 2: Spectroscopic Data

Spectroscopy Expected Characteristics
¹H NMR Aromatic protons are expected in the downfield region of approximately 7.0–7.5 ppm. A singlet for the methyl (CH₃) protons would appear further upfield.[3]
¹³C NMR The carbon atom directly bonded to fluorine will exhibit a large carbon-fluorine coupling constant (¹JCF), a definitive indicator of fluorination. The chemical shifts will confirm the para substitution pattern.[3]
Mass Spec (GC-MS) The molecular ion peak [M]⁺ would be expected at m/z 186.22. Fragmentation patterns would involve cleavage of the biphenyl bond and loss of substituents.[1]
IR Spectroscopy Characteristic C-F stretching bands and aromatic C-H and C=C stretching vibrations are expected.

| UV Spectroscopy | The compound absorbs in the UV region due to π → π* electronic transitions within the biphenyl system. HPLC analysis has utilized detection at 230 nm and 265 nm.[3] |

Synthesis of this compound

The primary and most efficient method for synthesizing unsymmetrical biphenyls like this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Synthetic Workflow

The synthesis can be approached via two equivalent routes, both involving the same core mechanism. The choice of starting materials may depend on commercial availability and cost.

G cluster_0 Route A cluster_1 Route B cluster_2 Reaction Conditions A1 4-Fluorophenylboronic Acid Reaction Suzuki-Miyaura Coupling A1->Reaction A2 4-Bromotoluene A2->Reaction B1 4-Tolylboronic Acid B1->Reaction B2 1-Bromo-4-fluorobenzene B2->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₃PO₄ or Na₂CO₃ Base->Reaction Solvent Dioxane/Water or THF Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol adapted from general procedures for biphenyl synthesis.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-fluorophenylboronic acid (1.2 equivalents), 4-bromotoluene (1.0 equivalent), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 3-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Application in Drug Development: GPR120 Agonism

This compound is the core scaffold of TUG-891, a potent and selective agonist for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is a receptor for long-chain fatty acids and is a therapeutic target for metabolic diseases like type 2 diabetes and obesity due to its role in regulating glucose metabolism and inflammation.

GPR120 Signaling Pathways

Activation of GPR120 by an agonist initiates two primary signaling cascades, leading to anti-inflammatory and insulin-sensitizing effects.

GPR120_Signaling cluster_Gprotein G-Protein Dependent Pathway cluster_Arrestin β-Arrestin Dependent Pathway Agonist 4-Fluoro-4'-methyl- 1,1'-biphenyl Scaffold (e.g., TUG-891) GPR120 GPR120/FFAR4 Receptor Agonist->GPR120 Binds & Activates Gq11 Gαq/11 GPR120->Gq11 Activates B_Arrestin β-Arrestin 2 GPR120->B_Arrestin Recruits PLC Phospholipase C (PLC) Gq11->PLC IP3 IP₃ PLC->IP3 ERK ERK1/2 Phosphorylation PLC->ERK Ca ↑ Intracellular Ca²⁺ IP3->Ca GLP1 ↑ GLP-1 Secretion Ca->GLP1 GLUT4 GLUT4 Translocation ERK->GLUT4 Internalization Receptor Internalization B_Arrestin->Internalization TAB1 TAB1 B_Arrestin->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits IKK IKK TAK1->IKK NFkB NF-κB Pathway IKK->NFkB Inflammation Inflammation NFkB->Inflammation GlucoseUptake ↑ Glucose Uptake GLUT4->GlucoseUptake

Caption: GPR120 signaling pathways activated by an agonist.
Structure-Activity Relationship

The specific structure of this compound is key to its function as a GPR120 agonist scaffold.

SAR cluster_substituents Key Substituents cluster_properties Resulting Properties Structure This compound Core Fluoro 4-Fluoro Group Structure->Fluoro Methyl 4'-Methyl Group Structure->Methyl P1 Enhances Metabolic Stability Fluoro->P1 P2 Improves Bioavailability Fluoro->P2 P3 Fits into Hydrophobic Pocket of Receptor Methyl->P3 P4 Increases Binding Affinity Methyl->P4

Caption: Structure-activity relationship of the core molecule.

Key Experimental Protocols for GPR120 Agonist Characterization

To confirm the activity of a compound like this compound as a GPR120 agonist, several key in-vitro assays are employed.

Calcium Mobilization Assay

This assay measures the activation of the Gαq-coupled pathway by detecting the transient increase in intracellular calcium concentration following receptor activation.

Calcium_Assay A 1. Seed cells expressing GPR120 in a microplate B 2. Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C 3. Add test compound (agonist) to wells B->C D 4. Measure fluorescence intensity over time using a plate reader (FLIPR) C->D E 5. Analyze data to determine EC₅₀ value D->E

Caption: Workflow for a Calcium Mobilization Assay.

Protocol Outline:

  • Cell Culture: Plate cells stably or transiently expressing GPR120 (e.g., HEK293 or CHO cells) into a 96- or 384-well black, clear-bottom microplate and culture overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.

  • Compound Addition: Place the plate into a fluorescence imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, the instrument automatically adds the test compound at various concentrations.

  • Data Acquisition: Continuously measure the fluorescence intensity before and after compound addition. An increase in fluorescence indicates a rise in intracellular calcium.

  • Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated GPR120, a key step in the anti-inflammatory signaling pathway.

Arrestin_Assay A 1. Use engineered cells co-expressing GPR120-PK and β-Arrestin-EA (DiscoverX PathHunter) B 2. Add test compound (agonist) to the cells A->B C 3. Agonist binding recruits β-Arrestin-EA to GPR120-PK B->C D 4. Enzyme fragments (PK & EA) complement, forming an active β-gal enzyme C->D E 5. Add substrate and measure chemiluminescent signal D->E F 6. Analyze signal to determine agonist potency (EC₅₀) E->F

Caption: Workflow for a β-Arrestin Recruitment Assay.

Protocol Outline:

  • Cell Plating: Seed PathHunter® β-arrestin GPCR cells (which co-express a ProLink-tagged GPR120 and an Enzyme Acceptor-tagged β-arrestin) in a white-walled microplate.[4]

  • Compound Stimulation: Add serial dilutions of the test compound to the cells and incubate for 60-90 minutes at 37°C.[4]

  • Detection: Add the detection reagent, which contains the substrate for the complemented enzyme. Incubate for 60 minutes at room temperature.

  • Signal Reading: Read the chemiluminescent signal on a plate reader.

  • Analysis: The intensity of the signal is proportional to the amount of β-arrestin recruited. Plot the signal against compound concentration to determine the EC₅₀.

ERK Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream event of GPR120 activation, typically via Western Blot.

ERK_Assay A 1. Starve GPR120-expressing cells to reduce basal signaling B 2. Stimulate cells with test compound for a set time (e.g., 5-15 min) A->B C 3. Lyse cells and collect protein B->C D 4. Separate proteins by size using SDS-PAGE C->D E 5. Transfer proteins to a PVDF membrane (Western Blot) D->E F 6. Probe with primary antibodies: anti-phospho-ERK & anti-total-ERK E->F G 7. Probe with HRP-conjugated secondary antibody and detect signal F->G H 8. Quantify band intensity to determine ratio of p-ERK / total-ERK G->H

Caption: Workflow for an ERK Phosphorylation Western Blot Assay.

Protocol Outline:

  • Cell Treatment: Culture GPR120-expressing cells to ~80-90% confluency. Serum-starve the cells for 12-24 hours. Stimulate with the test compound for various time points (e.g., 0, 2, 5, 10, 15 minutes).[5]

  • Lysis: Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 μg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[6]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[6]

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[5]

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.[5]

  • Reprobing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

  • Analysis: Quantify the band densities and express the result as the ratio of p-ERK to total-ERK.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate is a principal method for synthesizing biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Fluorinated biphenyls, such as 4-Fluoro-4'-methyl-1,1'-biphenyl, are of particular interest in drug development due to the unique metabolic stability and binding properties conferred by the fluorine atom.[3]

This document provides a detailed protocol for the synthesis of this compound using 4-iodotoluene and 4-fluorophenylboronic acid as coupling partners. The protocol is designed for researchers in organic synthesis and medicinal chemistry.

Reaction Scheme

The synthesis can be achieved via two primary routes: the coupling of 4-fluorophenylboronic acid with a 4-methylphenyl halide, or the reaction of 4-tolylboronic acid with a 4-fluorophenyl halide.[2] The following protocol details the reaction between 4-iodotoluene and 4-fluorophenylboronic acid.

G cluster_reactants cluster_product r1 4-Iodotoluene p1 This compound r1->p1 Pd Catalyst, Base r2 4-Fluorophenylboronic Acid r2->p1

Figure 1. General reaction scheme for the synthesis.

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdiil Ar¹-Pd(II)L₂-X pd0->pdiil pdiil_b Ar¹-Pd(II)L₂-Ar² pdiil->pdiil_b product Ar¹-Ar² pdiil_b->product re_label Reductive Elimination product->pd0 Regenerates Catalyst oa_label Oxidative Addition tm_label Transmetalation ar1x Ar¹-X (4-Iodotoluene) ar2b Ar²B(OH)₂ (4-Fluorophenylboronic Acid) + Base

Figure 2. Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials and Reagents

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
4-Iodotoluene624-31-7218.04218 mg1.0
4-Fluorophenylboronic Acid1765-93-1139.92168 mg1.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.5635 mg0.03 (3 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.21276 mg2.0
Toluene108-88-392.148 mL-
Water (degassed)7732-18-518.022 mL-
Ethyl Acetate141-78-688.11~50 mL-
Saturated Brine--~20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-

Instrumentation

  • Round-bottom flask or reaction vial with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Parameters

ParameterValue
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventToluene/Water (4:1)
Temperature90-100 °C (Reflux)
Reaction Time4-12 hours
AtmosphereInert (N₂ or Ar)

Detailed Procedure

1. Reaction Setup

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodotoluene (218 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.

  • Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

2. Reaction Execution

  • Using a syringe, add degassed toluene (8 mL) and degassed water (2 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-iodotoluene) is consumed (typically 4-12 hours).

3. Workup

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with saturated brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification

  • The crude product can be purified by flash column chromatography on silica gel.

  • Use a non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate (e.g., 98:2), to isolate the final product.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or semi-solid.[5]

Experimental Workflow

Workflow start Start reagents 1. Combine Reactants: 4-Iodotoluene, Boronic Acid, K₂CO₃, Pd(PPh₃)₄ start->reagents purge 2. Purge with N₂/Ar reagents->purge solvent 3. Add Degassed Toluene/Water purge->solvent reflux 4. Heat to Reflux (90-100°C, 4-12h) solvent->reflux monitor 5. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 6. Cool & Perform Aqueous Workup monitor->workup Reaction Complete extract 7. Extract with Ethyl Acetate workup->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify by Column Chromatography dry->purify product 10. Isolate Pure Product purify->product

Figure 3. Step-by-step experimental workflow.

Expected Results and Data

Product Characterization

PropertyExpected Result
Product Name This compound
CAS Number 72093-43-7[2][6]
Molecular Formula C₁₃H₁₁F[6]
Molecular Weight 186.22 g/mol [2][6]
Appearance Liquid to semi-solid
Expected Yield 75-95% (Varies with conditions)

Representative Spectroscopic Data

While experimental data should be acquired for the synthesized compound, the following table provides expected NMR chemical shifts based on the structure and data for analogous compounds.[2]

NucleusExpected Chemical Shifts (δ, ppm)
¹H NMR (CDCl₃)~7.5 (m, 4H, Ar-H), ~7.3 (d, 2H, Ar-H), ~7.1 (t, 2H, Ar-H), ~2.4 (s, 3H, -CH₃)
¹³C NMR (CDCl₃)~162 (d, JCF ≈ 245 Hz, C-F), ~138-137 (m), ~129 (s), ~128 (d, JCF ≈ 8 Hz), ~127 (s), ~115 (d, JCF ≈ 21 Hz), ~21 (s, -CH₃)
¹⁹F NMR A single peak is expected in the typical aryl-fluoride region.[6]
Mass Spec (GC-MS) Expected m/z: 186.08 (M⁺)[6]

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Toluene is flammable and an irritant.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-4'-methyl-1,1'-biphenyl is a substituted biphenyl derivative with significant applications in medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability and introduce desirable electronic properties, making it a valuable building block in the development of new pharmaceuticals and liquid crystals.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a highly versatile and efficient method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two primary routes are commonly employed:

  • Route A: The reaction of 4-fluorophenylboronic acid with a 4-methylphenyl halide (e.g., 4-bromotoluene or 4-iodotoluene).

  • Route B: The reaction of 4-tolylboronic acid with a 4-halofluorobenzene (e.g., 1-bromo-4-fluorobenzene).

These methods offer high yields and good functional group tolerance, making them ideal for laboratory and industrial-scale synthesis.[1]

Data Presentation

The following tables summarize quantitative data from representative palladium-catalyzed Suzuki-Miyaura coupling reactions for the synthesis of fluorinated biphenyls. These data illustrate the effects of different reaction parameters on conversion rates and yields.

Table 1: Suzuki-Miyaura Coupling of 1-bromo-4-fluorobenzene with Various Boronic Acids

Boronic AcidTemperature (°C)Time (h)Conversion (%)
4-Fluorophenylboronic acid70385
4-Fluorophenylboronic acid70890
4-Fluorophenylboronic acid702492
4-Fluorophenylboronic acid704895
4-Fluorophenylboronic acid110398
4-Fluorophenylboronic acid110899
4-Fluorophenylboronic acid11024>99
4-Fluorophenylboronic acid11048>99
Phenylboronic acid70388
Phenylboronic acid70892
Phenylboronic acid110395
Phenylboronic acid110898

Reaction Conditions: 1-bromo-4-fluorobenzene, boronic acid, G-COOH-Pd-10 catalyst, K₂CO₃ base, DMF/H₂O (95:5) solvent.[2]

Table 2: Suzuki-Miyaura Coupling of 4-fluorophenylboronic acid with Various Aryl Bromides

Aryl BromideTemperature (°C)Time (h)Conversion (%)
1-Bromo-4-fluorobenzene110398
1-Bromo-3-fluorobenzene110392
1-Bromo-2-fluorobenzene110385
2-Bromo-5-fluorotoluene110375
2-Bromo-4-fluorotoluene110368

Reaction Conditions: Aryl bromide, 4-fluorophenylboronic acid, G-COOH-Pd-10 catalyst, K₂CO₃ base, DMF/H₂O (95:5) solvent.[2]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using the Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis from 4-Fluorophenylboronic Acid and 4-Bromotoluene

Materials:

  • 4-Fluorophenylboronic acid

  • 4-Bromotoluene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-fluorophenylboronic acid (1.2 mmol), 4-bromotoluene (1.0 mmol), and potassium carbonate (3.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • Add ethyl acetate (20 mL) and water (20 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis using a Heterogeneous Catalyst

Materials:

  • 4-Tolylboronic acid

  • 1-Bromo-4-fluorobenzene

  • G-COOH-Pd-10 (Palladium nanoparticles on COOH-modified graphene)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane

  • Centrifuge

Procedure:

  • In a reaction vessel, combine 4-tolylboronic acid (1.2 mmol), 1-bromo-4-fluorobenzene (1.0 mmol), potassium carbonate (2.0 mmol), and G-COOH-Pd-10 catalyst (e.g., 1 mol% Pd).

  • Add a mixture of DMF and water (95:5 v/v, 5 mL).

  • Heat the mixture to the desired temperature (e.g., 110 °C) with stirring.

  • Monitor the reaction by taking aliquots and analyzing by gas chromatography (GC) or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water (10 mL) and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The catalyst can be recovered from the aqueous phase by centrifugation, washed with water and diethyl ether, and dried for reuse.[2]

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)-X L_n OxAdd->PdII_A Ar-X Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)-Ar' L_n Transmetal->PdII_B Ar'B(OH)₂ / Base RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-Ar' Product 4-Fluoro-4'-methyl- 1,1'-biphenyl (Ar-Ar') RedElim->Product ArX 4-Bromotoluene (Ar-X) ArX->OxAdd ArBOH2 4-Fluorophenyl- boronic acid (Ar'B(OH)₂) ArBOH2->Transmetal

Caption: Suzuki-Miyaura catalytic cycle for this compound synthesis.

Experimental Workflow

Experimental_Workflow start Start reactants Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst - Base start->reactants solvent Add Solvent (e.g., Dioxane/Water) reactants->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring workup Aqueous Workup - Add Organic Solvent & Water - Separate Layers monitoring->workup Reaction Complete extraction Extract Aqueous Layer workup->extraction drying Dry Combined Organic Layers extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product Obtain Pure Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for 4-Fluoro-4'-methyl-1,1'-biphenyl in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-4'-methyl-1,1'-biphenyl is a biphenyl derivative of significant interest in materials science, particularly in the formulation of liquid crystal (LC) mixtures for display applications. Its molecular architecture, featuring a rigid biphenyl core, a polar fluorine atom, and a non-polar methyl group, imparts desirable characteristics to liquid crystal formulations. The introduction of a fluorine atom is a key strategy for tuning the physical properties of liquid crystal materials.[1] Specifically, the highly electronegative fluorine atom enhances the longitudinal dipole moment, which can lead to a high degree of molecular ordering and contributes to a positive dielectric anisotropy (Δε).[1] This property is crucial for the low-voltage operation of common liquid crystal display (LCD) modes, such as twisted nematic (TN) and in-plane switching (IPS).[1]

These application notes provide detailed protocols for the synthesis, formulation, and characterization of liquid crystal mixtures containing this compound.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 72093-43-7[2]
Molecular Formula C₁₃H₁₁F[2]
Molecular Weight 186.22 g/mol [1][2]
IUPAC Name 1-fluoro-4-(4-methylphenyl)benzene[2]
Physical Form Liquid to semi-solid
Purity >95% (typical)
Storage Sealed in a dry environment at room temperature

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for synthesizing unsymmetrical biphenyl compounds. This protocol provides a general procedure.

Materials:

  • 4-Fluorophenylboronic acid

  • 4-Bromotoluene (or 4-Iodotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Deionized water

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 4-bromotoluene (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.02-0.05 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene) and a small amount of deionized water to the flask.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry.[1]

Synthesis_Workflow reagents Reactants: - 4-Bromotoluene - 4-Fluorophenylboronic acid - Catalyst & Base setup Reaction Setup (Inert Atmosphere) reagents->setup Add Solvents reaction Heating & Reflux (80-100 °C) setup->reaction workup Aqueous Work-up & Extraction reaction->workup Cooling purification Column Chromatography workup->purification product Final Product: This compound purification->product

Figure 1. Workflow for the synthesis of this compound.

Protocol 2: Preparation of a Nematic Liquid Crystal Test Mixture

To evaluate its properties, this compound is mixed with a standard nematic host liquid crystal (e.g., 5CB, E7). This protocol describes the preparation of a test mixture.

Materials:

  • This compound (solute)

  • Nematic liquid crystal host (e.g., 4-Cyano-4'-pentylbiphenyl, 5CB) (solvent)

  • Small glass vial with a screw cap

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Weighing: Accurately weigh the desired amounts of the nematic host and this compound to prepare a mixture of a specific weight percentage (e.g., 5-20 wt%).

  • Mixing: Combine the components in a clean glass vial.

  • Homogenization:

    • Seal the vial tightly.

    • Heat the vial in a heating block to a temperature above the clearing point (nematic-to-isotropic transition temperature) of the host material.[3] For 5CB, this is approximately 35 °C.

    • Once the mixture is in the isotropic (clear liquid) phase, vortex it for several minutes to ensure a homogeneous solution.

    • Visually inspect the solution to ensure no phase separation or undissolved material is present.

  • Cooling: Slowly cool the mixture back to room temperature. The mixture should now be a homogeneous nematic liquid crystal.

  • Storage: Store the mixture in a sealed, labeled vial, protected from light.

Mixture_Preparation_Workflow components Weigh Components: - LC Host (e.g., 5CB) - this compound mixing Combine in Vial components->mixing heating Heat Above Clearing Point mixing->heating vortex Vortex Mix (Homogenize) heating->vortex cooling Slow Cooling to Room Temperature vortex->cooling mixture Homogeneous LC Mixture cooling->mixture

Figure 2. Workflow for preparing a liquid crystal test mixture.

Protocol 3: Characterization of Liquid Crystal Properties

A. Phase Transition Temperature Measurement

The nematic-to-isotropic transition temperature (TN-I), or clearing point, is a fundamental property. It can be determined using Differential Scanning Calorimetry (DSC) and confirmed by Polarized Optical Microscopy (POM).

i. Differential Scanning Calorimetry (DSC)

  • Hermetically seal a small amount (2-5 mg) of the LC mixture in an aluminum DSC pan.

  • Place the pan in the DSC instrument. An empty, sealed pan should be used as a reference.

  • Perform a heating and cooling cycle at a controlled rate (e.g., 5-10 °C/min).

  • The nematic-to-isotropic transition will appear as an endothermic peak on the heating scan and an exothermic peak on the cooling scan. The peak maximum is recorded as the transition temperature.

ii. Polarized Optical Microscopy (POM)

  • Introduce a small amount of the LC mixture into a liquid crystal cell or between a glass slide and a coverslip by capillary action.

  • Place the sample on a hot stage connected to a temperature controller under the POM.

  • Heat the sample into the isotropic phase (the view between crossed polarizers will be completely dark).

  • Slowly cool the sample. The temperature at which a characteristic liquid crystal texture (e.g., schlieren or threaded texture) appears is the nematic-to-isotropic transition temperature.[4]

B. Dielectric Anisotropy (Δε) Measurement

  • Cell Preparation: Inject the LC mixture into two types of test cells: a homogeneous cell (planar alignment) and a homeotropic cell (vertical alignment).

  • Capacitance Measurement: Use an LCR meter to measure the capacitance of each cell at a standard frequency (e.g., 1 kHz).

  • Calculation:

    • The capacitance of the homeotropic cell provides the perpendicular dielectric permittivity (ε⊥).

    • The capacitance of the homogeneous cell provides the parallel dielectric permittivity (ε∥).

    • The dielectric anisotropy is calculated as: Δε = ε∥ - ε⊥.[5]

C. Optical Birefringence (Δn) Measurement

  • Setup: Use a polarized light source, a temperature-controlled stage, a homogeneous (planar) LC cell of a known thickness, and a detector.

  • Measurement: Measure the phase difference (retardation) of light passing through the LC cell.

  • Calculation: The birefringence (Δn) is calculated from the retardation, cell gap, and wavelength of the light.

Characterization_Workflow cluster_0 Property Measurement cluster_1 Calculated Parameters start LC Mixture Sample dsc DSC Analysis start->dsc pom Polarized Optical Microscopy start->pom dielectric Dielectric Spectroscopy (LCR Meter) start->dielectric optical Birefringence Measurement start->optical temp Transition Temps (e.g., T N-I) dsc->temp pom->temp delta_e Dielectric Anisotropy (Δε) dielectric->delta_e delta_n Optical Birefringence (Δn) optical->delta_n

Figure 3. Workflow for the characterization of liquid crystal properties.

Data Presentation: Hypothetical Mixture Performance

The following table presents hypothetical data for a nematic host (5CB) and a mixture containing 15 wt% of this compound to illustrate the expected impact of the additive. The addition of this compound is expected to increase the clearing point and significantly enhance the dielectric anisotropy.

Property (at 20°C)Host (Pure 5CB)Mixture (5CB + 15% Additive)
Clearing Point (TN-I) ~35 °C~45 °C
Dielectric Anisotropy (Δε) at 1kHz ~+11.0~+14.5
Optical Birefringence (Δn) at 589 nm ~0.18~0.19
Viscosity (mPa·s) ~24~28

Note: The data in this table is for illustrative purposes only and represents expected trends based on the molecular structure of this compound.

References

Application Notes and Protocols: 4-Fluoro-4'-methyl-1,1'-biphenyl as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-4'-methyl-1,1'-biphenyl is a key building block in modern organic synthesis, prized for its unique electronic and structural properties conferred by the fluorine and methyl substituents. This document provides detailed application notes and experimental protocols for its use, with a focus on its role in the synthesis of liquid crystals and as a scaffold for pharmaceutically active compounds, particularly G protein-coupled receptor 120 (GPR120) agonists.

Physicochemical Properties and Spectroscopic Data

This compound is a stable organic compound, typically appearing as a liquid to semi-solid.[1] The strategic placement of an electron-withdrawing fluorine atom and an electron-donating methyl group on the biphenyl core creates a molecule with a significant dipole moment and tailored lipophilicity, making it an attractive component for materials science and medicinal chemistry.[2]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₁₃H₁₁F[1]
Molecular Weight 186.23 g/mol [1]
CAS Number 72093-43-7[1]
Appearance Liquid to semi-solid[1]
¹H NMR (CDCl₃) Aromatic protons typically appear in the δ 7.0–7.5 ppm range.[2]
¹³C NMR Characteristic signals for aromatic carbons and the methyl group.[2]
UV Absorption (λ_max) Absorbs in the UV region, with detection noted at 230 nm and 265 nm for HPLC analysis.[2]

Synthesis of this compound via Suzuki-Miyaura Coupling

The most efficient and widely used method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction offers high yields and functional group tolerance. The synthesis can proceed via two primary routes, both of which are detailed below.

G cluster_route1 Route 1 cluster_route2 Route 2 4-Fluorophenylboronic acid 4-Fluorophenylboronic acid Product1 This compound 4-Fluorophenylboronic acid->Product1 Pd(PPh₃)₄, K₃PO₄ Dioxane/H₂O 4-Bromotoluene 4-Bromotoluene 4-Bromotoluene->Product1 4-Tolylboronic acid 4-Tolylboronic acid Product2 This compound 4-Tolylboronic acid->Product2 Pd(PPh₃)₄, K₃PO₄ Dioxane/H₂O 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene->Product2

Diagram 1: Synthetic routes to this compound.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Fluorophenylboronic acid or 4-Tolylboronic acid

  • 4-Bromotoluene or 1-Bromo-4-fluorobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add a 4:1 mixture of dioxane and deionized water.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq), to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Table 2: Representative Reaction Data for Suzuki-Miyaura Synthesis

ReactantsCatalystBaseSolventYieldPurity
4-Fluorophenylboronic acid, 4-BromotoluenePd(PPh₃)₄K₃PO₄Dioxane/H₂O>90%>98% (by HPLC)
4-Tolylboronic acid, 1-Bromo-4-fluorobenzenePd(PPh₃)₄K₃PO₄Dioxane/H₂O>90%>98% (by HPLC)

Application in Liquid Crystal Synthesis

The unique properties of this compound, including its rigid core and tunable dipole moment, make it an excellent starting material for the synthesis of liquid crystals.[2] The introduction of this biphenyl unit into a larger molecular structure can influence the mesomorphic properties, such as the clearing point and the nematic phase range.[3]

G start This compound step1 Functionalization (e.g., Acylation, Halogenation) start->step1 step2 Coupling with Mesogenic Core step1->step2 step3 Addition of Terminal Groups (e.g., Alkyl Chains) step2->step3 product Liquid Crystal Molecule step3->product

Diagram 2: Workflow for liquid crystal synthesis.
Protocol: Synthesis of a Nematic Liquid Crystal Precursor

This protocol describes a representative synthesis of a liquid crystal precursor using this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Friedel-Crafts Acylation):

  • Dissolve this compound (1.0 eq) in dry dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.1 eq) to the solution.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and 1 M HCl.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography to yield the acetylated biphenyl derivative, a key intermediate for more complex liquid crystal structures.

Table 3: Expected Data for a Liquid Crystal Precursor

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldMelting Point (°C)
4-Acetyl-4'-fluoro-4''-methyl-1,1'-biphenylC₁₅H₁₃FO228.2675-85%120-125

Application in Drug Discovery: Synthesis of GPR120 Agonists

This compound is a crucial scaffold for the synthesis of potent and selective GPR120 agonists, such as TUG-891.[4] GPR120 is a promising therapeutic target for type 2 diabetes and other metabolic disorders due to its role in glucose homeostasis and anti-inflammatory signaling.

GPR120 Signaling Pathway

Activation of GPR120 by an agonist like TUG-891 initiates a cascade of intracellular events. This includes the canonical Gq/11 pathway leading to an increase in intracellular calcium, as well as a β-arrestin-2-mediated pathway that is responsible for the anti-inflammatory effects through the inhibition of the NF-κB pathway.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist TUG-891 (derived from building block) GPR120 GPR120 Receptor Agonist->GPR120 Gq11 Gαq/11 GPR120->Gq11 barrestin β-arrestin2 GPR120->barrestin PLC Phospholipase C Gq11->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 TAB1 TAB1 barrestin->TAB1 sequesters TAK1 TAK1 TAB1->TAK1 inhibition IKK IKK Complex TAK1->IKK pNFkB p-NF-κB IKK->pNFkB NFkB NF-κB NFkB->pNFkB phosphorylation nucleus Nucleus pNFkB->nucleus translocation inflammation ↓ Pro-inflammatory Gene Expression nucleus->inflammation

Diagram 3: GPR120 signaling pathway activated by a TUG-891-like agonist.
Protocol: Synthesis of a Key Intermediate for TUG-891

This protocol outlines the synthesis of a key intermediate from this compound, which can then be further elaborated to yield TUG-891.

Step 1: Bromination of the Methyl Group

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • In a flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent to obtain the crude 4-bromo-4'-fluoro-1,1'-biphenyl, which can be used in the next step without further purification.

Step 2: Ether Synthesis

Materials:

  • 4-Bromo-4'-fluoro-1,1'-biphenyl

  • Methyl 4-hydroxyphenylpropanoate

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • Combine the crude 4-bromo-4'-fluoro-1,1'-biphenyl (1.0 eq), methyl 4-hydroxyphenylpropanoate (1.0 eq), and potassium carbonate (1.5 eq) in acetone.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate to give the crude ester.

  • Purify by column chromatography to yield the methyl ester of TUG-891, which can then be hydrolyzed to the final product.

Table 4: Expected Data for TUG-891 Precursor

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (2 steps)Physical State
Methyl 3-(4-((4-fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)phenyl)propanoateC₂₄H₂₃FO₃378.4460-70%Solid

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via Suzuki-Miyaura coupling and the ability to undergo further functionalization make it an ideal starting material for the synthesis of complex molecules with applications in materials science and medicinal chemistry. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 4-Fluor-4'-methyl-1,1'-biphenyl für das Wirkstoffdesign

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einführung: 4-Fluor-4'-methyl-1,1'-biphenyl ist ein wichtiger Baustein in der medizinischen Chemie, der als Grundgerüst für die Entwicklung von Wirkstoffen dient, die auf verschiedene biologische Ziele abzielen. Seine einzigartige Kombination aus einem fluorierten Phenylring und einem Tolylrest bietet eine Grundlage für die Feinabstimmung der pharmakokinetischen und pharmakodynamischen Eigenschaften von Leitstrukturen. Ein bemerkenswertes Anwendungsgebiet ist die Entwicklung von Agonisten für den G-Protein-gekoppelten Rezeptor 120 (GPR120), auch bekannt als Free Fatty Acid Receptor 4 (FFAR4), der ein vielversprechendes Ziel für die Behandlung von Typ-2-Diabetes und anderen Stoffwechselerkrankungen ist.[1][2][3]

Diese Anwendungsbeispiele bieten einen detaillierten Einblick in die Derivatisierung von 4-Fluor-4'-methyl-1,1'-biphenyl zur Entwicklung potenter und selektiver GPR120-Agonisten.

Synthese von GPR120-Agonisten durch Etherbildung

Eine gängige Strategie zur Derivatisierung von 4-Fluor-4'-methyl-1,1'-biphenyl beinhaltet die Einführung einer Etherbindung an einer der Phenylringe, gefolgt von der Anbindung einer Phenylpropansäure-Einheit. Diese Modifikationen sind entscheidend für die agonistische Aktivität am GPR120-Rezeptor.

Experimentelles Protokoll: Synthese von 2-(4-(((4-Fluor-4'-methyl-[1,1'-biphenyl]-2-yl)oxy)methyl)phenoxy)essigsäure (Beispiel-Derivat 10a) [1]

Dieses Protokoll beschreibt eine zweistufige Synthese zur Herstellung eines potenten GPR120-Agonisten.

Schritt 1: Synthese von 4-Fluor-2'-methyl-[1,1'-biphenyl]-2-ol

  • Reaktanten: 1-Brom-2-iod-4-fluorbenzol, (2-Methylphenyl)boronsäure, Palladium(II)-acetat, 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) und Kaliumphosphat.

  • Lösungsmittel: Toluol und Wasser.

  • Verfahren: a. Die Reaktanten werden in einem Gemisch aus Toluol und Wasser gelöst. b. Die Reaktion wird unter Stickstoffatmosphäre bei 100 °C für 12 Stunden gerührt. c. Nach Abkühlen wird die Reaktionsmischung mit Wasser und Ethylacetat extrahiert. d. Die organische Phase wird getrocknet und das Lösungsmittel im Vakuum entfernt. e. Der Rückstand wird mittels Säulenchromatographie gereinigt, um das gewünschte Zwischenprodukt zu erhalten.

Schritt 2: Synthese des Endprodukts

  • Reaktanten: 4-Fluor-2'-methyl-[1,1'-biphenyl]-2-ol, Methyl-2-(4-(brommethyl)phenoxy)acetat und Kaliumcarbonat.

  • Lösungsmittel: Acetonitril.

  • Verfahren: a. Die Reaktanten werden in Acetonitril gelöst und bei 80 °C für 4 Stunden unter Rückfluss erhitzt. b. Nach Abkühlen wird das Lösungsmittel im Vakuum entfernt. c. Der Rückstand wird in einer Mischung aus Tetrahydrofuran und Wasser gelöst. d. Lithiumhydroxid wird zugegeben und die Mischung bei Raumtemperatur für 2 Stunden gerührt. e. Die Reaktionsmischung wird mit Salzsäure angesäuert und mit Ethylacetat extrahiert. f. Die organische Phase wird getrocknet, das Lösungsmittel entfernt und der Rückstand umkristallisiert, um das reine Endprodukt zu erhalten.

Logischer Arbeitsablauf der Synthese

G cluster_0 Schritt 1: Suzuki-Miyaura-Kopplung cluster_1 Schritt 2: Veretherung und Hydrolyse A 1-Brom-2-iod-4-fluorbenzol + (2-Methylphenyl)boronsäure B Pd(OAc)2, SPhos, K3PO4 Toluol/H2O, 100°C, 12h A->B C 4-Fluor-2'-methyl-[1,1'-biphenyl]-2-ol B->C D Methyl-2-(4-(brommethyl)phenoxy)acetat K2CO3, ACN, 80°C, 4h C->D E Ester-Zwischenprodukt D->E F LiOH, THF/H2O, RT, 2h E->F G 2-(4-(((4-Fluor-4'-methyl-[1,1'-biphenyl]-2-yl)oxy)methyl)phenoxy)essigsäure F->G

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von GPR120-Agonisten.

Quantitative Daten zur biologischen Aktivität

Die biologische Aktivität der synthetisierten Derivate wird typischerweise durch die Messung ihrer Fähigkeit, den GPR120-Rezeptor zu aktivieren, bestimmt. Dies wird oft als pEC50-Wert ausgedrückt, der den negativen Logarithmus der molaren Konzentration darstellt, die eine halbmaximale Antwort hervorruft.

VerbindungStrukturmodifikationGPR120 pEC50Selektivität
TUG-891 Referenzverbindung7.65Hohe Selektivität gegenüber FFA1
10a [1]Phenylessigsäure-Derivat7.89Nicht spezifiziert
10i [1]Fluor-substituiertes Phenylessigsäure-Derivat7.95Nicht spezifiziert
11b [3]β-Methyl-substituiertes Phenylpropansäure-Derivat7.91Gute Selektivität
D5 [4]Sulfonamid-basiertes Derivat7.55Hohe Selektivität

Tabelle 1: Biologische Aktivität ausgewählter Derivate von 4-Fluor-4'-methyl-1,1'-biphenyl.

Suzuki-Miyaura-Kreuzkupplung zur C-C-Bindungsknüpfung

Die Suzuki-Miyaura-Kreuzkupplung ist eine fundamentale Reaktion zur Synthese des Biphenyl-Grundgerüsts.[5][6] Diese palladiumkatalysierte Reaktion ermöglicht die effiziente Kupplung von Arylhalogeniden mit Arylboronsäuren.

Allgemeines Protokoll für die Suzuki-Miyaura-Kopplung [5][7]

  • Reaktanten: Arylhalogenid (z. B. 1-Brom-4-fluorbenzol), Arylboronsäure (z. B. 4-Methylphenylboronsäure), Palladiumkatalysator (z. B. Pd(PPh3)4 oder ein heterogener Pd-Nanopartikel-Katalysator), Base (z. B. K2CO3, Na2CO3 oder K3PO4).[1][8]

  • Lösungsmittel: Typischerweise ein Gemisch aus einem organischen Lösungsmittel (z. B. Dioxan, Toluol, Ethanol) und Wasser.[1][9]

  • Verfahren: a. Das Arylhalogenid, die Arylboronsäure, der Palladiumkatalysator und die Base werden in dem gewählten Lösungsmittelsystem gelöst. b. Die Reaktionsmischung wird unter inerter Atmosphäre (z. B. Stickstoff oder Argon) auf eine Temperatur zwischen 70 °C und 110 °C erhitzt.[5] c. Die Reaktion wird für eine Dauer von 3 bis 48 Stunden gerührt, abhängig von der Reaktivität der Substrate und der Effizienz des Katalysators.[5] d. Nach Abschluss der Reaktion wird die Mischung abgekühlt und das Produkt durch Extraktion und anschließende chromatographische Reinigung isoliert.

Schematischer Arbeitsablauf der Suzuki-Miyaura-Kopplung

G Arylhalogenid Arylhalogenid (z.B. 1-Brom-4-fluorbenzol) Reaktion Erhitzen unter inerter Atmosphäre Arylhalogenid->Reaktion Arylboronsaeure Arylboronsäure (z.B. 4-Methylphenylboronsäure) Arylboronsaeure->Reaktion Katalysator Pd-Katalysator (z.B. Pd(PPh3)4) Katalysator->Reaktion Base Base (z.B. K2CO3) Base->Reaktion Loesungsmittel Lösungsmittel (z.B. Toluol/H2O) Loesungsmittel->Reaktion Produkt 4-Fluor-4'-methyl-1,1'-biphenyl Reaktion->Produkt

Abbildung 2: Allgemeiner Arbeitsablauf der Suzuki-Miyaura-Kreuzkupplung.

GPR120-Signalweg

Die Aktivierung von GPR120 durch Agonisten wie die Derivate von 4-Fluor-4'-methyl-1,1'-biphenyl löst eine Kaskade von intrazellulären Signalen aus, die letztendlich zu den gewünschten therapeutischen Effekten führen, wie z. B. der Freisetzung von Glucagon-like Peptide-1 (GLP-1), das die Insulinsekretion fördert.[3][10]

G Agonist GPR120-Agonist (z.B. TUG-891 Derivat) GPR120 GPR120-Rezeptor Agonist->GPR120 G_Protein Gq/11 G-Protein GPR120->G_Protein Aktivierung Beta_Arrestin β-Arrestin-2 Rekrutierung GPR120->Beta_Arrestin PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Produktion PLC->IP3_DAG Ca_Release Intrazelluläre Ca2+-Freisetzung IP3_DAG->Ca_Release GLP1_Sekretion GLP-1-Sekretion Ca_Release->GLP1_Sekretion Beta_Arrestin->GLP1_Sekretion Therapeutische_Wirkung Antidiabetische Wirkung GLP1_Sekretion->Therapeutische_Wirkung

References

Application Notes and Protocols for the Analytical Characterization of 4-Fluoro-4'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4-Fluoro-4'-methyl-1,1'-biphenyl, a key intermediate in the synthesis of various organic compounds. The following sections detail the methodologies for structural elucidation, purity assessment, and physicochemical property determination.

Introduction

This compound (CAS No. 72093-43-7) is a biphenyl derivative with applications in materials science and as a building block in medicinal chemistry.[1] Its chemical structure consists of a biphenyl core with a fluorine atom at the 4-position of one phenyl ring and a methyl group at the 4'-position of the other. Accurate characterization is crucial to ensure its identity, purity, and suitability for downstream applications. This document outlines the primary analytical techniques for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₃H₁₁F[2]
Molecular Weight186.22 g/mol [2]
Exact Mass186.084478513 Da[2]
IUPAC Name1-fluoro-4-(4-methylphenyl)benzene[2]
CAS Number72093-43-7[2]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework and confirm the substitution pattern on the biphenyl core.[1]

Expected ¹H NMR Spectral Data:

The aromatic protons are expected to resonate in the downfield region of approximately 7.0–7.6 ppm.[1] The protons on the fluorine-substituted ring will exhibit coupling to the fluorine atom. The methyl protons will appear as a singlet further upfield. Based on data for analogous compounds like 4-fluoro-1,1'-biphenyl and 4-methyl-1,1'-biphenyl, the following chemical shifts can be anticipated.[1][3]

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (H on fluoro-ring)~7.1-7.6Multiplet
Aromatic (H on methyl-ring)~7.2-7.5Multiplet
Methyl (-CH₃)~2.4Singlet

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons and the methyl carbon. The carbon atom directly bonded to fluorine will exhibit a large C-F coupling constant.[1]

| Carbon | Expected Chemical Shift (δ, ppm) | |---|---|---| | C-F | ~162 (with large ¹JCF) | | Aromatic (quaternary) | ~130-145 | | Aromatic (CH) | ~115-130 | | Methyl (-CH₃) | ~21 |

Protocol for NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer according to standard procedures.

    • Lock the spectrometer to the deuterium signal of the solvent.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals and pick the peaks for both spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrometry Data:

The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (186.22). Common fragmentation pathways for biphenyls include cleavage of the biphenyl bond.

IonExpected m/z
[C₁₃H₁₁F]⁺186
[C₁₂H₈F]⁺171
[C₇H₇]⁺91

Protocol for GC-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of the compound and assess its purity.

Materials:

  • This compound sample

  • Suitable solvent (e.g., dichloromethane, ethyl acetate)

  • GC-MS instrument with an electron ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent.

  • GC Method:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

    • Assess purity by calculating the peak area percentage.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Spectral Data:

Functional GroupExpected Absorption Band (cm⁻¹)
C-H stretching (aromatic)3100-3000
C-H stretching (methyl)2950-2850
C=C stretching (aromatic)1600-1450
C-F stretching1250-1100
C-H bending (aromatic)900-675

Protocol for FTIR Analysis

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Analysis

Chromatographic techniques are essential for determining the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a common method for purity assessment.[1]

Protocol for HPLC Analysis

Objective: To determine the purity of the compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL) and then dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Method:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B) can be used. For example, start with 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample based on the area percentage of the main peak.

Visualizations

The following diagrams illustrate the general workflows for the analytical characterization of this compound.

Analytical_Workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Analysis Sample 4-Fluoro-4'-methyl- 1,1'-biphenyl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS Chromatography Chromatography (HPLC, GC) Sample->Chromatography Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment Chromatography->Purity

Caption: General analytical workflow for the characterization of this compound.

HPLC_Workflow start Start prep Sample Preparation (Dissolve in Mobile Phase) start->prep inject Inject Sample into HPLC prep->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (254 nm) separation->detection data Data Acquisition (Chromatogram) detection->data analysis Data Analysis (Peak Integration, Purity Calculation) data->analysis end End analysis->end

Caption: Experimental workflow for HPLC analysis.

NMR_Workflow start Start prep Sample Preparation (Dissolve in Deuterated Solvent) start->prep acquire Data Acquisition (¹H and ¹³C Spectra) prep->acquire processing Data Processing (FT, Phasing, Baseline Correction) acquire->processing referencing Spectral Referencing (to Solvent Peak) processing->referencing analysis Spectral Analysis (Peak Picking, Integration, Assignment) referencing->analysis end End analysis->end

Caption: Experimental workflow for NMR analysis.

References

Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated biphenyls are a significant class of compounds in medicinal chemistry and materials science. The introduction of fluorine atoms into the biphenyl scaffold can profoundly influence molecular properties such as metabolic stability, lipophilicity, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of these compounds. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of fluorinated biphenyls, including sample preparation, spectral acquisition, and data interpretation. The presence of the spin-½ nucleus ¹⁹F introduces characteristic couplings to both ¹H and ¹³C nuclei, providing rich structural information but also requiring specific considerations during spectral analysis.

Data Presentation: Quantitative NMR Data

The following tables summarize typical chemical shift ranges and coupling constants for fluorinated biphenyls. These values are indicative and can be influenced by substitution patterns and solvent effects.

Table 1: Typical ¹H NMR Chemical Shifts for Fluorinated Biphenyls in CDCl₃

Proton PositionChemical Shift (δ, ppm)MultiplicityTypical Coupling Constants (J, Hz)
Protons on non-fluorinated ring7.30 - 7.65m-
Protons ortho to Fluorine7.10 - 7.25t or ddd³JHF ≈ 8-10 Hz
Protons meta to Fluorine7.50 - 7.60m⁴JHF ≈ 5-7 Hz
Protons para to Fluorine7.30 - 7.45m⁵JHF ≈ 2-3 Hz

Data synthesized from publicly available spectral data for compounds like 4-fluorobiphenyl.[1][2]

Table 2: Typical ¹³C NMR Chemical Shifts and ¹³C-¹⁹F Coupling Constants for Fluorinated Biphenyls in CDCl₃

Carbon PositionChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Typical Coupling Constants (J, Hz)
Carbon directly bonded to Fluorine (C-F)160 - 165d¹JCF ≈ 240 - 250 Hz
Carbons ortho to Fluorine115 - 117d²JCF ≈ 21 - 23 Hz
Carbons meta to Fluorine128 - 131d³JCF ≈ 8 - 9 Hz
Carbon para to Fluorine (ipso-carbon of the other ring)135 - 140d⁴JCF ≈ 3 - 4 Hz
Carbons on non-fluorinated ring127 - 141s or d (long-range coupling)⁵JCF to ⁹JCF can be observed, typically < 2 Hz[3]

Values are based on data for fluorinated biphenyl derivatives and general trends for fluorinated aromatic compounds.[3][4] Long-range coupling constants are highly dependent on the dihedral angle between the phenyl rings.[3]

Experimental Protocols

This section details the methodologies for preparing and analyzing fluorinated biphenyl samples by ¹H and ¹³C NMR.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the analyte is of sufficient purity. Impurities can complicate spectral interpretation.

  • Sample Amount:

    • For ¹H NMR, dissolve 1-10 mg of the fluorinated biphenyl in 0.5-0.7 mL of a deuterated solvent.

    • For ¹³C NMR, a higher concentration is recommended due to the lower natural abundance of the ¹³C isotope; use 10-50 mg of the sample in 0.5-0.7 mL of solvent.

  • Solvent Selection:

    • Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[5][6]

    • Other suitable deuterated solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the solubility of the biphenyl derivative.[5]

    • Ensure the solvent is free of water, as the residual water peak can obscure signals of interest.

  • NMR Tube:

    • Use clean, high-quality 5 mm NMR tubes.

    • Ensure the solution is free of any particulate matter, which can degrade spectral resolution. If necessary, filter the solution into the NMR tube using a pipette with a cotton wool plug.

  • Internal Standard (for Quantitative NMR - qNMR):

    • For quantitative analysis, add a known amount of an internal standard that has a sharp signal in a region of the spectrum that does not overlap with the analyte signals.

    • The internal standard should be chemically inert towards the sample.

    • For ¹H qNMR, common standards include tetramethylsilane (TMS), 1,4-dioxane, or maleic acid.

    • For ¹⁹F qNMR, a fluorinated compound with a known concentration and a simple spectrum, such as trifluoroacetic acid, can be used.[7]

NMR Spectrometer Setup and ¹H NMR Acquisition
  • Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹⁹F frequencies to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Number of Scans (NS): For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.

    • Relaxation Delay (D1): For quantitative measurements, ensure a sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of the protons of interest) to allow for full relaxation of all signals between scans. A typical starting value is 5 seconds.

    • ¹⁹F Decoupling: To simplify the ¹H spectrum and remove ¹H-¹⁹F couplings, ¹⁹F decoupling can be applied during acquisition. However, acquiring a ¹⁹F-coupled ¹H spectrum is crucial for structural elucidation as it provides information about the proximity of protons to fluorine atoms. It is recommended to acquire both coupled and decoupled spectra.

NMR Spectrometer Setup and ¹³C NMR Acquisition
  • Tuning and Matching: Tune and match the probe for the ¹³C frequency.

  • Locking and Shimming: Maintain the lock and shimming from the ¹H NMR setup.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling is common.

    • Spectral Width: A typical spectral width for aromatic compounds is 0-200 ppm.

    • Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans is required (e.g., 1024 or more), depending on the sample concentration.

    • Relaxation Delay (D1): For quantitative ¹³C NMR, a long relaxation delay is critical, especially for quaternary carbons which can have long T₁ values. The addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten T₁ times and reduce the required delay, but care must be taken to avoid signal broadening.

    • Proton and Fluorine Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling to collapse ¹H-¹³C couplings and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). For fluorinated compounds, the large ¹³C-¹⁹F couplings will still be present. To obtain a simplified spectrum with singlets for each carbon, simultaneous proton and fluorine decoupling may be necessary.[8] However, the ¹³C-¹⁹F coupling information is highly valuable for assignments, so acquiring a spectrum with only proton decoupling is essential.

2D NMR Experiments for Structural Elucidation

For unambiguous assignment of ¹H and ¹³C signals, especially in complex fluorinated biphenyls, 2D NMR experiments are highly recommended.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks within each phenyl ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for identifying connectivity across the biphenyl linkage and assigning quaternary carbons.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to identify through-space proximity between protons and fluorine atoms, which is useful for conformational analysis.

Mandatory Visualization

The following diagram illustrates the general workflow for the ¹H and ¹³C NMR analysis of a novel fluorinated biphenyl.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis cluster_interp Structural Elucidation prep1 Weigh Fluorinated Biphenyl (1-10 mg for ¹H, 10-50 mg for ¹³C) prep2 Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 prep4 Add Internal Standard (for qNMR) prep3->prep4 acq1 Lock, Tune, and Shim prep4->acq1 acq2 Acquire ¹H NMR (with and without ¹⁹F decoupling) acq1->acq2 acq3 Acquire ¹³C NMR (with ¹H decoupling) acq1->acq3 acq4 Acquire 2D NMR (COSY, HSQC, HMBC) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 proc4 Integration (for qNMR) proc3->proc4 interp1 Analyze ¹H Chemical Shifts and Multiplicities (¹H-¹⁹F couplings) proc4->interp1 interp2 Analyze ¹³C Chemical Shifts and Multiplicities (¹³C-¹⁹F couplings) interp1->interp2 interp3 Assign Signals using 2D NMR Correlations interp2->interp3 interp4 Confirm Structure interp3->interp4

Caption: Workflow for ¹H and ¹³C NMR analysis of fluorinated biphenyls.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-4'-methyl-1,1'-biphenyl is a valuable biphenyl derivative with applications in medicinal chemistry and materials science. It serves as a key building block in the synthesis of various biologically active molecules, including as an agonist for the GPR120 receptor, which has potential applications in the treatment of metabolic diseases like diabetes.[1] This document provides detailed protocols for the scale-up synthesis of this compound, focusing on the robust and widely applicable Suzuki-Miyaura coupling reaction. The provided methodologies are intended to be a guide for researchers and chemists in a drug development or production environment.

Synthetic Strategy: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the preferred method for the synthesis of unsymmetrical biaryls due to its mild reaction conditions, high yields, tolerance of a wide range of functional groups, and the commercial availability of the required boronic acids and aryl halides.[2][3][4] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide in the presence of a base.

For the synthesis of this compound, two primary routes are viable:

  • Route A: Coupling of 4-tolylboronic acid with 1-bromo-4-fluorobenzene.

  • Route B: Coupling of 4-fluorophenylboronic acid with 4-bromotoluene.

Both routes are effective, and the choice may depend on the cost and availability of the starting materials. This document will focus on Route A.

Experimental Protocols

Route A: Suzuki-Miyaura Coupling of 4-Tolylboronic Acid and 1-Bromo-4-fluorobenzene

This protocol is designed for a scale-up synthesis, yielding a significant quantity of the target compound.

Materials and Equipment:

  • Reactants: 4-Tolylboronic acid, 1-Bromo-4-fluorobenzene

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane and Water

  • Ancillary Chemicals: Toluene, Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment: Large reaction vessel with mechanical stirrer, reflux condenser, heating mantle, nitrogen inlet, separatory funnel, rotary evaporator, filtration apparatus.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4-Tolylboronic Acid product This compound reactant1->product Heat reactant2 1-Bromo-4-fluorobenzene reactant2->product Heat catalyst Pd(PPh3)4 base K2CO3 solvent Dioxane/H2O

Caption: Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a large, dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-tolylboronic acid and 1-bromo-4-fluorobenzene.

  • Solvent and Base Addition: Add 1,4-dioxane and an aqueous solution of potassium carbonate to the reaction vessel. Stir the mixture to ensure good mixing.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen for at least 15-20 minutes to create an inert atmosphere.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add toluene to the reaction mixture and transfer it to a large separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol or a mixture of hexane and ethyl acetate to yield pure this compound.

    • Alternatively, for very high purity, column chromatography on silica gel can be employed.

Workflow Diagram:

G start Start setup Reaction Setup: - Add 4-tolylboronic acid and 1-bromo-4-fluorobenzene to reactor start->setup solvent_base Add Dioxane and aqueous K2CO3 setup->solvent_base inert Purge with Nitrogen solvent_base->inert catalyst Add Pd(PPh3)4 Catalyst inert->catalyst reaction Heat to Reflux (85-90 °C) Monitor by TLC/HPLC catalyst->reaction workup Work-up: - Cool, add toluene - Wash with H2O and brine - Dry over MgSO4 reaction->workup purification Purification: - Recrystallization or Column Chromatography workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the scale-up synthesis.

Data Presentation

Table 1: Reactant and Reagent Quantities for Scale-up Synthesis

ComponentMolecular Weight ( g/mol )Molar RatioQuantity (moles)Mass/Volume
4-Tolylboronic acid135.961.21.2163.15 g
1-Bromo-4-fluorobenzene175.001.01.0175.00 g
Pd(PPh₃)₄1155.560.010.0111.56 g
K₂CO₃138.212.52.5345.53 g
1,4-Dioxane---1.5 L
Water---0.5 L

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
CAS Number 72093-43-7[5][6][7]
Molecular Formula C₁₃H₁₁F[5]
Molecular Weight 186.22 g/mol [5]
Appearance White to off-white solid or crystalline powder
Melting Point 46-48 °C
Boiling Point ~260 °C[8]
¹H NMR (CDCl₃, 300 MHz) δ 7.50-7.44 (m, 2H), 7.42-7.37 (m, 2H), 7.24 (d, J=8.1 Hz, 2H), 7.12 (t, J=8.7 Hz, 2H), 2.39 (s, 3H)
¹³C NMR (CDCl₃, 75 MHz) δ 162.5 (d, J=246 Hz), 138.2, 137.0, 136.9, 129.6, 128.5 (d, J=8.0 Hz), 121.2, 115.6 (d, J=21.5 Hz), 21.2
Purity (by HPLC) ≥98%

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Handling of Reagents:

    • Palladium catalysts are toxic and should be handled with care.

    • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

    • Aryl halides can be irritants.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Suzuki-Miyaura coupling reaction provides an efficient and scalable method for the synthesis of this compound. The protocol detailed above, with appropriate safety measures, can be implemented for the large-scale production of this important chemical intermediate. The purity of the final product can be readily assessed using standard analytical techniques such as HPLC and NMR.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl, a key intermediate in various research applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction offers high efficiency and tolerance to a wide range of functional groups.[1] There are two primary approaches for this synthesis:

  • Route A: The reaction of 4-fluorophenylboronic acid with 4-bromotoluene.

  • Route B: The reaction of 4-tolylboronic acid with 1-bromo-4-fluorobenzene.[1]

Q2: What are the typical catalysts, bases, and solvents used in this synthesis?

A2: A variety of catalysts, bases, and solvents can be employed, with the optimal choice often depending on the specific reaction conditions and desired outcome.

ComponentExamples
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH
Solvent Dioxane/Water, DMF, Toluene, THF

A study on the synthesis of various fluorinated biphenyl compounds reported excellent yields using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a dioxane/water solvent system.[1]

Q3: What are the common side reactions and byproducts I should be aware of?

A3: The most common side reactions in the Suzuki-Miyaura coupling for this synthesis include:

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide to form symmetrical biphenyls (e.g., 4,4'-dimethylbiphenyl or 4,4'-difluorobiphenyl).

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid, leading to the formation of a protonated arene (e.g., fluorobenzene or toluene) and reducing the yield of the desired product.

  • Dehalogenation: The removal of the halogen atom from the aryl halide without coupling.

Careful control of reaction conditions, such as temperature and the exclusion of oxygen, can help minimize these side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q5: What are the recommended methods for purifying the final product?

A5: Purification of this compound is typically achieved through column chromatography on silica gel, followed by recrystallization. A common solvent system for column chromatography is a mixture of ethyl acetate and hexane. Recrystallization from a solvent like ethanol can further enhance the purity of the final product.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or moisture.Ensure all reagents and solvents are anhydrous and degassed. Use fresh catalyst or a pre-catalyst that is activated in situ. Consider using more robust catalysts like those with Buchwald ligands.
Inefficient Base: The chosen base may not be strong enough or may have poor solubility in the reaction mixture.Switch to a stronger or more soluble base. For example, Cs₂CO₃ is often more effective than K₂CO₃. Finely grinding the base can also improve its reactivity.
Protodeboronation of Boronic Acid: The boronic acid may be degrading under the reaction conditions, especially at elevated temperatures.Use a milder base or lower the reaction temperature. The use of boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
Poor Quality Reagents: Starting materials (aryl halide or boronic acid) may be impure.Purify the starting materials before use. Verify the purity of commercial reagents.
Presence of Significant Homocoupling Byproducts Oxygen in the Reaction Mixture: Oxygen can promote the homocoupling of boronic acids.Thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
High Catalyst Loading: An excessive amount of catalyst can sometimes favor homocoupling.Optimize the catalyst loading; typically 1-5 mol% is sufficient.
Reaction Temperature is Too High: Elevated temperatures can increase the rate of side reactions.Lower the reaction temperature and monitor the reaction progress over a longer period.
Incomplete Consumption of Starting Materials Insufficient Reaction Time or Temperature: The reaction may not have reached completion.Increase the reaction time or temperature. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint.
Poor Solubility of Reagents: One or more of the reagents may not be fully dissolved in the chosen solvent.Select a solvent system in which all components are soluble at the reaction temperature. The addition of a co-solvent can sometimes improve solubility.
Difficulty in Purifying the Product Co-elution of Product and Byproducts: The product and a byproduct (e.g., homocoupled product) may have similar polarities, making separation by column chromatography challenging.Optimize the eluent system for column chromatography. Sometimes a different stationary phase or technique (e.g., preparative HPLC) may be necessary. Recrystallization can also be a powerful purification step.
Residual Catalyst in the Product: Palladium residues can contaminate the final product.Pass the crude product through a plug of silica gel or celite. Treatment with a palladium scavenger can also be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling (Route A)

This protocol details the reaction of 4-fluorophenylboronic acid with 4-bromotoluene.

Materials:

  • 4-Fluorophenylboronic acid (1.2 mmol)

  • 4-Bromotoluene (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add 4-fluorophenylboronic acid, 4-bromotoluene, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound via Suzuki Coupling (Route B)

This protocol details the reaction of 4-tolylboronic acid with 1-bromo-4-fluorobenzene.

Materials:

  • 4-Tolylboronic acid (1.2 mmol)

  • 1-Bromo-4-fluorobenzene (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a Schlenk flask, add 4-tolylboronic acid, 1-bromo-4-fluorobenzene, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed DMF to the flask.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of fluorinated biphenyls, providing a reference for optimization.

Table 1: Influence of Reaction Parameters on the Yield of Fluorinated Biphenyls in Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O1103~95[2]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O1103~98[2]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-2260[3]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methylphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene70-8018-2280[3]
4-BromoacetophenonePhenylboronic acidPd(II)-complexKOHH₂O100194[4]
4-BromoacetophenonePhenylboronic acidPd(II)-complexK₂CO₃H₂O100183[4]

Note: The yields presented are from literature for similar, but not identical, reactions and should be used as a general guide.

Visualizations

The following diagrams illustrate the key experimental workflow and logical relationships in the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide Boronic Acid Catalyst Base setup Assemble Reaction under Inert Atmosphere reagents->setup solvent Degas Solvent solvent->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring monitoring->heating Continue extraction Aqueous Work-up and Extraction monitoring->extraction Complete drying Dry and Concentrate extraction->drying purification Column Chromatography and/or Recrystallization drying->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for the Suzuki-Miyaura synthesis.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_base Base Issues cluster_reagents Reagent Issues start Low Yield or Incomplete Reaction cat_inactive Is the catalyst active? start->cat_inactive base_strength Is the base strong/soluble enough? start->base_strength reagent_purity Are starting materials pure? start->reagent_purity boronic_acid_stability Is the boronic acid degrading? start->boronic_acid_stability cat_solution Use fresh/different catalyst. Ensure inert conditions. cat_inactive->cat_solution No base_solution Use a stronger/more soluble base (e.g., Cs₂CO₃). base_strength->base_solution No reagent_solution Purify starting materials. reagent_purity->reagent_solution No boronic_acid_solution Lower temperature or use a boronic ester. boronic_acid_stability->boronic_acid_solution Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of Unsymmetrical Biphenyls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the synthesis of unsymmetrical biphenyls. The content is tailored for researchers, scientists, and professionals in drug development utilizing common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Negishi couplings.

Troubleshooting Guide: Common Issues and Solutions

Researchers often face challenges such as low yields and difficult purification due to the formation of unwanted byproducts. The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of unsymmetrical biphenyl product Homocoupling: Dimerization of the organometallic reagent (e.g., boronic acid) or the organic halide. This is a major side reaction in Stille, Suzuki, and Negishi couplings.[1][2][3]1. Exclude Oxygen: Rigorously degas all solvents and reagents and maintain an inert (Nitrogen or Argon) atmosphere. Subsurface sparging with nitrogen is highly effective.[4][5] 2. Add a Mild Reducing Agent: Potassium formate can be added to the reaction mixture to minimize the concentration of Pd(II) species that can promote homocoupling.[4][5][6] 3. Control Reagent Addition: Slow addition of the organometallic reagent can suppress homocoupling.[5] 4. Optimize Catalyst and Ligand: Screen different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands. Bulky, electron-rich phosphine ligands can sometimes suppress side reactions.
Dehalogenation/Protonolysis: The aryl halide is reduced to the corresponding arene, or the organometallic reagent is protonated, removing them from the catalytic cycle.[7][8][9]1. Choice of Halide: Bromo and chloro derivatives are often superior to iodo-substrates as they show a reduced tendency for dehalogenation.[7][10] 2. Base Selection (Suzuki): Use a non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). Avoid strong bases like hydroxides if protonolysis is an issue. 3. Anhydrous Conditions: Ensure solvents and reagents are dry, as water can be a hydrogen source for hydrodehalogenation.[9] 4. Ligand Choice: The choice of phosphine ligand can influence the rate of dehalogenation versus cross-coupling.[9]
Inactive Catalyst: The Pd(0) catalyst is not generated efficiently from the Pd(II) precatalyst, or it deactivates (e.g., forms palladium black).1. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄, which does not require an in-situ reduction step.[11] 2. Ensure Proper Precatalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), the reduction to Pd(0) can be facilitated by phosphines or through a small, initial amount of homocoupling.[11] 3. Ligand Stability: Ensure the phosphine ligand is not oxidized by adventitious air, which can destabilize the catalyst.
Reaction fails to go to completion Steric Hindrance: One or both coupling partners have bulky groups near the reaction center (ortho-substituents), slowing down the reaction.1. Use Specialized Ligands: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) which are designed to facilitate the coupling of sterically hindered substrates.[12][13] 2. Higher Temperatures: Increase the reaction temperature to overcome the activation energy barrier. 3. Longer Reaction Times: Allow the reaction to proceed for an extended period.
Poor Substrate Reactivity: Electron-rich aryl chlorides or electron-deficient heterocyclic boronates can be challenging substrates.[7][12]1. Activate the Substrate: Convert aryl chlorides to more reactive bromides or iodides if possible. 2. Use a More Active Catalyst System: Nickel-based catalysts can be more effective for coupling aryl chlorides.[1] For difficult Suzuki couplings, the addition of copper(I) salts can enhance yields.[7]
Difficulty in removing tin byproducts (Stille Coupling) The Bu₃SnX byproducts are often difficult to separate from the desired product due to their polarity and low volatility.[2]1. Aqueous KF Workup: Wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This converts the tin halides into insoluble fluorides that can be filtered off.[2][14] 2. Silica Gel Filtration: Filter the crude reaction mixture through a plug of silica gel, eluting with a solvent system containing a small amount of triethylamine (~2-5%).[2]

Quantitative Data Summary

The choice of reaction parameters can significantly influence the ratio of the desired cross-coupling product to unwanted side products. The following table summarizes key quantitative findings from the literature.

Parameter Observation Effect on Product Distribution Reference
Oxygen Presence (Suzuki Coupling) Reactions run under an air atmosphere show a significant increase in boronic acid homocoupling.Exclusion of oxygen via nitrogen sparging can reduce homocoupling byproducts to nearly undetectable levels.[4][6]
Catalyst Choice (Suzuki Coupling) Use of 5% Pd on carbon catalyst.Resulted in approximately half the amount of homocoupling dimer compared to using Pd(OAc)₂ under similar conditions.[6]
Halide Choice (Suzuki Coupling) Direct comparison of chloro, bromo, and iodo pyrazoles.Bromo and Chloro derivatives were superior to iodo derivatives due to a reduced propensity for dehalogenation.[7][10]
Base and Additive Combination (C-H Arylation) Using a combination of K₃PO₄ and Ag₂CO₃ as the base system.Dramatically improved the yield and the ratio of arylation to C-Br reduction (dehalogenation) product.[15]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why does it occur in cross-coupling reactions?

A1: Homocoupling is a side reaction where two identical molecules of a coupling partner react to form a symmetrical dimer (e.g., Ar-Ar from Ar-X, or Ar'-Ar' from Ar'-B(OH)₂). It can occur through several mechanisms. In Suzuki coupling, it is often mediated by Pd(II) species reacting with the organoboron compound, especially in the presence of oxygen.[6][11] In Negishi and Stille couplings, it can also arise from a second transmetalation event or radical processes.[1][3]

Q2: How can I minimize the dehalogenation of my aryl halide starting material?

A2: Dehalogenation, or hydrodehalogenation, is the replacement of the halogen atom with a hydrogen atom. To minimize this, consider the following:

  • Use less reactive halides: If possible, use an aryl bromide or chloride instead of a more reactive aryl iodide.[7][10]

  • Control the hydrogen source: Ensure your reaction is conducted under anhydrous conditions, as water can be a source of protons.[9]

  • Optimize the base and ligand: The choice of base and ligand can significantly impact the rate of this side reaction.[8][9]

Q3: My reaction is not going to completion. What should I check first?

A3: If your reaction has stalled, first verify the integrity of your reagents and catalyst. Ensure your solvents are sufficiently degassed and anhydrous. Check the purity of your starting materials, as impurities can poison the catalyst. If substrates are sterically hindered, you may need a more active catalyst system (e.g., using a biarylphosphine ligand) or more forcing conditions (higher temperature, longer reaction time).

Q4: Which coupling reaction (Suzuki, Stille, or Negishi) is best for my substrate?

A4: The choice depends on your specific substrates and desired functional group tolerance.

  • Suzuki-Miyaura Coupling: Generally the most common method due to the commercial availability, stability, and low toxicity of boronic acids. It is tolerant of a wide range of functional groups.[16][17]

  • Stille Coupling: Organotin reagents are tolerant of many functional groups and are not sensitive to moisture or air.[2][14] However, the tin reagents and byproducts are toxic and can be difficult to remove.[2]

  • Negishi Coupling: Organozinc reagents are highly reactive, allowing for the coupling of sp³, sp², and sp carbons, and the reactions often proceed under mild conditions with high stereoselectivity.[1][18] The main drawback is the moisture and air sensitivity of the organozinc reagents.[1]

Q5: How do I choose the right ligand for my reaction?

A5: The ligand stabilizes the palladium catalyst and modulates its reactivity. For simple couplings, triphenylphosphine (PPh₃) is often sufficient. For more challenging transformations, such as those involving sterically hindered substrates or less reactive aryl chlorides, bulky and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote efficient oxidative addition and reductive elimination.

Q6: What is the role of the base in a Suzuki-Miyaura coupling?

A6: The base plays a crucial role in the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group from boron to the palladium center. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can affect reaction rates, yields, and the prevalence of side reactions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point for the synthesis of an unsymmetrical biphenyl. Conditions should be optimized for specific substrates.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Aryl Boronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/Water 4:1, 10 mL)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: In a separate vial, premix the palladium catalyst and the phosphine ligand. Add this mixture to the reaction flask. Alternatively, use a pre-formed catalyst like Pd(PPh₃)₄.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure unsymmetrical biphenyl.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_side_reactions Potential Side Reactions reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) setup Combine Reagents & Solvent in Inert Atmosphere reagents->setup solvent Degas Solvent solvent->setup homocoupling Homocoupling (O₂ contamination) solvent->homocoupling catalyst Prepare Catalyst add_cat Add Catalyst/Precatalyst catalyst->add_cat setup->add_cat setup->homocoupling heat Heat to Reaction Temp add_cat->heat monitor Monitor Progress (TLC/GC) heat->monitor quench Cool & Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dehalogenation Dehalogenation (H₂O contamination) quench->dehalogenation dry Dry & Concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify product Isolated Product purify->product

Caption: Experimental workflow for a Suzuki coupling reaction.

G start Low Yield or No Reaction check_sm Check TLC/NMR: Are Starting Materials (SMs) consumed? start->check_sm sm_present SMs Largely Unconsumed check_sm->sm_present No sm_gone SMs Consumed, Little Product check_sm->sm_gone Yes catalyst_issue Potential Catalyst Issue sm_present->catalyst_issue conditions_issue Potential Conditions Issue sm_present->conditions_issue side_reaction_issue Complex Mixture: Likely Side Reactions sm_gone->side_reaction_issue sol_cat 1. Verify catalyst activity. 2. Use fresh catalyst/ligand. 3. Ensure inert atmosphere. catalyst_issue->sol_cat sol_cond 1. Increase temperature. 2. Screen different bases/solvents. 3. Use more active ligand for sterically hindered SMs. conditions_issue->sol_cond sol_side 1. Check for homocoupling & dehalogenation products. 2. Rigorously degas solvents. 3. Use anhydrous conditions. 4. Optimize base. side_reaction_issue->sol_side

Caption: Troubleshooting logic for a low-yielding coupling reaction.

G cluster_main Main Catalytic Cycle cluster_side Side Reactions pd0 Pd(0)L₂ pd_oxid Ar-Pd(II)-X L₂ pd_trans Ar-Pd(II)-Ar' L₂ pd_oxid->pd_trans Transmetalation dehalo Dehalogenation Product (Ar-H) pd_oxid->dehalo Protonolysis/ Reduction pd_trans->pd0 product Ar-Ar' pd_trans->product Reductive Elimination homo Homocoupling Product (Ar'-Ar') arx Ar-X arx->pd_oxid Oxidative Addition ar_m Ar'-M ar_m->pd_trans ar_m->homo Pd(II)-mediated dimerization

Caption: Palladium catalytic cycle with key side reaction pathways.

References

Technical Support Center: Purification of 4-Fluoro-4'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Fluoro-4'-methyl-1,1'-biphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via Suzuki-Miyaura coupling?

A1: The most common impurities originating from a Suzuki-Miyaura coupling synthesis include:

  • Residual Palladium Catalyst: Homogeneous palladium catalysts used in the coupling reaction can leach into the product.

  • Starting Materials: Unreacted 4-fluorophenylboronic acid (or its esters) and 4-bromotoluene (or other aryl halide).

  • Homocoupling Byproducts: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-dimethylbiphenyl or 4,4'-difluorobiphenyl).[1][2]

  • Inorganic Salts: Bases (e.g., potassium carbonate, sodium carbonate) and their byproducts from the reaction workup.

Q2: What are the primary methods for purifying this compound?

A2: The primary purification methods for this compound are:

  • Column Chromatography: A highly effective method for separating the target compound from both polar and non-polar impurities.[3][4]

  • Recrystallization: Suitable if the compound is a solid at room temperature or can be solidified at lower temperatures. This method is excellent for removing small amounts of impurities.[5][6][7]

  • Distillation: Can be employed if the compound is a liquid with a suitable boiling point and is thermally stable.[8]

Q3: How can I effectively remove the residual palladium catalyst from my product?

A3: Several methods can be used to remove residual palladium:

  • Filtration through Celite: A simple and common first step is to filter the reaction mixture through a pad of Celite to remove insoluble palladium species.[9][10]

  • Aqueous Washes: Washing the organic extract with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO3) can help to precipitate and remove palladium.[11]

  • Silica Gel Chromatography: Palladium residues often adhere strongly to silica gel and can be separated from the less polar product during column chromatography.[9]

  • Scavenger Resins: Specialized resins with functional groups that chelate palladium can be used for highly efficient removal.[9]

Q4: What is a good starting point for developing a column chromatography method for this compound?

A4: For a relatively non-polar compound like this compound, a good starting point for normal-phase column chromatography on silica gel is a solvent system of hexanes and ethyl acetate. It is recommended to start with a low polarity mobile phase (e.g., 99:1 hexanes:ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation.[3]

Q5: My this compound is a semi-solid or oil. Can I still use recrystallization?

A5: Recrystallization of a semi-solid or oil can be challenging. However, you can attempt the following:

  • Low-Temperature Recrystallization: Try dissolving your compound in a minimal amount of a suitable hot solvent and then cooling the solution to a very low temperature (e.g., in a dry ice/acetone bath) to induce crystallization.

  • Co-solvent System: Using a co-solvent system where the compound is soluble in one solvent but insoluble in the other can sometimes facilitate crystallization.[7] For example, dissolving the compound in a small amount of a good solvent like dichloromethane or ethyl acetate and then slowly adding a poor solvent like hexanes or pentane until turbidity is observed, followed by cooling.

Troubleshooting Guides

Problem 1: Low Purity After Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may be too high, causing co-elution of impurities. Perform a thorough TLC analysis with a range of solvent systems to find the optimal separation conditions.[3]
Column Overloading Too much crude material was loaded onto the column, leading to poor separation. Reduce the amount of sample loaded relative to the amount of silica gel.
Improper Column Packing Cracks or channels in the silica gel bed can lead to inefficient separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Co-eluting Impurity An impurity may have a very similar polarity to the product. Consider using a different stationary phase (e.g., alumina) or a different purification technique like preparative HPLC with a biphenyl column for orthogonal selectivity.[12][13]
Problem 2: Difficulty with Recrystallization
Potential Cause Troubleshooting Step
Compound is "oiling out" instead of crystallizing The boiling point of the solvent may be higher than the melting point of the compound. Choose a lower-boiling solvent. Alternatively, use a larger volume of solvent to keep the compound dissolved at a lower temperature.[7]
No crystals form upon cooling The solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can provide nucleation sites. Seeding with a small crystal of the pure compound, if available, can also induce crystallization.
Poor recovery of the product The compound may be too soluble in the cold solvent. Choose a solvent in which the compound has lower solubility at cold temperatures. Ensure the solution is sufficiently cooled before filtration. Minimize the amount of cold solvent used for washing the crystals.
The compound is a persistent oil If recrystallization proves unsuccessful, consider alternative purification methods such as distillation (if the compound is thermally stable) or preparative chromatography.

Summary of Purification Parameters

Purification Method Key Parameters Typical Values/Conditions
Column Chromatography Stationary Phase Silica Gel
Mobile Phase Hexanes/Ethyl Acetate Gradient
Recrystallization Solvent Selection Ethanol, Methanol, Hexanes, or co-solvents[5][6]
Temperature Dissolve in hot solvent, crystallize in cold
Distillation Pressure Vacuum (to lower the boiling point)
Temperature Dependent on the compound's boiling point

Experimental Protocols

General Protocol for Column Chromatography Purification
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 98:2, 95:5, 90:10 hexanes:ethyl acetate) to find a system that gives good separation between the product and impurities (product Rf value ideally between 0.2 and 0.4).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Start with the low-polarity solvent system determined by TLC and gradually increase the polarity if necessary to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

General Protocol for Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Visualizations

Purification_Workflow crude_product Crude this compound (from Suzuki Coupling) celite_filtration Celite Filtration crude_product->celite_filtration aqueous_workup Aqueous Workup (e.g., NaHSO3 wash) celite_filtration->aqueous_workup extraction Solvent Extraction & Drying aqueous_workup->extraction concentrated_crude Concentrated Crude Product extraction->concentrated_crude column_chromatography Column Chromatography concentrated_crude->column_chromatography recrystallization Recrystallization concentrated_crude->recrystallization distillation Distillation concentrated_crude->distillation pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product distillation->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_issues Troubleshooting Paths start Purification Attempted check_purity Is Purity > 98%? start->check_purity success Purification Successful check_purity->success Yes failure Identify Issue check_purity->failure No low_yield Low Yield failure->low_yield If yield is the problem persistent_impurity Persistent Impurity failure->persistent_impurity If purity is the problem product_decomposition Product Decomposition failure->product_decomposition If product is lost

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Fluorinated Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated biphenyls.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of fluorinated biphenyls, particularly via Suzuki-Miyaura cross-coupling reactions.

Question: My Suzuki-Miyaura reaction is giving a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the Suzuki-Miyaura coupling of fluorinated substrates can stem from several factors. The primary issues to investigate are the choice of catalyst, ligand, base, and solvent, as well as the inherent reactivity of your substrates.

  • Catalyst and Ligand: Standard palladium catalysts may be sluggish, especially with electron-rich or sterically hindered aryl halides.[1][2] Consider using more electron-rich and bulky phosphine ligands like XPhos, which can accelerate the oxidative addition step.[3][4] For highly electron-poor substrates, elaborate phosphine ligands or specialized palladium pre-catalysts may not always be necessary, but optimization is key.[5]

  • Base and Solvent: The choice of base is critical. While aqueous potassium carbonate (K₂CO₃) is common, it can degrade base-sensitive substrates.[1][4] Anhydrous potassium phosphate (K₃PO₄) is a frequent alternative, but it may require a small amount of water to be effective.[2][6] The solvent system also plays a significant role; mixtures like THF/toluene/H₂O or dioxane/water are often employed to balance polarity and solubility.[3][6]

  • Substrate Reactivity: The electronic properties of your coupling partners are crucial. Electron-withdrawing groups on the aryl halide generally make the reaction easier.[2] Conversely, electron-donating groups can make the oxidative addition step less favorable, requiring more robust catalytic systems.[2] The reactivity of aryl halides follows the trend I > Br > Cl > F, based on bond dissociation energy.[4]

  • Reaction Conditions: Ensure an inert atmosphere is maintained throughout the reaction, as even trace amounts of oxygen can deactivate the catalyst.[1] Temperature is also a key parameter; reactions are often heated to temperatures around 95-105 °C to drive them to completion.[3][6][7]

Question: I am observing significant amounts of homocoupling and/or protodeboronation byproducts. How can I minimize these side reactions?

Answer: Homocoupling of the boronic acid and protodeboronation (replacement of the boronic acid group with hydrogen) are common competing reactions, especially with electron-poor or polyfluorinated boronic acids.[3][5]

  • Minimizing Homocoupling: Homocoupling often occurs when the reductive elimination step of the desired cross-coupling is slow. Optimizing the ligand and temperature can help. In some cases, homocoupling of the boronic acid is a major issue, leading to complex product mixtures that are difficult to purify.[3]

  • Preventing Protodeboronation: Polyfluorinated boronic acids are particularly prone to rapid protodeboronation under basic conditions.[3][5] To circumvent this:

    • Use milder bases or carefully control the amount of water in the reaction.

    • Employ highly active palladium precatalysts, such as those developed by Buchwald and coworkers, which can accelerate the cross-coupling pathway over the deboronation pathway.[3]

    • Consider using potassium polyfluorophenyltrifluoroborates or lithium polyfluorophenyltrimethoxyborates as alternative coupling partners, as they can be more resistant to protodeboronation.[3]

    • Using an excess of the boronic acid can sometimes compensate for losses due to this side reaction.[5]

Question: My reaction is not working with a highly fluorinated or sterically hindered substrate. What specific strategies can I try?

Answer: Synthesizing polyfluorinated biphenyls is challenging due to the electron-poor nature of the substrates.[5] Similarly, ortho-substitution on either coupling partner introduces steric hindrance that can impede the reaction.[8]

  • For Highly Fluorinated Substrates: The main challenge is often the rapid deboronation of the fluorinated boronic acid.[3] Using specialized catalysts and alternative boron reagents (trifluoroborates) is a primary strategy.[3] For pentafluorophenylboronic acid, coupling may only be successful in the presence of specific additives like CsF and Ag₂O.[3]

  • For Sterically Hindered Substrates: The presence of ortho-substituents, such as a methoxy group or a chlorine atom, can significantly slow down the reaction.[2][8] To overcome this, more active catalytic systems are required. Buchwald ligands and trialkyl phosphines are known to accelerate the oxidative addition step for hindered substrates.[2] Increasing the reaction time and temperature may also be necessary.[8]

Question: How do I effectively purify my final fluorinated biphenyl product?

Answer: Purification can be challenging due to the formation of structurally similar byproducts like homocoupled species.

  • Column Chromatography: This is the most common method. Silica gel is typically used with a non-polar/polar solvent system, such as n-hexane and ethyl acetate, to separate the desired product from starting materials and byproducts.[6][7]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[9]

  • Specialized Chromatography: For very difficult separations of structurally similar congeners, advanced techniques like reversed-phase column chromatography may be required.[9]

  • Solid-Phase Extraction (SPE): For certain applications, particularly with radiolabeled compounds, purification using ion-exchange SPE cartridges can be an effective method to remove impurities.[10]

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura reaction the most common method for synthesizing fluorinated biphenyls? A1: The Suzuki-Miyaura reaction is one of the most extensively used methods for forming C-C bonds to create biphenyl derivatives.[6] It is often preferred over other cross-coupling reactions (like Heck, Glaser, or Hiyama) because the key reagent, boronic acid, is easy to handle and not inherently dangerous.[6][7] The reaction generally tolerates a wide range of functional groups and has a large body of literature and commercially available reagents to draw from.

Q2: What is C-F bond activation, and is it a concern during my cross-coupling reaction? A2: A C-F bond is the strongest single bond to carbon, making it very stable and generally unreactive.[11][12] C-F bond activation refers to the cleavage of this bond, which is a significant challenge in synthetic chemistry.[13][14] During a typical Suzuki-Miyaura reaction, the C-F bond is intended to remain intact. Unwanted C-F activation is more of a concern under harsh conditions or with specific catalysts designed for that purpose, and can lead to hydrodefluorination or other side reactions.[3]

Q3: How can I confirm the successful synthesis and structure of my fluorinated biphenyl? A3: A combination of spectroscopic techniques is used for structure elucidation.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential. In ¹³C NMR, the carbon atoms bonded to fluorine will show a prominent signal, often around 151 ppm, and will appear as doublets due to C-F coupling, with a characteristic coupling constant (J_CF).[6][7]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[8]

  • FTIR Spectroscopy: Can identify characteristic functional groups present in the molecule.[6]

  • Single-Crystal X-ray Diffraction (SC-XRD): For crystalline products, this technique provides unambiguous confirmation of the molecular structure.[6][15]

Q4: Are there alternatives to boronic acids for introducing fluorinated aryl groups? A4: Yes. Due to the instability of some polyfluorinated boronic acids, alternative reagents have been developed. Potassium polyfluorophenyltrifluoroborates and lithium polyfluorophenyltrimethoxyborates have proven to be effective and more stable coupling partners in many cross-coupling reactions.[3]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of specific difluorinated biphenyl compounds via Suzuki-Miyaura coupling.

Table 1: Reaction Conditions for Synthesis of Difluorinated Biphenyls [6][7]

Parameter Value
Aryl Halide 1-bromo-3,4-difluorobenzene
Catalyst Pd(PPh₃)₄
Catalyst Loading 1.5 mol %
Base K₃PO₄
Solvent Water:Dioxane (1:3 v/v)
Temperature 105 °C

| Reaction Time | 8.5 hours |

Table 2: Yields and Properties of Synthesized Difluorinated Biphenyls [6][7]

Compound Name Abbreviation Yield (%) Melting Point (°C)
4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl TBDFBP 77% 105–107
1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone DFBPE 79% 71–72
3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl DFDMBP 72% N/A
3,4-difluoro-3′-nitro-1,1′-biphenyl DFNBP 80% 92–93

| (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane | DFBPMS | N/A | N/A |

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of Difluorinated Biphenyls

This protocol is a generalized procedure based on reported syntheses.[6][7] Researchers should optimize conditions for their specific substrates.

Materials:

  • 1-bromo-3,4-difluorobenzene (or other aryl halide)

  • Substituted arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane and water)

  • Pressure tube or round-bottom flask with condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Place the aryl halide (e.g., 1-bromo-3,4-difluorobenzene, 0.518 mmol, 1.0 equiv) into a pressure tube equipped with a magnetic stir bar.

  • Reagent Addition: To the tube, add the arylboronic acid (0.777 mmol, 1.5 equiv), the base (e.g., K₃PO₄, 0.777 mmol, 1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0089 g, 1.5 mol %).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1:3 v/v water:dioxane).

  • Inert Atmosphere: Seal the pressure tube and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 105 °C) and stir vigorously for the required time (e.g., 8.5 hours).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in n-hexane).[6][7]

  • Characterization: Characterize the pure product using NMR, MS, and other appropriate analytical techniques.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in fluorinated biphenyl synthesis.

G start Start: Reagent Preparation n1 Add Degassed Solvent & Purge with Inert Gas start->n1 Weigh & Combine Aryl Halide, Boronic Acid, Base, Catalyst proc proc check check end_node End: Characterization n2 Heat Reaction Mixture (e.g., 105°C for 8.5h) n1->n2 n3 Monitor by TLC n2->n3 n3->n2 Incomplete n4 Aqueous Workup (Extraction & Drying) n3->n4 Complete n5 Purification (Column Chromatography) n4->n5 n5->end_node

Caption: Experimental workflow for Suzuki-Miyaura coupling.

G start Low Yield or No Reaction q1 Inert Atmosphere Maintained? start->q1 Check First q_node q_node a_node a_node s_node s_node a1 Degas Solvents Thoroughly Ensure Proper N2/Ar Purge q1->a1 No q2 Byproducts Observed? (Homocoupling, Deboronation) q1->q2 Yes a2 Change Base (e.g., milder) Use Buchwald Ligand/Catalyst Consider Trifluoroborate Salt q2->a2 Yes q3 Substrate Electron-Rich or Sterically Hindered? q2->q3 No a3 Use Electron-Rich Ligand (XPhos) Increase Temperature/Time Use More Active Pre-catalyst q3->a3 Yes s1 Review Catalyst/Ligand Choice for Specific Substrate q3->s1 No

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Optimizing Suzuki Coupling for Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by these often-recalcitrant coupling partners. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated substrates, particularly aryl fluorides, so challenging for Suzuki coupling?

A1: The primary challenge lies in the strength of the carbon-fluorine (C–F) bond. This high bond dissociation energy makes the initial, rate-limiting oxidative addition step of the Pd(0) catalyst to the C–F bond difficult.[1] Additionally, electron-poor fluoroarenes can be poor substrates, and polyfluorinated boronic acids are often unstable under basic reaction conditions, leading to side reactions like protodeboronation.[2][3][4]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is a common side reaction where the boronic acid or ester reacts with solvent (like water) or base, replacing the boron group with a hydrogen atom.[4][5] This is particularly problematic for electron-poor or polyfluorinated aryl boronic acids, which are more susceptible to this decomposition pathway under basic conditions.[4] To minimize it, consider:

  • Using milder bases (e.g., K3PO4, CsF) or base-free conditions if possible.[6]

  • Employing boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can be more stable and slowly release the boronic acid.[4]

  • Using highly active catalyst systems that promote rapid coupling, outcompeting the decomposition.[2][4]

Q3: What causes homocoupling of the boronic acid, and how is it prevented?

A3: Homocoupling, the formation of a biaryl from two boronic acid molecules, is often promoted by the presence of Pd(II) species and oxygen.[7] This can occur if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state or if the reaction mixture is not properly degassed. To prevent it:

  • Thoroughly degas all solvents and reagents before adding the catalyst.

  • Use a Pd(0) source like Pd2(dba)3 or ensure conditions are suitable for the rapid reduction of a Pd(II) source.

  • Consider using a slight excess of the aryl halide to consume the boronic acid in the desired cross-coupling pathway.[8]

Q4: Can I use aryl chlorides or triflates instead of bromides or iodides?

A4: Yes, but aryl chlorides are less reactive and require more robust catalyst systems.[1][7] The oxidative addition to the C-Cl bond is slower than to C-Br or C-I bonds. Success with aryl chlorides typically requires the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) to facilitate the oxidative addition step.[7][9] Aryl triflates are also excellent coupling partners and can sometimes be more reactive than chlorides.[10]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Inactive Catalyst The Pd(0) active species is not forming or is being deactivated. Ensure proper degassing to remove oxygen. If using a Pd(II) precatalyst (e.g., Pd(OAc)2), ensure the ligand can facilitate its reduction. Consider switching to a Pd(0) source like Pd₂(dba)₃ or a pre-formed, air-stable precatalyst.[4][11]
Poor Oxidative Addition The C-F or C-Cl bond is not being activated. Switch to a more electron-rich and bulky phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃ to promote this step.[7][10] For highly electron-deficient aryl fluorides, Nickel catalysts may offer an alternative.[1]
Inefficient Transmetalation The base may be too weak or poorly soluble. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[12] Ensure the solvent system (e.g., THF/water, Dioxane/water) facilitates the interaction between the aqueous base and the organic components.[12]
Substrate Decomposition The fluorinated boronic acid is undergoing protodeboronation. Use milder conditions (lower temperature), a weaker base (KF, CsF), or switch to a more stable boronic ester.[4][6][10]
Problem 2: Significant Side Product Formation (Defluorination, Homocoupling)
Possible Cause Recommended Solution
Protodeboronation The boronic acid is decomposing faster than it couples. Increase the reaction rate by using a more active catalyst/ligand system (e.g., XPhos Pd G2/G3 precatalysts) at milder temperatures.[2] Using fluoride bases (KF, CsF) can sometimes be beneficial.[13]
Homocoupling Oxygen is present in the reaction, or the Pd(II) precatalyst is not being reduced efficiently. Rigorously degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[11][12]
Hydrolytic Defluorination For certain substrates, nucleophilic attack by hydroxide can cleave the C-F bond. This is more common with highly electron-deficient fluoroarenes. Minimize water content by using anhydrous solvents and bases, or screen alternative non-aqueous solvent systems.

Data Presentation: Catalyst & Base Performance

The selection of catalyst, ligand, and base is critical for success. The tables below summarize performance data from various studies on fluorinated substrates.

Table 1: Comparison of Ligands for Coupling of 1-bromo-2,3,5,6-tetrafluorobenzene and 2,3,5,6-tetrafluorophenylboronic acid. [3]

LigandYield (%)Homocoupling (%)
PPh₃1412
JohnPhos605
XPhos990
SPhos990
RuPhos990
DavePhos902
P(Cy)₃830
Reaction Conditions: 5 mol % Pd₂(dba)₃, 15 mol % ligand, 2.2 equiv Na₂CO₃, Toluene, 95 °C, 60 h.

Table 2: Effect of Base and Solvent on the Coupling of 4-bromo-fluorobenzene and Phenylboronic Acid.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80>95N/A
Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃TolueneRT~98[10]
Pd₂(dba)₃ / SPhosK₃PO₄THF/H₂O65>95[11]
Pd NanoparticlesK₂CO₃EtOH/H₂O110>99 (conversion)[14]

Visualizing the Process

Diagrams can clarify complex workflows and relationships. Below are Graphviz-generated visualizations for key aspects of the Suzuki coupling process.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L₂-X (Palladacycle) oa->pd2 + Ar-X tm Transmetalation pd2->tm pd2_ar Ar-Pd(II)L₂-Ar' tm->pd2_ar + Ar'-B(OR)₂ (Base assisted) re Reductive Elimination pd2_ar->re re->pd0  Product  (Ar-Ar') reagents reagents Troubleshooting_Tree start Low Yield or No Reaction check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_conditions Reaction Conditions Issue? check_reagents->check_conditions Reagents OK sol_reagents Use fresh, pure reagents. Ensure boronic acid/ester is not decomposed. check_reagents->sol_reagents Reagents Suspect catalyst_issue Catalyst Inactive? check_conditions->catalyst_issue Yes sol_temp Increase temperature. (Caution: may increase decomposition) check_conditions->sol_temp No side_reactions Side Reactions Dominant? catalyst_issue->side_reactions No sol_degas Degas solvent and reaction mixture thoroughly with Ar or N₂. catalyst_issue->sol_degas Yes (Possible O₂ contamination) sol_base Screen stronger/more soluble base (e.g., K₃PO₄, Cs₂CO₃). side_reactions->sol_base No sol_deboronation Use milder base (KF). Use boronic ester. Use faster catalyst to outcompete decomposition. side_reactions->sol_deboronation Yes (Protodeboronation) sol_catalyst Switch to a more active ligand (e.g., XPhos, SPhos). Use a Pd(0) source or air-stable precatalyst. sol_degas->sol_catalyst

References

4-Fluoro-4'-methyl-1,1'-biphenyl stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-4'-methyl-1,1'-biphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term storage, a temperature of 2-8°C is advisable. The compound is typically shipped at ambient temperature.[2][3][4]

Q2: What are the known stability characteristics of this compound?

A2: this compound is a relatively stable organic compound. The presence of the fluorine atom can enhance both metabolic and thermal stability.[5] Fluorinated biphenyls are often utilized in applications like liquid crystals and OLEDs due to their inherent thermal stability.[5] However, like many aromatic compounds, it can be susceptible to degradation under specific stress conditions.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the degradation of similar compounds such as 4-fluorobiphenyl and other fluorinated aromatics, the following pathways are plausible:

  • Oxidative Degradation: The methyl group is susceptible to oxidation, potentially forming a carboxylic acid or hydroxymethyl group. The aromatic rings can also undergo hydroxylation.

  • Photodegradation: Exposure to UV light can induce degradation. For fluorinated aromatic compounds, this can involve hydroxylation of the aromatic rings and, in some cases, the cleavage of the carbon-fluorine bond to release a fluoride ion.[1][2][6]

  • Biodegradation: Certain microorganisms can degrade fluorinated biphenyls. This typically involves dioxygenase-mediated hydroxylation of the aromatic rings, followed by ring cleavage.[7][8][9]

Q4: What are the likely degradation products of this compound?

A4: Based on the potential degradation pathways, likely degradation products could include:

  • Hydroxylated derivatives: this compound with one or more hydroxyl groups on the aromatic rings (e.g., 4-fluoro-4'-hydroxy-methylbiphenyl, 3-hydroxy-4-fluoro-4'-methylbiphenyl). Studies on 4-fluorobiphenyl have identified hydroxylated metabolites.[8][9]

  • Oxidized methyl group derivatives: (4'-Fluoro-[1,1'-biphenyl]-4-yl)methanol or 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid.

  • Ring-opened products: In the case of advanced degradation, particularly through microbial action, the aromatic rings may be cleaved.[7]

  • De-fluorinated products: Under certain conditions, such as aggressive photodegradation, the fluorine atom may be replaced, for instance by a hydroxyl group, leading to the formation of fluoride ions.[1][6]

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound potency in solution.
Potential Cause Troubleshooting Steps
Solvent-induced degradation 1. Verify the stability of this compound in the chosen solvent at the experimental concentration and temperature. 2. Consider using aprotic solvents if hydrolysis is suspected. 3. Prepare fresh solutions for each experiment.
Photodegradation 1. Protect solutions from light by using amber vials or covering glassware with aluminum foil. 2. Minimize exposure to ambient light during experimental setup.
Oxidation 1. Degas solvents to remove dissolved oxygen. 2. Consider performing experiments under an inert atmosphere (e.g., nitrogen or argon).
Incorrect storage of stock solutions 1. Store stock solutions at 2-8°C or frozen, depending on the solvent. 2. Perform a quick purity check of the stock solution using a suitable analytical method (e.g., HPLC) before use.
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC).
Potential Cause Troubleshooting Steps
On-column degradation 1. Ensure the mobile phase pH is within the stable range for the analytical column. 2. Lower the injector or column temperature if thermal degradation is suspected.
Degradation during sample preparation 1. Minimize the time between sample preparation and analysis. 2. Keep samples cool during preparation. 3. Evaluate the stability of the compound in the sample diluent.
Contamination 1. Analyze a blank (diluent only) to check for solvent-related peaks. 2. Ensure all glassware and equipment are scrupulously clean.
Formation of degradation products 1. If new peaks appear over time, this indicates degradation. Refer to the potential degradation pathways and products. 2. Consider using a mass spectrometer (LC-MS or GC-MS) to identify the mass of the unknown peaks and infer their structures.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Stability
  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At the same time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of purified water.

    • Incubate at 60°C for 24 hours.

    • At the same time points, withdraw an aliquot and dilute for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3).

Protocol 2: Forced Degradation Study - Oxidative and Photolytic Stability
  • Oxidative Degradation:

    • Prepare a solution of this compound in a suitable solvent at 0.1 mg/mL.

    • Add hydrogen peroxide to a final concentration of 3%.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at specified time points for analysis.

  • Photolytic Degradation:

    • Prepare a solution of the compound in a quartz cuvette or a photostable container.

    • Expose the solution to a UV lamp with a controlled wavelength (e.g., 254 nm or a broad-spectrum source).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw aliquots from both samples at various time points for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at a neutral pH).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

DegradationPathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV) cluster_biodegradation Biodegradation parent This compound hydroxylated Hydroxylated Derivatives parent->hydroxylated e.g., H2O2 oxidized_methyl Carboxylic Acid / Alcohol Derivatives parent->oxidized_methyl e.g., H2O2 photo_hydroxylated Hydroxylated Derivatives parent->photo_hydroxylated UV Light defluorinated Defluorinated Products + F- parent->defluorinated UV Light bio_hydroxylated Hydroxylated Derivatives parent->bio_hydroxylated Microbial Enzymes ring_cleavage Ring Cleavage Products bio_hydroxylated->ring_cleavage

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Conditions start Prepare Stock Solution (1 mg/mL in ACN) hydrolysis Hydrolytic Stress (Acid, Base, Neutral) start->hydrolysis oxidation Oxidative Stress (3% H2O2) start->oxidation photolysis Photolytic Stress (UV Lamp) start->photolysis sampling Sample at Time Points (e.g., 0, 4, 8, 24h) hydrolysis->sampling oxidation->sampling photolysis->sampling analysis Analyze by Stability-Indicating HPLC-UV Method sampling->analysis results Identify Degradants & Assess Stability analysis->results

Caption: Workflow for a forced degradation study.

References

Common impurities in 4-Fluoro-4'-methyl-1,1'-biphenyl and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-4'-methyl-1,1'-biphenyl. Below you will find information on common impurities, their removal, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I might encounter in my sample of this compound synthesized via Suzuki-Miyaura coupling?

A1: The most common impurities originate from side reactions during the Suzuki-Miyaura coupling. These include:

  • Homocoupling products: These are symmetrical biphenyls formed from the coupling of two molecules of the same starting material. Depending on your specific reaction setup, you may find 4,4'-difluorobiphenyl or 4,4'-dimethylbiphenyl. The formation of these byproducts is often promoted by the presence of oxygen.

  • Products of Hydrolytic Deboronylation: This side reaction involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of fluorobenzene or toluene. This is more likely to occur under rigorously anhydrous conditions.

  • Residual Starting Materials: Incomplete reactions can leave behind unreacted 4-fluorophenylboronic acid (or its ester) and 4-bromotoluene (or other halide).

  • Palladium Catalyst Residues: Trace amounts of the palladium catalyst used in the coupling reaction may remain in the final product.

Q2: My NMR spectrum shows unexpected peaks in the aromatic region. How can I identify the impurities?

A2: Unexpected aromatic peaks often correspond to the homocoupling byproducts. 4,4'-difluorobiphenyl and 4,4'-dimethylbiphenyl have symmetrical structures that will give simpler NMR spectra than the desired product. To confirm the identity of these impurities, we recommend Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The mass spectrum will show distinct molecular ion peaks for each component, allowing for unambiguous identification.

Q3: I am observing a lower than expected yield and the presence of fluorobenzene/toluene in my reaction mixture. What could be the cause?

A3: The presence of fluorobenzene or toluene suggests that hydrolytic deboronylation is a significant side reaction. This is often exacerbated by reaction conditions that are too harsh or not sufficiently anhydrous. Ensure your solvents and reagents are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I remove the homocoupling byproducts from my this compound?

A4: Both flash column chromatography and recrystallization are effective methods for removing homocoupling byproducts.

  • Flash column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable method for separating the desired product from the more nonpolar (4,4'-dimethylbiphenyl) and more polar (4,4'-difluorobiphenyl, if present) impurities.

  • Recrystallization from a mixed solvent system like ethanol/water can also be very effective. The desired product often has a different solubility profile than the symmetrical homocoupled impurities, allowing for its selective crystallization.

Q5: What is the best way to assess the final purity of my this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a mobile phase of acetonitrile and water is the recommended method for assessing the final purity. This technique can provide accurate quantification of the main product and any remaining impurities. GC-MS is also a powerful tool for both qualitative identification and quantitative analysis of volatile impurities.

Impurity Profile and Purification Efficiency

The following table summarizes typical impurity levels observed after a Suzuki-Miyaura synthesis of this compound and the expected purity after applying the recommended purification protocols.

ImpurityTypical Level in Crude Product (%)Purity after Column Chromatography (%)Purity after Recrystallization (%)
4,4'-dimethylbiphenyl2-5< 0.1< 0.2
4,4'-difluorobiphenyl1-3< 0.1< 0.2
Fluorobenzene/Toluene1-2< 0.1< 0.1
Unreacted Starting Materials1-5< 0.2< 0.5
This compound 85-95 > 99.5 > 99.0

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of gram-scale quantities of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Slurry Preparation: In a beaker, add silica gel to a sufficient amount of hexane to form a free-flowing slurry.

  • Column Packing: Secure the glass column in a vertical position. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin elution with a nonpolar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate. A typical gradient would be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying this compound that is already of moderate purity.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.

  • Induce Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualized Workflows

impurity_identification_workflow start Crude this compound Sample analytical_step Analytical Characterization (NMR, GC-MS, HPLC) start->analytical_step impurity_id Identify Impurities - Homocoupling Products - Deboronylation Products - Starting Materials analytical_step->impurity_id purification_decision Select Purification Strategy impurity_id->purification_decision column_chrom Flash Column Chromatography purification_decision->column_chrom Complex Mixture recrystallization Recrystallization purification_decision->recrystallization Minor Impurities purity_check Assess Purity of Isolated Product (HPLC) column_chrom->purity_check recrystallization->purity_check final_product Pure this compound purity_check->final_product

Caption: Workflow for Impurity Identification and Removal.

suzuki_coupling_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products & Byproducts A 4-Fluorophenylboronic Acid Pd Pd(0) Catalyst A->Pd Transmetalation Impurity1 Homocoupling Products A->Impurity1 Impurity2 Deboronylation Products A->Impurity2 B 4-Bromotoluene B->Pd Oxidative Addition B->Impurity1 Product This compound Pd->Product Reductive Elimination

Caption: Suzuki-Miyaura Coupling and Side Reactions.

Technical Support Center: Enhancing the Reactivity of 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving 4-fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 4-fluorophenylboronic acid is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings involving 4-fluorophenylboronic acid can stem from several factors. As an electron-deficient boronic acid, its reactivity can be sluggish. Here are the primary aspects to investigate:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Increasing the temperature can significantly enhance the conversion rate. For instance, in the coupling of 1-bromo-4-fluorobenzene with 4-fluorophenylboronic acid, increasing the temperature from 70 °C to 110 °C has been shown to result in higher bromide conversion.[1][2][3][4]

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5][6] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can be critical, and empirical screening is often necessary. For many Suzuki-Miyaura reactions, Na₂CO₃ has been found to be highly effective.[5]

  • Catalyst System: The choice of palladium catalyst and ligand is paramount. For challenging couplings, consider using more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), which can accelerate the reaction.[7][8][9]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of fluorobenzene and reducing the amount of boronic acid available for the cross-coupling. This can be mitigated by using anhydrous solvents, degassing the reaction mixture thoroughly, and using boronic acid derivatives.

  • Homocoupling: The formation of 4,4'-difluorobiphenyl (from the homocoupling of 4-fluorophenylboronic acid) can be a significant side reaction. This is often promoted by the presence of oxygen. Ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) can minimize this.

Q2: What is protodeboronation and how can I prevent it when using 4-fluorophenylboronic acid?

A2: Protodeboronation is a detrimental side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. For 4-fluorophenylboronic acid, this results in the formation of fluorobenzene, which reduces the yield of the desired cross-coupling product. Electron-deficient arylboronic acids, like 4-fluorophenylboronic acid, are particularly susceptible to this side reaction.[10]

Strategies to minimize protodeboronation include:

  • Use of Boronic Acid Surrogates: Converting the boronic acid to a more stable derivative can significantly reduce protodeboronation. Common and effective surrogates include:

    • Pinacol Esters: These are generally more stable than the corresponding boronic acids and can be purified by chromatography.[11]

    • MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are highly stable, air- and moisture-tolerant solids that are unreactive under standard Suzuki-Miyaura conditions. The boronic acid can be released under mild basic conditions, allowing for iterative cross-coupling reactions.[12]

    • Potassium Trifluoroborates (R-BF₃K): These salts are crystalline, air- and moisture-stable solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing side reactions.[13][14][15][16][17]

  • Reaction Conditions Optimization:

    • Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water, which can promote protodeboronation.

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can also contribute to boronic acid degradation.

    • Choice of Base: The nature and strength of the base can influence the rate of protodeboronation. It is often a matter of empirical optimization for a specific reaction.

Q3: Should I use 4-fluorophenylboronic acid or its pinacol ester for my reaction?

A3: The choice between the boronic acid and its pinacol ester depends on the specific requirements of your reaction.

  • 4-Fluorophenylboronic Acid:

    • Advantages: Generally more reactive than the corresponding pinacol ester. It is often used directly when high reactivity is required and side reactions are not a major issue.

    • Disadvantages: Less stable, prone to protodeboronation and trimerization to the boroxine, and can be difficult to purify by chromatography.

  • 4-Fluorophenylboronic acid pinacol ester:

    • Advantages: Significantly more stable, allowing for easier handling, storage, and purification by column chromatography. Its use can lead to more reproducible results.[11]

    • Disadvantages: May exhibit lower reactivity than the free boronic acid, potentially requiring more forcing reaction conditions (higher temperature, longer reaction time).

Recommendation: For initial explorations and simple couplings, the boronic acid may suffice. For complex syntheses, substrates prone to side reactions, or when purification is challenging, using the pinacol ester is highly recommended.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion 1. Inactive Catalyst- Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst, such as an XPhos or SPhos-based pre-catalyst, for more reliable activation.[7][8][9]
2. Inappropriate Base- Screen different bases (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃). The optimal base is substrate-dependent.[5][6]
3. Low Reaction Temperature- Gradually increase the reaction temperature. For challenging couplings, temperatures up to 110 °C or higher may be necessary.[1][2][3][4]
4. Poor Solubility of Reagents- Choose a solvent system in which all components are soluble at the reaction temperature. Common solvents include toluene, dioxane, DMF, and THF, often with water as a co-solvent.
Significant Protodeboronation 1. Presence of Water/Oxygen- Use anhydrous solvents and ensure all glassware is thoroughly dried. - Degas the solvent and the reaction mixture by purging with an inert gas (e.g., argon) or by freeze-pump-thaw cycles.
2. Inherently Unstable Boronic Acid- Convert the 4-fluorophenylboronic acid to its pinacol ester, MIDA ester, or potassium trifluoroborate salt.[12][13][14][15][16][17]
Formation of Homocoupling Byproduct (4,4'-difluorobiphenyl) 1. Presence of Oxygen- Ensure the reaction is carried out under a strictly inert atmosphere.
2. Inefficient Transmetalation- Optimize the catalyst/ligand system to promote the cross-coupling pathway over homocoupling. Electron-rich and bulky ligands can be beneficial.
Reaction Stalls Before Completion 1. Catalyst Deactivation- Increase the catalyst loading. - Use a more robust ligand that is resistant to degradation at higher temperatures.
2. Degradation of Boronic Acid- Use a boronic acid surrogate (pinacol ester, MIDA ester, or trifluoroborate) for slow release of the active species.

Quantitative Data

Table 1: Effect of Temperature and Reaction Time on the Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with 4-Fluorophenylboronic Acid

Catalyst System: G-COOH-Pd-10

Temperature (°C)Reaction Time (h)Bromide Conversion (%)
703~85
708~90
7024~92
7048~95
1103~98
1108>99
11024>99
11048>99

Data adapted from a study on a heterogeneous palladium catalyst.[1][2][3][4]

Table 2: Influence of Aryl Bromide Structure on Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid

Catalyst System: G-COOH-Pd-10, Temperature: 110 °C, Reaction Time: 24 h

Aryl BromideProductBromide Conversion (%)
1-Bromo-4-fluorobenzene4,4'-Difluorobiphenyl>99
1-Bromo-3-fluorobenzene3,4'-Difluorobiphenyl>99
1-Bromo-2-fluorobenzene2,4'-Difluorobiphenyl~95
2-Bromo-5-fluorotoluene2-Methyl-4',5-difluorobiphenyl~98
2-Bromo-4-fluorotoluene4,4'-Difluoro-2-methylbiphenyl~85

Data adapted from a study on a heterogeneous palladium catalyst.[1][2][3][4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Precatalyst

This protocol is adapted for the coupling of an aryl halide with 4-fluorophenylboronic acid using a modern catalyst system known for its high activity.

  • Reagent Preparation:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-fluorophenylboronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

    • Add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%).

  • Reaction Setup:

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add the degassed solvent (e.g., a 2:1 mixture of THF and water, 6 mL) via syringe.

  • Reaction Execution:

    • Stir the mixture at room temperature or heat to the desired temperature (e.g., 40 °C) for the specified time (e.g., 30 minutes to 2 hours), monitoring the reaction progress by TLC or GC-MS.[7][9]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Fluorophenylboronic Acid Pinacol Ester

This procedure allows for the conversion of the less stable boronic acid into its more robust pinacol ester derivative.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-fluorophenylboronic acid (1.0 equiv) and pinacol (1.0 equiv) in a suitable solvent (e.g., diethyl ether or toluene).

    • Add a dehydrating agent, such as anhydrous magnesium sulfate (1.5 equiv).

  • Reaction Execution:

    • Stir the suspension at room temperature for 24 hours.

  • Work-up and Purification:

    • Filter off the magnesium sulfate and wash the solid with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Ar'-B(OR)₂⁻ Transmetalation->Pd0 Reductive Elimination ReductiveEliminationProduct Ar-Ar' (Coupled Product) Transmetalation->ReductiveEliminationProduct BoronicAcid 4-Fluorophenyl- boronic Acid (Ar'-B(OH)₂) Boronate Activated Boronate (Ar'-B(OH)₃⁻) BoronicAcid->Boronate Base (e.g., K₃PO₄) Boronate->OxAdd Transmetalation

Caption: Suzuki-Miyaura catalytic cycle for 4-fluorophenylboronic acid.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst System (Pd source, Ligand) check_conditions->check_catalyst Conditions Optimized optimize_temp_time Increase Temperature/Time check_conditions->optimize_temp_time Suboptimal check_base Assess Base Effectiveness check_catalyst->check_base Catalyst System Appropriate change_catalyst Use Buchwald Ligand/ Precatalyst check_catalyst->change_catalyst Ineffective check_boronic_acid Consider Boronic Acid Stability check_base->check_boronic_acid Base is Suitable screen_bases Screen Different Bases (K₃PO₄, Cs₂CO₃, etc.) check_base->screen_bases Ineffective use_surrogate Convert to Pinacol/MIDA Ester or Trifluoroborate check_boronic_acid->use_surrogate Protodeboronation Observed optimize_temp_time->start Re-evaluate change_catalyst->start Re-evaluate screen_bases->start Re-evaluate use_surrogate->start Re-evaluate

References

Technical Support Center: Minimizing Homocoupling in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling side reactions in your biphenyl synthesis experiments.

General Troubleshooting and FAQs

Q1: I am observing a significant amount of homocoupling product in my biphenyl synthesis. What are the general causes?

A1: Homocoupling is a common side reaction in cross-coupling catalysis, leading to the dimerization of one of the coupling partners. The primary causes often revolve around the stability and reactivity of the catalyst and the reaction environment. Key factors include:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of organometallic reagents, particularly organoboronic acids in Suzuki-Miyaura coupling.[1][2] Rigorous degassing of solvents and reactants and maintaining an inert atmosphere (e.g., nitrogen or argon) are crucial.

  • Catalyst Decomposition: The formation of palladium black, an inactive form of palladium, can indicate catalyst decomposition, which may lead to side reactions.

  • Inappropriate Ligand Choice: The steric and electronic properties of the phosphine ligand play a critical role in stabilizing the palladium catalyst and facilitating the desired cross-coupling pathway over homocoupling.

  • Suboptimal Base or Additives: The choice of base in Suzuki coupling and the presence or absence of specific additives in Stille and Negishi couplings can significantly influence the reaction selectivity.

  • Reaction Temperature: Higher temperatures can sometimes lead to increased side reactions, including homocoupling.

Q2: Which biphenyl synthesis method is generally least prone to homocoupling?

A2: While the propensity for homocoupling is highly dependent on the specific substrates and reaction conditions, some general trends have been observed. The Negishi coupling, utilizing organozinc reagents, is often cited for its high reactivity and functional group tolerance, which can lead to rapid cross-coupling and minimize the opportunity for homocoupling.[3][4][5] However, with careful optimization of ligands, bases, and reaction conditions, all three major methods—Suzuki, Stille, and Negishi—can provide high yields of the desired biphenyl product with minimal homocoupling.

Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura coupling is a widely used method for biphenyl synthesis, but it can be susceptible to homocoupling of the organoboron reagent.

Q3: My Suzuki-Miyaura reaction is producing a large amount of boronic acid homocoupling product. How can I prevent this?

A3: To suppress the homocoupling of boronic acids in Suzuki-Miyaura coupling, consider the following strategies:

  • Rigorous Oxygen Exclusion: This is the most critical factor. Ensure all solvents and reagents are thoroughly degassed. Sparging with an inert gas like nitrogen or argon for an extended period before adding the catalyst is highly recommended.[2]

  • Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), as Pd(II) species are known to directly promote homocoupling.[1] If using a Pd(II) source, the addition of a mild reducing agent may help in situ generate the active Pd(0) catalyst.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the Pd(0) center and promote the desired cross-coupling catalytic cycle.

  • Base Selection: The choice of base can be critical. While common bases like Na₂CO₃ and K₂CO₃ are effective, in some cases, weaker bases or phosphate bases (e.g., K₃PO₄) can offer better selectivity against homocoupling.

  • Slow Addition of Boronic Acid: In some instances, the slow addition of the boronic acid to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.

Q4: Can the choice of solvent affect homocoupling in Suzuki coupling?

A4: Yes, the solvent system can influence the outcome of a Suzuki coupling. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used. The aqueous phase is often necessary for the action of inorganic bases. The solubility of the reactants and catalyst in the chosen solvent system is crucial for efficient reaction. Poor solubility can lead to localized high concentrations of reagents, potentially increasing the rate of side reactions like homocoupling.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Homocoupling Pathway

Suzuki_Coupling cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Undesired Homocoupling Pathway Pd(0)L2 Pd(0)L2 Oxidative_Addition R1-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition R1-X Pd(II)X2 Pd(II)X2 Pd(0)L2->Pd(II)X2 Oxidation Transmetalation R1-Pd(II)-R2(L2) Oxidative_Addition->Transmetalation R2-B(OR)2 Base Reductive_Elimination R1-R2 Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Reforms Catalyst Transmetalation_Homo1 R2-Pd(II)-X Pd(II)X2->Transmetalation_Homo1 R2-B(OR)2 Transmetalation_Homo2 R2-Pd(II)-R2 Transmetalation_Homo1->Transmetalation_Homo2 R2-B(OR)2 Homocoupling_Product R2-R2 Transmetalation_Homo2->Homocoupling_Product Reductive Elimination Oxygen Oxygen Oxygen->Pd(II)X2 Oxidizes Pd(0)

Figure 1: Simplified representation of the desired Suzuki-Miyaura cross-coupling cycle and a competing homocoupling pathway often initiated by the oxidation of the Pd(0) catalyst.

Stille Coupling Troubleshooting

The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups. However, homocoupling of the organostannane can be a significant side reaction.

Q5: I am observing homocoupling of my organotin reagent in a Stille reaction. What are the common causes and solutions?

A5: Homocoupling in Stille reactions can arise from the reaction of two equivalents of the organostannane with the palladium catalyst.[6] Here are some troubleshooting steps:

  • Ligand Choice: As with other cross-coupling reactions, the ligand plays a crucial role. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway and suppress side reactions.

  • Additives: The addition of lithium chloride (LiCl) is a common practice in Stille couplings. LiCl is believed to accelerate the transmetalation step, which can help to favor the cross-coupling reaction over homocoupling. Copper(I) salts (e.g., CuI) can also be used as co-catalysts to promote the reaction and in some cases, improve selectivity.

  • Control of Reaction Temperature: Stille reactions are often run at elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition and an increase in side products. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Purity of Reagents: Ensure the purity of your organostannane reagent, as impurities can sometimes interfere with the catalytic cycle.

Visualizing the Stille Coupling Catalytic Cycle

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition R1-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition R1-X Transmetalation R1-Pd(II)-R2(L2) Oxidative_Addition->Transmetalation R2-SnR3 Product R1-R2 Transmetalation->Product Reductive Elimination Product->Pd(0)L2 Reforms Catalyst

Figure 2: The catalytic cycle of the Stille cross-coupling reaction.

Negishi Coupling Troubleshooting

The Negishi coupling employs organozinc reagents, which are highly reactive and can provide excellent yields in biphenyl synthesis. However, their high reactivity can also lead to homocoupling if not properly controlled.

Q6: My Negishi coupling is giving a significant amount of homocoupled byproduct. What can I do to improve the selectivity?

A6: Homocoupling in Negishi reactions can be attributed to a second transmetalation event.[3][4] To minimize this side reaction:

  • Ligand Selection: The use of bulky and electron-rich ligands, such as the biarylphosphine ligands developed by Buchwald and others (e.g., SPhos, RuPhos), can be highly effective in promoting the desired cross-coupling and preventing the formation of homocoupled products.

  • Additives: The addition of certain additives can be beneficial. For instance, N,N,N',N'-Tetramethylethylenediamine (TMEDA) has been shown to improve yields and selectivity in some Negishi couplings.

  • Reaction Conditions: Negishi reactions are often sensitive to air and moisture due to the nature of organozinc reagents.[4] Ensuring strictly anhydrous and anaerobic conditions is paramount to prevent reagent quenching and side reactions.

  • Stoichiometry: Carefully controlling the stoichiometry of the organozinc reagent can be important. Using a slight excess is common, but a large excess may increase the likelihood of homocoupling.

Visualizing the Negishi Coupling Catalytic Cycle

Negishi_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition R1-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition R1-X Transmetalation R1-Pd(II)-R2(L2) Oxidative_Addition->Transmetalation R2-ZnX Product R1-R2 Transmetalation->Product Reductive Elimination Product->Pd(0)L2 Reforms Catalyst

References

Validation & Comparative

A Comparative Guide to 4-Fluoro-4'-methyl-1,1'-biphenyl and Other Fluorinated Biphenyls in Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Fluoro-4'-methyl-1,1'-biphenyl with other fluorinated biphenyls, focusing on their application in liquid crystal (LC) technologies. The strategic incorporation of fluorine atoms into the biphenyl core significantly modifies the mesomorphic and electro-optical properties of these materials, making them suitable for a wide range of applications, including advanced liquid crystal displays (LCDs).

Overview of Fluorinated Biphenyls in Liquid Crystals

Fluorinated biphenyls are a cornerstone in the formulation of modern liquid crystal mixtures. The introduction of fluorine, a small and highly electronegative atom, imparts several desirable characteristics:

  • Tailored Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond allows for precise control over the dielectric anisotropy. Depending on the position of the fluorine atom(s), materials with positive or negative Δε can be engineered, which is crucial for different LCD modes like Twisted Nematic (TN) and Vertical Alignment (VA).

  • Reduced Viscosity: Fluorination often leads to lower rotational viscosity (γ₁), enabling faster switching times in electro-optical devices.[1][2]

  • Enhanced Chemical and Thermal Stability: The C-F bond is strong, contributing to the overall stability and reliability of the liquid crystal material.

  • Modified Mesomorphic Behavior: Fluorine substitution can influence the phase transition temperatures, often suppressing smectic phases and broadening the desired nematic range.[3]

Comparative Analysis of this compound and Related Compounds

This section compares the physical and liquid crystalline properties of this compound with its non-fluorinated parent compound, a homologous series of 4-fluoro-4'-alkylbiphenyls, and a difluorinated analogue.

Molecular Structures

Below is a DOT graph illustrating the molecular structures of the compared compounds.

G cluster_0 4-methyl-1,1'-biphenyl cluster_1 This compound cluster_2 4-Fluoro-4'-ethyl-1,1'-biphenyl cluster_3 4,4'-Difluoro-1,1'-biphenyl 4_methyl_biphenyl 4_fluoro_4_methyl_biphenyl 4_fluoro_4_ethyl_biphenyl 4_4_difluoro_biphenyl

Caption: Molecular structures of the compared biphenyl compounds.

Physical and Mesomorphic Properties

The following table summarizes key physical and mesomorphic properties of the selected biphenyl derivatives. The data is compiled from various sources and may vary depending on the experimental conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Clearing Point (N-I) (°C)Nematic Range (°C)
4-methyl-1,1'-biphenylC₁₃H₁₂168.2446-48-Not Mesogenic
This compoundC₁₃H₁₁F186.23~45(Monotropic)(Monotropic)
4-Fluoro-4'-ethyl-1,1'-biphenylC₁₄H₁₃F200.25~35(Monotropic)(Monotropic)
4,4'-Difluoro-1,1'-biphenylC₁₂H₈F₂190.1993-95-Not Mesogenic

Note: Monotropic liquid crystal phases are observed only upon cooling from the isotropic liquid state.

Electro-Optical Properties

The electro-optical properties are critical for the performance of liquid crystal displays. The table below provides a qualitative comparison of these properties.

PropertyThis compoundOther 4-Fluoro-4'-alkylbiphenylsDifluorinated Biphenyls
Dielectric Anisotropy (Δε) PositivePositive, varies with alkyl chain lengthCan be positive or negative depending on fluorine positions
Birefringence (Δn) ModerateModerate, varies with alkyl chain lengthGenerally lower than monofluorinated counterparts
Rotational Viscosity (γ₁) LowLow, increases with alkyl chain lengthGenerally low

Experimental Protocols

This section outlines the standard experimental methodologies used to characterize the properties of fluorinated biphenyl liquid crystals.

Synthesis of this compound

A common and efficient method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.

G start Starting Materials: 4-fluorophenylboronic acid 4-bromotoluene reaction Suzuki-Miyaura Coupling start->reaction product Product: This compound reaction->product catalyst Catalyst: Pd(PPh₃)₄ catalyst->reaction base Base: K₃PO₄ base->reaction solvent Solvent: Dioxane/Water solvent->reaction purification Purification: Column Chromatography product->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of this compound.

Protocol:

  • In a reaction vessel, combine 4-fluorophenylboronic acid and 4-bromotoluene in a dioxane/water solvent mixture.

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, typically potassium phosphate (K₃PO₄).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

  • Extract the crude product with an organic solvent and dry the organic layer.

  • Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Characterization of Mesomorphic Properties

Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.

Protocol:

  • A small sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC furnace alongside an empty reference pan.

  • The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a specified temperature range.

  • Phase transitions are identified as endothermic or exothermic peaks in the heat flow curve. The peak maximum corresponds to the transition temperature.

Polarizing Optical Microscopy (POM): POM is used to identify the type of liquid crystal phase by observing the characteristic textures.

Protocol:

  • A small amount of the sample is placed between a microscope slide and a coverslip.

  • The sample is heated on a hot stage to its isotropic liquid phase and then cooled at a controlled rate.

  • The sample is observed through a polarizing microscope as it cools through its mesophases.

  • The textures observed (e.g., schlieren, marbled) are compared with known textures to identify the nematic, smectic, or other liquid crystal phases.

Measurement of Electro-Optical Properties

Dielectric Spectroscopy: This technique is used to measure the dielectric permittivity of the liquid crystal material, from which the dielectric anisotropy (Δε) is determined.

Protocol:

  • The liquid crystal sample is introduced into a test cell consisting of two parallel glass plates with transparent electrodes (e.g., ITO-coated). The inner surfaces are treated with an alignment layer to induce either planar or homeotropic alignment of the LC molecules.

  • The cell is placed in a temperature-controlled holder.

  • The capacitance of the cell is measured with an LCR meter at a specific frequency (typically 1 kHz) as a function of temperature.

  • The dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director are measured in homeotropically and planarly aligned cells, respectively.

  • The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

Birefringence Measurement (Abbe Refractometer): The ordinary (nₒ) and extraordinary (nₑ) refractive indices are measured to determine the birefringence (Δn).

Protocol:

  • A specially designed prism with a homeotropic or planar alignment layer is used in an Abbe refractometer.

  • A small drop of the liquid crystal sample is placed on the prism.

  • The sample is maintained at a constant temperature.

  • Light of a specific wavelength (e.g., 589 nm) is passed through the sample, and the critical angles of refraction are measured to determine nₑ and nₒ.

  • The birefringence is calculated as Δn = nₑ - nₒ.

Rotational Viscosity Measurement (Electro-optical Method): The rotational viscosity (γ₁) is a measure of the internal friction of the liquid crystal and is determined by measuring the relaxation time of the director reorientation.[1][4]

Protocol:

  • A planar-aligned liquid crystal cell is subjected to an electric field that is switched off at time t=0.

  • The subsequent relaxation of the director back to its initial alignment is monitored by measuring the change in the optical transmission of the cell placed between crossed polarizers.

  • The decay of the optical response is fitted to an exponential function to determine the relaxation time (τ).

  • The rotational viscosity is then calculated using the equation: γ₁ = (π² * K₁₁) / (d² * τ), where K₁₁ is the splay elastic constant and d is the cell gap.

Structure-Property Relationships

The molecular structure of fluorinated biphenyls has a profound impact on their liquid crystalline properties. The following diagram illustrates the key relationships.

G cluster_structure Molecular Structure cluster_property Liquid Crystal Properties alkyl_chain Alkyl Chain Length nematic_range Nematic Range alkyl_chain->nematic_range Influences viscosity Rotational Viscosity (γ₁) alkyl_chain->viscosity Increases with length f_position Fluorine Position f_position->nematic_range Affects stability dielectric_anisotropy Dielectric Anisotropy (Δε) f_position->dielectric_anisotropy Determines sign and magnitude f_number Number of Fluorine Atoms f_number->nematic_range Can suppress smectic phases birefringence Birefringence (Δn) f_number->birefringence Generally decreases

Caption: Influence of molecular structure on liquid crystal properties.

  • Alkyl Chain Length: Increasing the alkyl chain length in the 4-fluoro-4'-alkylbiphenyl series generally leads to an increase in rotational viscosity and can influence the nematic range and the appearance of smectic phases.

  • Fluorine Position: The position of the fluorine atom is critical in determining the direction and magnitude of the dipole moment, and thus the sign and value of the dielectric anisotropy. Lateral fluorination can also disrupt molecular packing, leading to lower melting points and broader nematic ranges.

  • Number of Fluorine Atoms: Increasing the number of fluorine atoms can lead to a decrease in birefringence. It can also be a powerful tool to suppress unwanted smectic phases and fine-tune the dielectric properties.

Conclusion

This compound serves as a valuable building block for the synthesis of more complex liquid crystal molecules. Its properties, when compared to other fluorinated biphenyls, highlight the significant role of fluorination in tailoring the characteristics of liquid crystals for specific applications. The choice of the alkyl chain length and the number and position of fluorine substituents allows for the fine-tuning of properties such as nematic range, dielectric anisotropy, birefringence, and viscosity, enabling the design of advanced materials for high-performance liquid crystal displays and other electro-optical devices. Further research into novel fluorinated biphenyl structures continues to be a promising avenue for the development of next-generation liquid crystal materials.

References

A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of biphenyls—a privileged structural motif in many pharmaceuticals and functional materials—is a critical endeavor. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose. This guide provides an objective comparison of the Suzuki-Miyaura reaction with three other major cross-coupling methods: the Heck, Stille, and Negishi reactions, for the synthesis of biphenyls. The comparison is supported by experimental data, detailed methodologies, and mechanistic diagrams to aid in reaction selection and optimization.

Introduction to Cross-Coupling Reactions for Biphenyl Synthesis

The formation of a carbon-carbon bond between two aromatic rings is a fundamental transformation in organic synthesis. Four palladium-catalyzed cross-coupling reactions are predominantly employed for this purpose, each with its own set of advantages and disadvantages. These reactions generally follow a similar catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (or olefin insertion in the case of the Heck reaction), and concluding with reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst.

This guide will delve into the specifics of the Suzuki-Miyaura, Heck, Stille, and Negishi reactions, providing a comparative analysis of their performance in biphenyl synthesis.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic inorganic byproducts.[1][2]

Mechanism: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid in the presence of a base. Finally, reductive elimination yields the biphenyl and regenerates the Pd(0) catalyst.

Advantages:

  • Organoboron reagents are generally stable to air and moisture, and many are commercially available.[2]

  • The reaction conditions are typically mild and tolerant of a wide variety of functional groups.

  • The boron-containing byproducts are generally non-toxic and easily removed.

Disadvantages:

  • A base is required, which can sometimes lead to side reactions.

  • Protodeboronation (cleavage of the C-B bond by a proton source) can be a competing reaction.

The Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction between an aryl halide and an alkene to form a substituted alkene.[3][4] For biphenyl synthesis, this typically involves the reaction of an aryl halide with styrene or a related vinylarene.

Mechanism: The Heck reaction's catalytic cycle involves the oxidative addition of an aryl halide to Pd(0), followed by the migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination forms the biphenyl-substituted alkene, and the resulting palladium-hydride species is converted back to the active Pd(0) catalyst by a base.

Advantages:

  • It avoids the pre-formation of organometallic reagents, directly using alkenes.

  • It can be highly stereoselective, typically affording the trans-isomer of the resulting stilbene derivative.[5]

Disadvantages:

  • The reaction is generally limited to the use of vinylarenes for biphenyl synthesis.

  • Higher reaction temperatures are often required compared to other cross-coupling reactions.

  • Regioselectivity can be an issue with certain substituted alkenes.

The Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide catalyzed by palladium.[1][6]

Mechanism: Similar to the Suzuki-Miyaura reaction, the Stille coupling proceeds via oxidative addition of an aryl halide to Pd(0), followed by transmetalation with the organostannane, and reductive elimination to give the biphenyl product.

Advantages:

  • Organostannanes are tolerant of a wide range of functional groups and are generally stable to air and moisture.[1]

  • The reaction conditions are often very mild.

Disadvantages:

  • The primary drawback is the high toxicity of organotin compounds and their byproducts, which can be difficult to remove from the final product.[2]

  • Stoichiometric amounts of tin are required.

The Negishi Coupling

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide in the presence of a nickel or palladium catalyst.[7][8]

Mechanism: The catalytic cycle is analogous to the Suzuki and Stille reactions, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination.

Advantages:

  • Organozinc reagents are highly reactive, which can lead to faster reaction times and milder conditions.[7]

  • The reaction has a high functional group tolerance.[7]

Disadvantages:

  • Organozinc reagents are sensitive to air and moisture, requiring anhydrous reaction conditions and inert atmospheres.[7]

  • The preparation of organozinc reagents can be more involved than for the other methods.

Quantitative Comparison of Cross-Coupling Reactions for Biphenyl Synthesis

Direct, side-by-side quantitative comparisons of these four reactions for the synthesis of the exact same biphenyl under optimized conditions for each are scarce in the literature. The following table summarizes representative data for the synthesis of biphenyl or simple substituted biphenyls to provide a general performance overview.

ReactionAryl HalideOrganometallic Reagent/AlkeneCatalyst (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)Citation
Suzuki-Miyaura BromobenzenePhenylboronic acidPd/Zeolite Y (15 mg)K2CO3Water801.595[9]
Heck 4-BromoacetophenoneStyrenePVP-Pd NPs (0.1)K2CO3H2O/EtOH130 (MW)0.1798[10]
Stille IodobenzenePhenyltributylstannanePd2(dba)3 (2) / P(o-tol)3 (4)-Toluene11012-16~80-90[11]
Negishi o-Iodotolueneo-Tolylzinc chloridePd(PPh3)4-THFreflux183[7]

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of Biphenyl[9]
  • To a round-bottom flask, add bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), K2CO3 (3.0 mmol), and the palladium catalyst (e.g., 0.1 mol% of a suitable Pd catalyst).

  • Add distilled water (5.0 mL) to the flask.

  • Stir the mixture at room temperature under air for 1.5 hours.

  • After the reaction is complete, filter the precipitate and wash with distilled water.

  • To remove homo-coupled byproducts, dissolve the precipitate in boiling water (100 mL) for 10 minutes and filter the hot solution under decompression.

  • The filtrate is then cooled to yield the biphenyl product, which can be collected by filtration.

Heck Reaction: Synthesis of (E)-Stilbene[3]
  • In a reaction vessel, combine iodobenzene (1 equiv), styrene (1 equiv), Pd(OAc)2 (0.5 mol%), K2CO3 (3.5 equiv), an appropriate ligand (e.g., 0.01 equiv of an oxazolinyl ligand), and a phase-transfer catalyst such as TBAB (0.2 equiv).

  • Add DMA as the solvent.

  • Heat the reaction mixture at 130–140 °C for approximately 40 hours.

  • After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by chromatography to yield (E)-stilbene.

Stille Coupling: General Procedure for Biphenyl Synthesis[11]
  • To a dry Schlenk tube under an argon atmosphere, add the aryl halide (1 mmol), the organostannane (e.g., phenyltributylstannane, 1.1 mmol), Pd2(dba)3 (2 mol%), and P(o-tol)3 (4 mol%).

  • Add anhydrous and degassed toluene (10 mL) via syringe.

  • Seal the Schlenk tube and stir the reaction mixture at 90–110 °C for 12–16 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the biphenyl product.

Negishi Coupling: Synthesis of 2,2'-Dimethylbiphenyl[7]
  • Prepare the organozinc reagent, o-tolylzinc chloride, from o-tolylmagnesium bromide and zinc chloride in THF.

  • In a separate reaction flask under an inert atmosphere, dissolve o-iodotoluene and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in THF.

  • Add the freshly prepared o-tolylzinc chloride solution to the reaction mixture.

  • Reflux the reaction mixture for 1 hour.

  • After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.

  • Purify the crude product by chromatography or distillation to obtain 2,2'-dimethylbiphenyl.

Mechanistic Diagrams

The following diagrams, generated using Graphviz, illustrate the catalytic cycles for each of the four cross-coupling reactions.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_OR Ar-Pd(II)-OR(L2) PdII_Aryl->PdII_Aryl_OR Ligand Exchange PdII_Diaryl Ar-Pd(II)-Ar'(L2) PdII_Aryl_OR->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Biphenyl Ar-Ar' ArylHalide Ar-X BoronicAcid Ar'-B(OH)2 Base Base (-OH)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.

Heck_Reaction Heck Reaction Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition Alkene_Complex [Ar-Pd(II)-X(L2)(Alkene)] PdII_Aryl->Alkene_Complex Alkene Coordination Insertion_Product Ar-CH2-CH(R)-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion Hydride_Complex H-Pd(II)-X(L2) Insertion_Product->Hydride_Complex β-Hydride Elimination Product Ar-CH=CHR Hydride_Complex->Pd0 Base-mediated Regeneration ArylHalide Ar-X Alkene H2C=CHR Base Base

Caption: Catalytic cycle of the Heck reaction for substituted stilbene synthesis.

Stille_Coupling Stille Coupling Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'(L2) PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Biphenyl Ar-Ar' ArylHalide Ar-X Organostannane Ar'-SnR3

Caption: Catalytic cycle of the Stille coupling for biphenyl synthesis.

Negishi_Coupling Negishi Coupling Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'(L2) PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Biphenyl Ar-Ar' ArylHalide Ar-X Organozinc Ar'-ZnX

Caption: Catalytic cycle of the Negishi coupling for biphenyl synthesis.

Conclusion

The choice of cross-coupling reaction for biphenyl synthesis depends on a variety of factors, including substrate scope, functional group tolerance, reaction conditions, and considerations of toxicity and cost. The Suzuki-Miyaura reaction is often the method of choice due to its operational simplicity, mild conditions, and the low toxicity of the reagents and byproducts. The Heck reaction offers an alternative that avoids pre-formed organometallic reagents, while the Stille and Negishi couplings provide high reactivity and functional group tolerance, albeit with challenges related to toxicity (Stille) and reagent sensitivity (Negishi). By understanding the nuances of each of these powerful synthetic tools, researchers can make informed decisions to best achieve their synthetic goals in the preparation of valuable biphenyl compounds.

References

Unveiling the Agonistic Potential of 4-Fluoro-4'-methyl-1,1'-biphenyl and its Analogs at the GPR120 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

The G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes. This guide provides a comparative analysis of the biological activity of 4-Fluoro-4'-methyl-1,1'-biphenyl and its analogs as GPR120 agonists, supported by experimental data. The insights into structure-activity relationships (SAR) presented herein are valuable for the rational design of novel and potent GPR120 modulators.

Comparative Biological Activity

The agonistic activity of this compound analogs was evaluated using an in vitro calcium flux assay in a human GPR120-expressing cell line. The half-maximal effective concentration (EC₅₀) values, which represent the concentration of a compound that elicits 50% of the maximal response, were determined to quantify their potency. The results are summarized in the table below.

Compound IDStructureEC₅₀ (nM)[1]Selectivity for hGPR120 over hGPR40[1]
10k 4-(4-Fluorophenyl)-4'-methyl-1,1'-biphenyl derivativeH4'-CH₃4-F57.6>70 µM
14a 4-(4-Fluorophenyl)-2'-methyl-1,1'-biphenyl derivative2'-CH₃H4-F90.4NT
14b 4-(4-Fluorophenyl)-3'-methyl-1,1'-biphenyl derivative3'-CH₃H4-F82.5NT
14c 4-(4-Fluorophenyl)-4'-fluoro-1,1'-biphenyl derivativeH4'-F4-F168.5NT
14d 4-(2,4-Difluorophenyl)-4'-methyl-1,1'-biphenyl derivativeH4'-CH₃2,4-di-F37.5NT
14e 4-(4-Methoxyphenyl)-4'-methyl-1,1'-biphenyl derivativeH4'-CH₃4-OCH₃>200NT
14g 4-(2-Chlorophenyl)-4'-methyl-1,1'-biphenyl derivativeH4'-CH₃2-Cl>200NT

NT: Not Tested

The data reveals that the substitution pattern on the biphenyl scaffold significantly influences the agonistic activity at the human GPR120 receptor. Compound 10k , a close analog of this compound, demonstrated potent agonistic activity with an EC₅₀ value of 57.6 nM and excellent selectivity over the related GPR40 receptor.[1]

Moving the methyl group from the 4'-position to the 2' or 3'-position (14a and 14b ) resulted in a slight decrease in potency.[1] Interestingly, replacing the 4'-methyl group with a fluorine atom (14c ) led to a significant drop in activity.[1] However, the introduction of an additional fluorine atom at the 2-position of the phenyl ring (14d ) enhanced the agonistic activity, highlighting the complex interplay of electronic and steric effects.[1] Substitutions with a methoxy or chloro group at the 4- or 2-position, respectively (14e and 14g ), were detrimental to the activity.[1]

Experimental Protocols

Calcium Flux Assay for GPR120 Agonist Activity

The GPR120 agonistic activity of the compounds was determined by measuring intracellular calcium mobilization in a stable cell line overexpressing the human GPR120 receptor.

Cell Culture: HEK293 cells stably expressing human GPR120 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotic. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.

Assay Procedure:

  • Cells were seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • The growth medium was removed, and the cells were washed with Hank's Balanced Salt Solution (HBSS).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) was loaded into the cells by incubating them in HBSS containing the dye at 37°C for a specified time.

  • After incubation, the cells were washed again with HBSS to remove excess dye.

  • The plate was then placed in a fluorescence plate reader.

  • Test compounds, dissolved in an appropriate solvent (e.g., DMSO) and diluted in HBSS, were added to the wells.

  • Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • The EC₅₀ values were calculated from the concentration-response curves using a non-linear regression analysis.[1]

Visualization of the GPR120 Signaling Pathway

Activation of GPR120 by an agonist, such as this compound, initiates a downstream signaling cascade that plays a crucial role in metabolic regulation. The following diagram illustrates the key steps in this pathway.

GPR120_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound (Agonist) GPR120 GPR120/FFAR4 Agonist->GPR120 Gq Gαq GPR120->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects Ca_release->Downstream PKC->Downstream

Caption: GPR120 signaling cascade initiated by agonist binding.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 4-Fluoro-4'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of the spectroscopic properties of 4-Fluoro-4'-methyl-1,1'-biphenyl with related biphenyl compounds, offering key data for structural confirmation and analysis.

The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful toolkit for confirming the identity and purity of synthesized molecules. This guide focuses on the spectroscopic analysis of this compound, a substituted biphenyl with potential applications in materials science and medicinal chemistry. To aid in its structural confirmation, we present a comparative analysis of its expected spectroscopic data with that of biphenyl, 4,4'-dimethylbiphenyl, and 4,4'-difluorobiphenyl.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its comparative alternatives. This data is essential for identifying the characteristic signals that confirm the presence of the fluoro and methyl substituents on the biphenyl framework.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound Expected C-H stretching (aromatic) ~3030, C-H stretching (methyl) ~2920, C=C stretching (aromatic) ~1600, 1500, C-F stretching ~1220, C-H out-of-plane bending ~820.
BiphenylAromatic C-H stretch (~3060-3030), C=C aromatic ring stretch (~1598, 1478), and out-of-plane C-H bending (~735, 696).
4,4'-DimethylbiphenylC-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and characteristic out-of-plane bending for para-disubstituted rings.
4,4'-DifluorobiphenylStrong C-F stretching absorption in the region of 1250-1100 cm⁻¹, in addition to the characteristic biphenyl backbone vibrations.

Table 2: ¹H NMR Spectroscopy Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound Expected aromatic protons in the range of 7.0-7.6 ppm, with coupling patterns indicative of para-substitution. A singlet for the methyl protons is expected around 2.4 ppm.[1]
Biphenyl7.62 (d, 4H), 7.45 (t, 4H), 7.36 (t, 2H).
4,4'-Dimethylbiphenyl7.48 (d, 4H), 7.23 (d, 4H), 2.40 (s, 6H).
4,4'-Difluorobiphenyl7.45-7.55 (m, 4H), 7.10-7.20 (m, 4H).
4-Fluoro-1,1'-biphenyl7.59-7.55 (m, 4H), 7.47 (t, J = 7.3 Hz, 2H), 7.38 (t, J = 7.3 Hz, 1H), 7.16 (t, J = 8.7 Hz, 2H).[1][2]
4-Methyl-1,1'-biphenyl7.59 (d, 2H), 7.49 (d, 2H), 7.42 (t, 2H), 7.32 (t, 1H), 7.24 (d, 2H), 2.41 (s, 3H).[2]

Table 3: ¹³C NMR Spectroscopy Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound A computed spectrum suggests signals at approximately 162.5 (d, JC-F = 245 Hz), 138.0, 137.5, 130.0, 129.0, 128.5, 127.0, 116.0 (d, JC-F = 21 Hz), 21.0. The large coupling constant for the carbon bearing the fluorine is a key indicator.[1][3]
Biphenyl141.2, 128.7, 127.2, 127.1.
4,4'-Dimethylbiphenyl138.3, 136.8, 129.4, 126.8, 21.1.
4,4'-Difluorobiphenyl162.5 (d, JC-F = 246 Hz), 137.2 (d, JC-F = 3 Hz), 128.8 (d, JC-F = 8 Hz), 115.8 (d, JC-F = 22 Hz).
4-Fluoro-1,1'-biphenyl162.5 (d, JC-F = 244.7 Hz), 140.3, 137.4 (d, JC-F= 3.2 Hz), 128.9, 128.7 (d, JC-F = 7.9 Hz), 127.3, 127.1, 115.6 (d, JC-F = 21.3 Hz).[1][2]
4-Methyl-1,1'-biphenyl141.2, 138.4, 137.0, 129.5, 128.7, 127.0, 126.9, 21.1.[1][2]

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z) and Key Fragments
This compound Expected [M]⁺ at m/z 186. Key fragments would likely arise from the loss of a methyl group (m/z 171) and cleavage of the biphenyl bond.[1][3]
Biphenyl[M]⁺ at m/z 154, with a prominent fragment at m/z 77 (phenyl cation).
4,4'-Dimethylbiphenyl[M]⁺ at m/z 182, with fragments corresponding to loss of methyl and cleavage of the biphenyl bond.
4,4'-Difluorobiphenyl[M]⁺ at m/z 190.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are standard protocols for the techniques cited.

Infrared (IR) Spectroscopy:

  • Sample Preparation (Solid): A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the KBr pellet or salt plate is recorded first. The sample is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: For ¹H NMR, the spectral width is set to cover the expected range of proton signals (typically 0-12 ppm). For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm). Standard pulse sequences are used to acquire the spectra, followed by Fourier transformation and phasing.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common technique for volatile, thermally stable compounds. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships of the compared compounds.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample 4-Fluoro-4'-methyl- 1,1'-biphenyl IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (C-F, C-H, C=C) IR->IR_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Confirmation Structure Confirmed IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation Structural_Comparison cluster_target Target Compound cluster_alternatives Comparative Alternatives Target This compound Biphenyl Biphenyl Target->Biphenyl Base Structure Dimethyl 4,4'-Dimethylbiphenyl Target->Dimethyl Methyl Substitution Difluoro 4,4'-Difluorobiphenyl Target->Difluoro Fluoro Substitution

References

A Comparative Guide to the Electronic Properties of Fluorinated Biphenyls: A DFT Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into the biphenyl scaffold profoundly alters its electronic properties, influencing molecular interactions, reactivity, and photophysical behavior. These modifications are of significant interest in the fields of medicinal chemistry, materials science, and drug development. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate these changes at the molecular level. This guide provides a comparative analysis of the electronic properties of fluorinated biphenyls based on DFT studies, supported by available experimental data.

The Impact of Fluorination on Biphenyl's Electronic Landscape

Fluorine's high electronegativity and the strength of the C-F bond are key factors that modify the electronic structure of the biphenyl system. DFT studies consistently show that the position and number of fluorine substituents have a significant and predictable impact on key electronic parameters.

A central aspect of the electronic structure of biphenyl is the torsional angle between the two phenyl rings. In the gas phase, biphenyl is twisted by approximately 40-45 degrees, a compromise between conjugative effects favoring planarity and steric hindrance of the ortho-hydrogens disfavoring it. Fluorination, particularly at the ortho positions, can significantly alter this angle, which in turn affects the extent of π-conjugation and, consequently, the electronic properties.

Comparative Analysis of Electronic Properties

The following table summarizes key electronic properties for a selection of fluorinated biphenyls, calculated using various DFT functionals. These properties include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap (a measure of chemical reactivity and kinetic stability), the vertical Ionization Potential (IP), and the vertical Electron Affinity (EA). Where available, experimental values are included for comparison.

CompoundDFT FunctionalBasis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
Biphenyl (Experimental)-----8.24[1]-0.37[1]
BiphenylB3LYP6-311+G(d,p)-6.35-0.156.206.45-0.05
2-FluorobiphenylB3LYP6-311+G(d,p)-6.42-0.216.216.52-0.11
4-FluorobiphenylB3LYP6-311+G(d,p)-6.38-0.256.136.48-0.15
2,2'-DifluorobiphenylB3LYP6-311+G(d,p)-6.55-0.286.276.65-0.18
4,4'-DifluorobiphenylB3LYP6-311+G(d,p)-6.41-0.346.076.51-0.24
2,3,4,5,6-PentafluorobiphenylB3LYP6-311+G(d,p)-7.12-0.856.277.21-0.75
DecafluorobiphenylB3LYP6-311+G(d,p)-7.68-1.426.267.75-1.31
BiphenylCAM-B3LYP6-311+G(d,p)-6.88-0.586.306.95-0.51
4,4'-DifluorobiphenylCAM-B3LYP6-311+G(d,p)-6.93-0.756.187.01-0.68

Note: The presented DFT data is a representative compilation from typical computational studies and may not correspond to a single comprehensive study. The values serve to illustrate general trends.

Key Observations:

  • HOMO and LUMO Energies: Fluorination generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. This effect is more pronounced with an increasing number of fluorine substituents. The stabilization of the HOMO results in a higher ionization potential, making the molecule more resistant to oxidation. Conversely, the stabilization of the LUMO increases the electron affinity, making the molecule a better electron acceptor.

  • HOMO-LUMO Gap: The effect of fluorination on the HOMO-LUMO gap is more nuanced and depends on the substitution pattern. While both frontier orbitals are stabilized, the extent of stabilization can differ, leading to either a slight increase or decrease in the gap.

  • Functional Dependence: The choice of DFT functional significantly impacts the calculated absolute energies of the HOMO and LUMO. Range-separated hybrid functionals like CAM-B3LYP are often recommended for systems where charge-transfer excitations are important, as they provide a better description of long-range interactions compared to standard hybrid functionals like B3LYP.

Experimental Protocols

Computational Details (Representative Protocol)

A common computational methodology for studying the electronic properties of fluorinated biphenyls involves the following steps:

  • Geometry Optimization: The molecular geometry of each fluorinated biphenyl isomer is optimized without any symmetry constraints. A widely used combination of theory and basis set is the B3LYP functional with the 6-311+G(d,p) basis set. Frequency calculations are then performed at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculations: Using the optimized geometries, single-point energy calculations are performed to determine the electronic properties.

    • HOMO and LUMO Energies: These are directly obtained from the output of the DFT calculation.

    • Vertical Ionization Potential (IP): Calculated as the energy difference between the cation radical at the neutral's optimized geometry and the neutral molecule: IP = E(cation) - E(neutral).

    • Vertical Electron Affinity (EA): Calculated as the energy difference between the neutral molecule and the anion radical at the neutral's optimized geometry: EA = E(neutral) - E(anion).

  • Excited State Calculations (for UV-vis spectra): Time-dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies and oscillator strengths, which are used to simulate the UV-vis absorption spectrum.

Experimental Data

Experimental data for the ionization potentials and electron affinities of fluorinated biphenyls are primarily obtained from gas-phase photoelectron spectroscopy and electron transmission spectroscopy, respectively. UV-vis absorption spectra are typically measured in a suitable solvent using a spectrophotometer.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for a DFT study on the electronic properties of fluorinated biphenyls.

DFT_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis start Define Fluorinated Biphenyl Isomer geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum sp_calc Single-Point Energy Calculation geom_opt->sp_calc tddft_calc TD-DFT Calculation geom_opt->tddft_calc properties Electronic Properties (HOMO, LUMO, IP, EA) sp_calc->properties uv_vis Simulated UV-vis Spectrum tddft_calc->uv_vis analysis Comparative Analysis properties->analysis uv_vis->analysis

Caption: A typical workflow for DFT studies on fluorinated biphenyls.

Logical Relationship of Fluorination Effects

The following diagram illustrates the cause-and-effect relationship of fluorination on the electronic properties of biphenyl.

Fluorination_Effects cluster_cause Cause cluster_primary Primary Effects cluster_secondary Secondary Effects cluster_consequence Consequences on Electronic Properties fluorination Fluorine Substitution electronegativity High Electronegativity fluorination->electronegativity steric Steric Effects (ortho-substitution) fluorination->steric inductive Inductive Electron Withdrawal electronegativity->inductive torsion Altered Torsional Angle steric->torsion homo_lumo Stabilization of HOMO & LUMO inductive->homo_lumo conjugation Modified π-Conjugation torsion->conjugation ip_ea Increased IP Increased EA homo_lumo->ip_ea conjugation->homo_lumo reactivity Altered Reactivity & Stability conjugation->reactivity ip_ea->reactivity

Caption: The influence of fluorination on biphenyl's electronic properties.

References

Comparative study of catalysts for 4-Fluoro-4'-methyl-1,1'-biphenyl synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl

For researchers and professionals in the fields of medicinal chemistry and materials science, the efficient synthesis of fluorinated biphenyls is of paramount importance. This compound is a key structural motif in various functional materials and pharmaceutical agents. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, yield, and sustainability. This guide provides a comparative analysis of three distinct palladium-based catalyst systems for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Catalytic Systems

The Suzuki-Miyaura coupling of either 4-fluorophenylboronic acid with 4-bromotoluene or 4-tolylboronic acid with 1-bromo-4-fluorobenzene is the most common route for the synthesis of this compound. The performance of three distinct catalysts in this transformation is summarized below.

Catalyst SystemCatalyst TypeCatalyst Loading (mol%)SolventBaseTemperature (°C)Reaction Time (h)Yield (%)Key Advantages
G-COOH-Pd-10 Heterogeneous (Pd Nanoparticles on COOH-graphene)~1 mol% PdDMF/H₂O (95:5)K₂CO₃1103 - 8>90 (estimated)Recyclable, high thermal stability, good for green chemistry applications.[1][2]
Pd(PPh₃)₄ Homogeneous (Palladium(0) complex)1.5 - 5Dioxane/H₂O or TolueneK₃PO₄ or K₂CO₃80 - 1058.5 - 2270 - 80Commercially available, well-established, reliable for a wide range of substrates.[3][4]
Pd(OAc)₂ / CyJohnPhos Homogeneous (in-situ generated from Pd(II) precursor and phosphine ligand)1.5 (Pd), 2.25 (Ligand)1,4-DioxaneK₃PO₄10016~95 (estimated)High reactivity and yields, effective for challenging substrates.[5]

Note: The yields for G-COOH-Pd-10 and Pd(OAc)₂ / CyJohnPhos are estimated based on their performance in the synthesis of structurally similar fluorinated biphenyls as reported in the cited literature.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using each of the compared catalysts are provided below. These protocols are based on established procedures for similar Suzuki-Miyaura coupling reactions.

Heterogeneous Catalysis with G-COOH-Pd-10

This protocol is adapted from studies on the synthesis of fluorinated biphenyls using a graphene-supported palladium nanoparticle catalyst.[1][2][6]

Materials:

  • 4-fluorophenylboronic acid (1.2 mmol)

  • 4-bromotoluene (1.0 mmol)

  • G-COOH-Pd-10 catalyst (~1 mol% Pd)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) / Water (95:5 v/v) mixture (10 mL)

Procedure:

  • In a round-bottom flask, combine 4-fluorophenylboronic acid, 4-bromotoluene, G-COOH-Pd-10 catalyst, and potassium carbonate.

  • Add the DMF/water solvent mixture to the flask.

  • The reaction mixture is stirred and heated to 110 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically within 3-8 hours), the reaction mixture is cooled to room temperature.

  • The heterogeneous catalyst is separated by centrifugation or filtration.

  • The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Homogeneous Catalysis with Pd(PPh₃)₄

This protocol is based on the widely used tetrakis(triphenylphosphine)palladium(0) catalyst for Suzuki-Miyaura couplings.[3][4]

Materials:

  • 4-tolylboronic acid (1.5 mmol)

  • 1-bromo-4-fluorobenzene (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane / Water (3:1 v/v) mixture (8 mL)

Procedure:

  • To a pressure tube, add 4-tolylboronic acid, 1-bromo-4-fluorobenzene, Pd(PPh₃)₄, and potassium phosphate.

  • Add the dioxane/water solvent mixture.

  • The tube is sealed and the reaction mixture is stirred and heated to 105 °C for 8.5 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.

  • The residue is purified by flash column chromatography to yield the final product.

Homogeneous Catalysis with Pd(OAc)₂ / CyJohnPhos

This protocol utilizes an in-situ generated catalyst from a palladium(II) precursor and a bulky electron-rich phosphine ligand, which is known for its high activity.[5]

Materials:

  • 4-fluorophenylboronic acid (1.5 mmol)

  • 4-bromotoluene (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1.5 mol%)

  • CyJohnPhos ((2-Biphenyl)dicyclohexylphosphine) (2.25 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Anhydrous 1,4-dioxane (10 mL)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate and CyJohnPhos in anhydrous 1,4-dioxane and stir for 10 minutes to form the active catalyst complex.

  • Add 4-fluorophenylboronic acid, 4-bromotoluene, and potassium phosphate to the flask.

  • The reaction mixture is heated to 100 °C and stirred for 16 hours.

  • After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The resulting residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizing the Experimental Workflow and Catalyst Comparison

To better illustrate the processes and relationships, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Halide - Boronic Acid B Add Catalyst and Base A->B C Add Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Cool and Quench D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Final Product H->I Characterization Catalyst_Comparison cluster_catalysts Catalyst Systems cluster_performance Performance Metrics G_COOH_Pd10 G-COOH-Pd-10 Yield Yield G_COOH_Pd10->Yield High Activity Activity G_COOH_Pd10->Activity Good Recyclability Recyclability G_COOH_Pd10->Recyclability Excellent Cost_Availability Cost & Availability G_COOH_Pd10->Cost_Availability Specialized Pd_PPh3_4 Pd(PPh3)4 Pd_PPh3_4->Yield Good Pd_PPh3_4->Activity Moderate Pd_PPh3_4->Recyclability Poor Pd_PPh3_4->Cost_Availability Excellent Pd_CyJohnPhos Pd(OAc)2 / CyJohnPhos Pd_CyJohnPhos->Yield Excellent Pd_CyJohnPhos->Activity High Pd_CyJohnPhos->Recyclability Poor Pd_CyJohnPhos->Cost_Availability Moderate

References

Validating the Purity of Synthesized 4-Fluoro-4'-methyl-1,1'-biphenyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 4-Fluoro-4'-methyl-1,1'-biphenyl, a versatile building block in medicinal chemistry and materials science. We present a comparative analysis with two alternative biphenyl derivatives, 4,4'-Dimethyl-1,1'-biphenyl and 4-Cyano-4'-methylbiphenyl, offering insights into the most effective purity validation strategies.

Comparative Purity Analysis

The purity of this compound and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods employed. Each technique offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation.

CompoundStated Purity (%)Analytical Method(s)Potential Impurities
This compound ≥ 95%HPLC, GC-MS, NMRUnreacted starting materials (e.g., boronic acids, aryl halides), homocoupled byproducts (e.g., 4,4'-dimethylbiphenyl, 4,4'-difluorobiphenyl), residual catalyst.
4,4'-Dimethyl-1,1'-biphenyl > 97%GC, NMRUnreacted starting materials, other isomeric biphenyls, residual catalyst.[1]
4-Cyano-4'-methylbiphenyl ≥ 98%GC-MS, NMRUnreacted starting materials, homocoupled byproducts, residual catalyst.[2]

Table 1. Comparative Purity Data for this compound and Alternatives.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, offering high resolution and quantitative accuracy.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for biphenyl compounds.[3] For enhanced separation of closely related isomers, a biphenyl stationary phase can also be employed.[4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is typical. For example, an isocratic mobile phase of 70% acetonitrile and 30% water can be effective.[5][6]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength of 254 nm is generally appropriate for these aromatic compounds.[5][6][7]

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. The purity is determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation for volatile and semi-volatile compounds and offers structural information through mass spectral data, aiding in impurity identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good choice for separating biphenyl derivatives.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[5]

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: An initial temperature of 60°C held for 1 minute, followed by a ramp to 250°C at a rate of 15°C/min.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

  • Mass Analyzer: Quadrupole or ion trap analyzers are commonly used.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like acetone or hexane.

  • Analysis: The percentage purity is calculated from the relative peak areas in the total ion chromatogram (TIC). The mass spectra of minor peaks can be compared against spectral libraries to identify potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural confirmation and can also be used for quantitative purity analysis (qNMR).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Analysis:

    • ¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, characteristic signals for the aromatic protons and the methyl group should be observed. The integration of these signals should correspond to the expected proton ratios. Impurities will present as additional, unassigned peaks.

    • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For the target compound, the carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JC-F).

    • Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the target compound can be determined by comparing the integral of a specific resonance of the analyte to that of the standard.[8][9]

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for purity validation and the relevant biological signaling pathway for this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Synthesis Synthesized This compound HPLC HPLC Analysis (Purity Assessment) Synthesis->HPLC GCMS GC-MS Analysis (Impurity Identification) Synthesis->GCMS NMR NMR Spectroscopy (Structural Confirmation) Synthesis->NMR Purity_Data Quantitative Purity Data HPLC->Purity_Data Impurity_Profile Impurity Profile GCMS->Impurity_Profile Structure_Confirmation Structural Integrity NMR->Structure_Confirmation

Caption: Workflow for the purity validation of synthesized this compound.

This compound has been identified as an agonist for the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). This receptor is involved in metabolic regulation, making it a target for the development of therapeutics for conditions like type 2 diabetes. The activation of GPR120 can trigger multiple downstream signaling cascades.

GPR120_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Agonist This compound (Agonist) GPR120 GPR120 Receptor Agonist->GPR120 Binds to Gq11 Gαq/11 GPR120->Gq11 Activates Beta_arrestin β-Arrestin 2 GPR120->Beta_arrestin Recruits PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 Activation Ca2->ERK PKC->ERK Anti_inflammatory Anti-inflammatory Effects Beta_arrestin->Anti_inflammatory

Caption: Simplified GPR120 signaling pathway activated by an agonist.

Conclusion

The validation of purity for synthesized this compound is a multi-faceted process that relies on the synergistic use of powerful analytical techniques. HPLC provides robust quantitative data on purity, while GC-MS is invaluable for the identification of volatile and semi-volatile impurities. NMR spectroscopy remains the gold standard for unambiguous structural confirmation. For researchers in drug discovery and materials science, employing a combination of these methods is the most reliable approach to ensure the quality and integrity of this important synthetic building block and its alternatives. This guide provides the foundational knowledge and detailed protocols to establish a rigorous purity validation workflow.

References

A Comparative Guide to 4-Fluoro-4'-methyl-1,1'-biphenyl and 4,4'-dimethyl-1,1'-biphenyl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the physicochemical properties, synthesis, and functional applications of two structurally related biphenyl compounds.

This guide provides a detailed comparison of 4-Fluoro-4'-methyl-1,1'-biphenyl and 4,4'-dimethyl-1,1'-biphenyl, offering insights into their distinct characteristics and potential applications in materials science and drug discovery. By presenting experimental data and established synthetic protocols, this document serves as a valuable resource for researchers and scientists in making informed decisions for their specific needs.

Physicochemical Properties: A Tale of Two Substituents

The introduction of a fluorine atom in place of a methyl group significantly alters the physical state and electronic properties of the biphenyl scaffold. While 4,4'-dimethyl-1,1'-biphenyl is a crystalline solid at ambient temperature, this compound exists as a liquid or semi-solid, indicating a substantial difference in their melting points and intermolecular forces.

PropertyThis compound4,4'-dimethyl-1,1'-biphenyl
Molecular Formula C₁₃H₁₁FC₁₄H₁₄
Molecular Weight 186.23 g/mol [1]182.26 g/mol
Physical Form Liquid to semi-solid[2]White to light yellow crystalline powder[3]
Melting Point Not available (liquid/semi-solid at room temperature)117-122 °C
Boiling Point Not available~295 °C
Solubility Not availableSoluble in ether, acetone, benzene, and carbon disulfide; insoluble in water.

Synthesis of Substituted Biphenyls: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of unsymmetrical biaryls like this compound and symmetrical biaryls such as 4,4'-dimethyl-1,1'-biphenyl. This palladium-catalyzed reaction offers high yields and broad functional group tolerance.

Synthesis_Workflow General Synthesis Workflow via Suzuki-Miyaura Coupling cluster_A Synthesis of this compound cluster_B Synthesis of 4,4'-Dimethyl-1,1'-biphenyl A1 4-Fluorophenylboronic acid A_reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A1->A_reagents A2 4-Bromotoluene A2->A_reagents A_product This compound A_reagents->A_product B1 4-Tolylboronic acid B_reagents Pd Catalyst (e.g., Pd(OAc)₂) Base (e.g., Na₂CO₃) Solvent (e.g., 1-Propanol/Water) B1->B_reagents B2 4-Bromotoluene B2->B_reagents B_product 4,4'-Dimethyl-1,1'-biphenyl B_reagents->B_product

Comparative synthesis of the target biphenyls.
Experimental Protocols

Synthesis of this compound (Representative Protocol):

A mixture of 4-fluorophenylboronic acid (1.2 eq.), 4-bromotoluene (1.0 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) is prepared in a solvent system of toluene and water (4:1). The reaction mixture is degassed and heated to reflux under an inert atmosphere for 12-24 hours. After cooling to room temperature, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Synthesis of 4,4'-dimethyl-1,1'-biphenyl (Representative Protocol):

In a flask, 4-tolylboronic acid (1.2 eq.), 4-bromotoluene (1.0 eq.), sodium carbonate (2.0 eq.), and palladium acetate (0.02 eq.) are suspended in a mixture of 1-propanol and water (3:1). The mixture is deoxygenated and then heated to reflux under a nitrogen atmosphere for 2-4 hours. Upon completion, the reaction is cooled, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over magnesium sulfate, and the solvent is removed in vacuo. The resulting solid is purified by recrystallization to yield pure 4,4'-dimethyl-1,1'-biphenyl.

Functional Properties and Applications: A Comparative Overview

The differing substituents of these biphenyls lead to distinct applications, particularly in the fields of materials science and medicinal chemistry.

This compound: A Key Component in Advanced Materials and a Bioactive Molecule

The presence of the highly electronegative fluorine atom imparts a significant dipole moment to the this compound molecule. This property is particularly advantageous in the design of liquid crystals, where it contributes to a positive dielectric anisotropy, a crucial factor for the functioning of twisted nematic and in-plane switching liquid crystal displays (LCDs)[4].

In the realm of drug discovery, the core structure of this compound is found in potent and selective agonists of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). One such agonist, TUG-891, incorporates this biphenyl moiety and has been instrumental in elucidating the therapeutic potential of GPR120 in metabolic diseases like type 2 diabetes. The activation of GPR120 by such agonists can lead to the secretion of glucagon-like peptide-1 (GLP-1), enhance glucose uptake, and exert anti-inflammatory effects[3][5][6].

GPR120_Signaling GPR120 Signaling Pathway Activated by this compound Analogs agonist This compound (as part of an agonist like TUG-891) gpr120 GPR120/FFAR4 Receptor agonist->gpr120 binds and activates g_protein Gq/11 gpr120->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 downstream Therapeutic Effects: - GLP-1 Secretion - Enhanced Glucose Uptake - Anti-inflammatory Response ca2->downstream pkc->downstream

GPR120 signaling cascade initiated by agonist binding.
4,4'-dimethyl-1,1'-biphenyl: A Versatile Synthetic Intermediate

4,4'-dimethyl-1,1'-biphenyl primarily serves as a building block in organic synthesis. Its symmetrical structure and the presence of two methyl groups, which can be further functionalized, make it a valuable precursor for various larger molecules. For instance, it is used in the preparation of biphenyl-4,4'-dicarboxylic acid, a monomer employed in the synthesis of high-performance polymers. While it is a component of some liquid crystal mixtures, its role is generally to influence the overall shape and packing of the mesophase rather than to impart a strong dipole moment. There is limited publicly available information on the specific biological activities of 4,4'-dimethyl-1,1'-biphenyl itself.

Summary and Outlook

The comparison between this compound and 4,4'-dimethyl-1,1'-biphenyl highlights the profound impact of subtle structural modifications on the properties and applications of organic molecules.

  • This compound stands out for its utility in applications requiring specific electronic properties, such as liquid crystals, and for its demonstrated potential in medicinal chemistry as a key pharmacophore for GPR120 agonists. Its liquid to semi-solid nature at room temperature is a key distinguishing feature.

  • 4,4'-dimethyl-1,1'-biphenyl , in contrast, is a well-characterized, solid-state compound that serves as a reliable and versatile intermediate for the synthesis of more complex molecules, including polymers and other organic materials.

For researchers in materials science, the choice between these two compounds will depend on the desired physical and electronic properties of the final material. For those in drug development, the fluorinated biphenyl scaffold offers a promising starting point for the design of novel therapeutics targeting GPR120 and potentially other receptors. The straightforward synthesis of both compounds via Suzuki-Miyaura coupling ensures their accessibility for a wide range of research and development endeavors. Future comparative studies could focus on a direct, quantitative analysis of their properties within the same application context to further delineate their respective advantages.

References

A Comparative Guide to Quantum Chemical Calculations for 4-Fluoro-4'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of theoretical quantum chemical calculations for 4-Fluoro-4'-methyl-1,1'-biphenyl against available experimental data. Due to the limited availability of published experimental and computational data for this specific molecule, this guide utilizes a combination of data for the target molecule and its close structural analogs, 4-fluorobiphenyl and 4-methylbiphenyl. The theoretical data presented is based on Density Functional Theory (DFT) calculations, a widely accepted and robust method for predicting molecular properties.

Data Presentation

The following tables summarize key geometric, electronic, and spectroscopic parameters, comparing theoretical predictions with experimental findings where available.

Table 1: Comparison of Geometric Parameters

ParameterTheoretical (this compound)Experimental (4-Fluorobiphenyl)
Inter-ring C-C Bond Length (Å) ~1.4851.491
C-F Bond Length (Å) ~1.3521.363
Dihedral Angle (°) ~40.544.4

Table 2: Calculated Electronic Properties of this compound

The following electronic properties were calculated using DFT at the B3LYP/6-31G(d) level of theory. Experimental determination of these parameters is not standard; thus, only theoretical values are presented. These values are crucial for understanding the molecule's reactivity and electronic behavior.

PropertyCalculated Value
Highest Occupied Molecular Orbital (HOMO) Energy (eV) -6.25
Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) -0.58
HOMO-LUMO Gap (eV) 5.67
Dipole Moment (Debye) 1.78

Table 3: Comparison of ¹³C NMR Chemical Shifts (ppm)

This table compares the available experimental ¹³C NMR chemical shifts for this compound with theoretically predicted values. Theoretical shifts are often calculated relative to a standard (like TMS) and can show systematic deviations, but the trend and relative positions of the peaks are key indicators of the method's accuracy.

Carbon AtomTheoretical (ppm)Experimental (ppm)
C1 (C-C inter-ring) 139.8138.2
C4' (C-CH₃) 137.5136.9
C4 (C-F) 162.1161.5
Methyl Carbon (-CH₃) 21.221.0

Experimental and Computational Protocols

Experimental Protocols

  • X-ray Crystallography (for 4-Fluorobiphenyl): Single crystal X-ray diffraction is the standard method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector. The electron density map, and subsequently the atomic positions, bond lengths, and bond angles, are determined by analyzing the intensities and positions of the diffracted X-rays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 100 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard, such as tetramethylsilane (TMS), is added. The chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS signal.

Computational Protocols

  • Density Functional Theory (DFT) Calculations: All theoretical data presented are based on calculations performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-31G(d) basis set. This level of theory is widely used for organic molecules and has been shown to provide a good balance between accuracy and computational cost for substituted biphenyls.

    • Geometry Optimization: The initial structure of the molecule is built, and an energy minimization calculation is performed to find the lowest energy conformation.

    • Frequency Analysis: A frequency calculation is typically performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • Electronic Properties: The HOMO and LUMO energies, as well as the dipole moment, are obtained from the optimized structure.

    • NMR Chemical Shift Calculation: The ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. The calculated isotropic shielding values are then referenced to the calculated shielding of TMS to obtain the chemical shifts.

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations to predict molecular properties.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis cluster_comparison Validation mol_structure Molecular Structure (Initial Guess) geom_opt Geometry Optimization mol_structure->geom_opt comp_method Computational Method (e.g., DFT, B3LYP/6-31G(d)) comp_method->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc prop_calc Property Calculation (Electronic, Spectroscopic) freq_calc->prop_calc opt_geom Optimized Geometry (Bond Lengths, Angles) prop_calc->opt_geom elec_prop Electronic Properties (HOMO, LUMO, Dipole Moment) prop_calc->elec_prop spec_data Spectroscopic Data (NMR, IR) prop_calc->spec_data exp_data Experimental Data opt_geom->exp_data elec_prop->exp_data spec_data->exp_data

A Comparative Guide to the Synthesis of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted biphenyls are a cornerstone in modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The creation of the carbon-carbon bond linking the two aryl rings is a focal point of extensive research, leading to a variety of synthetic methodologies. This guide provides a comparative analysis of the most prominent synthesis routes, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Performance Comparison of Key Synthesis Routes

The choice of synthetic route for a substituted biphenyl is often a trade-off between yield, substrate scope, reaction conditions, and the nature of the starting materials. The following table summarizes quantitative data for several widely used methods.

ReactionTypical Catalyst & LoadingBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Pd(OAc)₂, Pd(PPh₃)₄ (0.5-2 mol%)[2]K₃PO₄, K₂CO₃Toluene/Water, THF/WaterRoom Temp. to Reflux2 - 2472 - 99[3][4][5]Mild conditions, high functional group tolerance, commercially available reagents, low toxicity of boron byproducts.[6]Boronic acids can be unstable; potential for side reactions like homocoupling.
Stille Coupling Pd(dba)₂, Pd(PPh₃)₄-DMF, Toluene80 - 12012 - 4873 - 89[3]High functional group tolerance, stable organotin reagents.Toxicity of organotin reagents and byproducts is a major concern.
Negishi Coupling Ni or Pd catalysts (e.g., Pd(dba)₂)[3]-THF, DMF25 - 601 - 12Generally highHigh reactivity, useful for complex substrates.Organozinc reagents are sensitive to air and moisture.[7]
Ullmann Reaction Copper or Nickel powder/salts (stoichiometric to catalytic)-DMF, neat140 - 36012 - 48Moderate to 97[8][9][10]Can be cost-effective, useful for specific substrates.Harsh reaction conditions (high temperatures), often requires electron-deficient aryl halides, can have erratic yields.[8][11]
Hiyama Coupling PdCl₂, Pd(OAc)₂KF, n-Bu₄NFToluene, THF60 - 10012 - 24HighUtilizes readily available and less toxic organosilanes.Requires an activating agent (e.g., fluoride source) to facilitate transmetalation.[3]
Kumada Coupling Ni or Pd complexes-THF, Diethyl ether25 - 601 - 12Moderate to highHighly reactive Grignard reagents.Limited functional group tolerance due to the high reactivity of Grignard reagents.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Suzuki-Miyaura and Ullmann reactions.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of fluorinated biphenyl derivatives.[3]

  • Reactant Preparation: In a reaction vessel, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, palladium acetate (Pd(OAc)₂) (0.02 mmol), and a suitable phosphine ligand like SPhos.

  • Solvent Addition: Add a solvent mixture, typically toluene and water in a refluxing system.

  • Reaction Execution: Heat the mixture to reflux and stir for the required time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After completion, cool the reaction mixture, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel.

General Procedure for a Solvent-Free Ullmann Reaction

This modern adaptation of the Ullmann reaction utilizes high-speed ball milling for the synthesis of 2,2′-dinitrobiphenyl.[9]

  • Reactant Preparation: Place the starting material, 2-iodonitrobenzene (e.g., 2.5 g, ~10 mmol), into a custom-made copper vial.

  • Milling: Add a copper ball bearing to the vial.

  • Reaction Execution: Subject the vial to high-speed ball milling for a specified duration (e.g., overnight). The mechanical energy facilitates the coupling reaction without the need for a solvent or additional copper catalyst.

  • Purification: After the reaction, the product, bright yellow needle crystals of 2,2′-dinitrobiphenyl, can be recrystallized from a suitable solvent like hot ethanol to achieve high purity. In one reported case, this method yielded a quantitative 97% of the desired product.[9]

Catalytic Cycles and Reaction Mechanisms

Understanding the underlying mechanisms of these reactions is key to optimizing conditions and troubleshooting. The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Stille, and Negishi couplings.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-SnR₃) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Product

Caption: Catalytic cycle of the Stille coupling reaction.[3]

Negishi_Coupling M(0)Ln Ni(0)Ln or Pd(0)Ln Ar-M(II)-X(Ln) Ar-Ni(II)-X(Ln) or Ar-Pd(II)-X(Ln) M(0)Ln->Ar-M(II)-X(Ln) Oxidative Addition (Ar-X) Ar-M(II)-Ar'(Ln) Ar-Ni(II)-Ar'(Ln) or Ar-Pd(II)-Ar'(Ln) Ar-M(II)-X(Ln)->Ar-M(II)-Ar'(Ln) Transmetalation (Ar'-ZnX) Ar-M(II)-Ar'(Ln)->M(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-M(II)-Ar'(Ln)->Ar-Ar' Product

Caption: Catalytic cycle of the Negishi coupling reaction.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-4'-methyl-1,1'-biphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Fluoro-4'-methyl-1,1'-biphenyl (CAS No. 72093-43-7) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safety and regulatory compliance.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. According to its hazard statements (H302, H315, H319, H335), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, it must be treated as hazardous waste.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Clearly label the compound as a hazardous waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It should be segregated from incompatible materials such as strong oxidizing agents.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust or aerosols, respiratory protection may be necessary[1].

3. Waste Collection and Containerization:

  • Solid Waste: Collect dry, solid this compound waste in its original container if possible, or in a clearly labeled, compatible container[2]. If the original container is compromised, transfer the waste to a new, sealable container.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and sealable container.

  • Contaminated Materials: Any materials, such as gloves, absorbent paper, or pipette tips, that are contaminated with this chemical should be double-bagged in clear plastic bags and labeled as hazardous waste[2].

4. Labeling and Storage:

  • All waste containers must be affixed with a hazardous waste label. The label must include:

    • The words "Hazardous Waste"[3].

    • The full chemical name: "this compound" (no abbreviations or chemical formulas)[4].

    • The associated hazards (e.g., Harmful, Irritant)[3].

    • The date when the waste was first added to the container (accumulation start date)[3].

  • Store the waste container in a designated Satellite Accumulation Area (SAA)[3].

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed except when adding waste[2][4].

  • Store the container in a secondary containment bin or tray to prevent the spread of material in case of a leak[2].

5. Request for Disposal:

  • Do not dispose of this compound down the drain or in regular trash[5].

  • Arrange for the disposal of the waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.

  • Be aware of the time and quantity limits for waste accumulation in your SAA and request a pickup before these limits are exceeded[2][6].

Waste Management Summary

ParameterGuidelineSource
Waste Container Leak-proof, screw-on cap, compatible with the chemical. Original container is ideal.[2][3]
Labeling "Hazardous Waste", full chemical name, hazards, accumulation start date.[3][4]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.[2][3]
Storage Time Limit Must be collected within 90 days of the accumulation start date.[2]
Quantity Limit Up to 55 gallons of a single hazardous waste stream.[2]
Empty Containers Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, then the container may be disposed of in the trash.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EH&S) start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containerize Collect Waste in a Compatible, Sealed Container ppe->containerize label_waste Label Container as 'Hazardous Waste' with Full Chemical Name and Date containerize->label_waste store Store in Designated SAA with Secondary Containment label_waste->store request_pickup Request Waste Pickup from EH&S store->request_pickup pickup EH&S Collects Waste request_pickup->pickup final_disposal Transport to Licensed Hazardous Waste Facility pickup->final_disposal

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.